Chlorpropamide

Catalog No.
S523553
CAS No.
94-20-2
M.F
C10H13ClN2O3S
M. Wt
276.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorpropamide

CAS Number

94-20-2

Product Name

Chlorpropamide

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-propylurea

Molecular Formula

C10H13ClN2O3S

Molecular Weight

276.74 g/mol

InChI

InChI=1S/C10H13ClN2O3S/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14)

InChI Key

RKWGIWYCVPQPMF-UHFFFAOYSA-N

SMILES

Array

solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 57 °F (NTP, 1992)
2.2 mg/ml in water @ pH 6; practically insol in water @ pH 7.3; sol in alcohol; moderately sol in chloroform; sparingly sol in ether, benzene
In water, 258 mg/l @ 37 °C
1.57e-01 g/L

Synonyms

Chlorpropamide; Chloropropamide; Diabinese; Chlorpropamid; Meldian; Apo-Chlorpropamide; Apotex Brand of Chlorpropamide; Byk Gulden Brand of Chlorpropamide; Chlorpropamide; Clorpropamid; Diabinese; Farmasierra Brand of Chlorpropamide; Glucamide; Insogen; Meldian; Pfizer Brand of Chlorpropamide;

Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl

The exact mass of the compound Chlorpropamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 57° f (ntp, 1992)258 mg/l (at 37 °c)2.2 mg/ml in water @ ph 6; practically insol in water @ ph 7.3; sol in alcohol; moderately sol in chloroform; sparingly sol in ether, benzenein water, 258 mg/l @ 37 °c1.57e-01 g/l>41.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756690. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Sulfonylurea Compounds. It belongs to the ontological category of N-sulfonylurea in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

chlorpropamide mechanism of action insulin secretion

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: The Insulin Secretion Pathway

Chlorpropamide's role is embedded within the framework of Glucose-Induced Insulin Secretion (GIIS). The following diagram illustrates the core signaling pathway, showing how this compound interacts with cellular processes to trigger insulin release.

G Glucose Glucose Metabolism Glucose Metabolism ↑ ATP/ADP Ratio Glucose->Metabolism KATP_Channel KATP Channel Metabolism->KATP_Channel  ATP binds Depolarization Membrane Depolarization KATP_Channel->Depolarization  Closes VDCC Voltage-Dependent Ca²⁺ Channel Depolarization->VDCC  Opens CalciumInflux ↑ Ca²⁺ Influx VDCC->CalciumInflux InsulinSecretion Insulin Secretion CalciumInflux->InsulinSecretion This compound This compound This compound->KATP_Channel Binds & Closes  

This compound triggers insulin secretion by closing KATP channels on pancreatic β-cells [1] [2] [3].

The primary molecular target of this compound is the ATP-sensitive potassium (KATP) channel on the pancreatic β-cell membrane [2] [3]. Under normal physiological conditions, this channel couples the cell's metabolic state to its electrical activity:

  • Glucose Metabolism: When blood glucose levels rise, glucose enters the β-cell and is metabolized, leading to an increase in the intracellular ATP/ADP ratio [2].
  • Channel Closure: The increased ATP/ADP ratio causes the KATP channels to close [2]. This prevents potassium from leaving the cell.
  • Membrane Depolarization: The closure of potassium channels leads to depolarization of the β-cell membrane [1] [2] [3].
  • Calcium Influx: Membrane depolarization opens voltage-dependent calcium channels (VDCC), allowing an influx of calcium ions (Ca²⁺) [1] [2] [3].
  • Insulin Exocytosis: The resultant rise in intracellular Ca²⁺ concentration acts as the final trigger for the fusion of insulin-containing granules with the plasma membrane and the secretion of insulin into the bloodstream [2] [3].

This compound acts as an insulin secretagogue by binding to the sulfonylurea receptor (SUR1) subunit of the KATP channel, inducing its closure independently of the metabolic ATP/ADP ratio [1] [2]. This pharmacological action mimics the natural glucose signal, leading to insulin release even in the absence of a high glucose concentration.

Pharmacokinetic and Pharmacodynamic Profile

For researchers, the quantitative properties of this compound are critical for understanding its clinical profile and experimental applications. The table below summarizes key data.

Property Description / Value Clinical/Research Significance
Bioavailability >90% [4] Nearly complete oral absorption.
Protein Binding 90% [4]; Highly bound [1] High potential for drug interactions.
Time to Peak Concentration 2-4 hours [1] Relatively slow onset of action.
Elimination Half-Life 36 hours (range 25-60 hrs) [4] [1] Defines its long duration of action.
Route of Elimination Renal (80-90% as unchanged drug) [4] [1] Contraindicated in renal impairment.
Primary Molecular Target KATP channel (SUR1 subunit) [1] [2] Mechanism of insulin secretion.
Other Molecular Actions Inhibits Na+,K+-ATPase [5]; Stimulates cAMP-phosphodiesterase [5] Contributes to extra-pancreatic effects.

Its long half-life and renal excretion route are key reasons why it is not recommended for elderly patients or those with renal or hepatic impairment, as this significantly increases the risk of prolonged hypoglycemia [4] [6].

Experimental Insights and Research Models

The 1973 study by Hecht et al. provides a classic experimental model for investigating the relationship between this compound treatment and insulin secretion [7] [8].

  • Core Objective: To determine the effect of this compound treatment on insulin secretion in diabetic subjects and its relationship to the drug's hypoglycemic effect [7] [8].
  • Key Methodology: The study involved measuring serum glucose and immunoreactive insulin concentrations in diabetic patients following an intravenous glucose tolerance test, both before and after treatment with this compound [7].
  • Principal Findings: The research established a direct correlation between the hypoglycemic effect of this compound and its capacity to enhance insulin secretion. It helped confirm that the drug's primary mechanism of action is the potentiation of glucose-induced insulin release from functional pancreatic β-cells [7].

Research and Development Context

While this compound is a well-established therapeutic agent, research on sulfonylureas continues to evolve, particularly in exploring synergies with other treatments.

  • Synergistic Therapies: Recent research explores combinations of sulfonylureas (like glipizide and gliclazide) with antioxidants (such as resveratrol and quercetin). These combinations aim to improve glycemic control and counteract chronic complications of diabetes by targeting both insulin secretion and oxidative stress, offering a strategy for more personalized treatments [9].
  • Formulation Challenges: A significant research area involves overcoming this compound's poor aqueous solubility. Studies have investigated forming inclusion complexes with cyclodextrins to enhance solubility, stability, and bioavailability, which is crucial for efficient drug delivery [10].

References

chlorpropamide pharmacokinetics half-life metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Chlorpropamide

The table below summarizes the core quantitative pharmacokinetic data for this compound.

Parameter Value Details / Conditions
Bioavailability [1] >90% Rapid and nearly complete absorption from the gut.
Time to Max Concentration (T~max~) [1] 3-5 hours After oral administration.
Protein Binding [1] 90% Binds extensively to plasma proteins (albumin).
Volume of Distribution [2] 106 ml/kg In healthy volunteers; increased to 126 ml/kg in enzyme-induced patients.
Elimination Half-Life [1] [2] 36 hours (range 33-50h) Can be significantly shorter (e.g., 34h) with enzyme-inducing drugs [2].
Total Clearance [2] 1.60 ml·h⁻¹·kg⁻¹ In healthy volunteers; increased to 2.99 ml·h⁻¹·kg⁻¹ in enzyme-induced patients.
Primary Metabolic Pathway [3] 2-Hydroxylation Major metabolite is 2-hydroxythis compound.
Enzymes Responsible [3] CYP2C9 (principal), CYP2C19 (minor role) CYP2C9 genetic polymorphisms significantly impact clearance.
Excretion [1] Renal (>80%) Primarily unchanged drug and metabolites via urine.
Urinary pH Dependence [2] Yes Renal clearance can increase nearly 100-fold as urine pH rises from 5 to 7.

Metabolism and Experimental Insights

This compound disposition is characterized by significant interindividual variability, largely influenced by genetics and drug interactions.

Mechanism of Metabolism
  • Major Pathway: The principal metabolic route is 2-hydroxylation, forming 2-hydroxythis compound. This metabolite accounts for 43-69% of the recovered dose in urine [3].
  • Key Enzymes: In vitro studies using human liver microsomes and recombinant CYP isoforms demonstrate that both CYP2C9 and CYP2C19 can catalyze 2-hydroxylation. However, clinical studies confirm that CYP2C9 is the principal enzyme governing disposition in vivo [3].
  • Genetic Impact: Individuals with the CYP2C9*1/*3 genotype exhibit significantly lower nonrenal clearance and higher metabolic ratios (this compound/2-OH-chlorpropamide in urine) compared to those with the CYP2C9*1/*1 genotype (wild-type) [3]. In contrast, CYP2C19 polymorphism status (extensive vs. poor metabolizer) does not significantly alter this compound pharmacokinetics [3].

The following diagram illustrates the primary metabolic pathway and the key enzymes involved:

G This compound This compound Metabolite 2-OH-Chlorpropamide This compound->Metabolite 2-Hydroxylation CYP2C9 CYP2C9 Principal Route Principal Route CYP2C9->Principal Route CYP2C19 CYP2C19 Minor Route Minor Route CYP2C19->Minor Route Principal Route->Metabolite Minor Route->Metabolite

Key Experimental Protocols

The insights into this compound metabolism are derived from specific, rigorous experimental methodologies.

  • In Vitro Incubation to Identify Metabolizing Enzymes

    • System Used: Human liver microsomes and recombinant CYP isoforms (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) [3].
    • Incubation Conditions: this compound (10–1000 µM) is incubated with microsomes (1 mg mL⁻¹ protein) in a potassium phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by adding an NADPH-generating system and terminated after 60 minutes with ice-cold perchloric acid [3].
    • Metabolite Analysis: Formation of the 2-hydroxy metabolite is measured using high-performance liquid chromatography (HPLC). Kinetic parameters (K~m~, V~max~) are determined by fitting the data to a one-enzyme model [3].
    • Inhibition Studies: To confirm enzyme specificity, chemical inhibitors like sulfaphenazole (a CYP2C9 inhibitor) are added to the incubation system [3].
  • In Vivo Clinical Trial to Assess Genetic Polymorphism

    • Study Design: A single oral 250 mg dose of this compound is administered to healthy subjects pre-genotyped for CYP2C9 and CYP2C19 [3].
    • Data Collection: Plasma and urine samples are collected over time.
    • Analysis: Nonrenal clearance is calculated, and the metabolic ratio (this compound/2-OH-chlorpropamide) in urine is determined. These pharmacokinetic parameters are then compared across different genotype groups [3].

Factors Influencing Disposition and Clinical Relevance

The pharmacokinetic profile of this compound makes it susceptible to specific drug interactions and patient factors.

  • Enzyme Induction: Co-administration with drugs like rifampicin, phenytoin, or carbamazepine induces CYP enzymes, increasing the metabolic clearance of this compound and reducing its plasma concentration and hypoglycemic efficacy [3] [2].
  • Enzyme Inhibition: Drugs that inhibit CYP2C9 could potentially increase this compound levels, raising the risk of hypoglycemia [4].
  • Urine pH: Renal clearance of this compound is highly dependent on urine pH. Alkaline urine significantly enhances elimination, while acidic urine reduces it. This is a critical consideration in conditions or with medications that alter urinary pH [2].
  • Formulation and Food: The rate of absorption can vary between formulations (suspension vs. tablets) [5]. Co-ingestion with certain meals can delay the time to reach peak plasma concentration but may not significantly alter overall absorption [6].

References

chlorpropamide CYP2C9 CYP2C19 metabolic pathway

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Enzymology

The principal metabolic pathway for chlorpropamide is 2-hydroxylation, forming the major metabolite 2-hydroxythis compound (2-OH-chlorpropamide). In vivo, this metabolite accounts for approximately 43–69% of the recovered dose in urine [1]. Other identified metabolites include 3-hydroxythis compound, p-chlorobenzenesulphonylurea, and p-chlorobenzenesulphonamide [1] [2].

The following table summarizes the key enzymes involved and the quantitative kinetics of the 2-hydroxylation reaction:

Enzyme Role in this compound 2-Hydroxylation Kinetic Parameters (Mean ± SD) Intrinsic Clearance (μl min⁻¹ nmol⁻¹ protein)

| CYP2C9 | Principal enzyme in vivo; genetic polymorphisms significantly impact drug clearance [1] [3]. | ( K_m ): 121.7 ± 19.9 μM (HLM) [1] ( V_{max} ): 16.1 ± 5.0 pmol min⁻¹ mg⁻¹ protein (HLM) [1] | 0.26 [1] | | CYP2C19 | Catalyzes the reaction in vitro with similar efficiency to CYP2C9, but its genetic polymorphism shows no significant effect on in vivo disposition [1] [3]. | Information not available in search results | 0.22 [1] | | Human Liver Microsomes (HLM)| Overall metabolic activity described by a one-enzyme model [1]. | ( K_m ): 121.7 ± 19.9 μM [1] ( V_{max} ): 16.1 ± 5.0 pmol min⁻¹ mg⁻¹ protein [1] | Information not available in search results |

The relationship between these elements in the metabolic pathway of this compound can be visualized as follows:

G This compound This compound CYP2C9 CYP2C9 (Primary Enzyme) This compound->CYP2C9 2-Hydroxylation CYP2C19 CYP2C19 (Secondary Enzyme) This compound->CYP2C19 2-Hydroxylation Metabolite 2-OH-Chlorpropamide (Major Metabolite) Urine Excreted in Urine Metabolite->Urine 43-69% of Dose CYP2C9->Metabolite CYP2C19->Metabolite

This compound is metabolized to 2-OH-chlorpropamide by CYP2C9 and CYP2C19, and then excreted in urine.

Impact of Genetic Polymorphisms

Clinical studies demonstrate that genetic variations in the enzymes involved in metabolism have a clear and differential impact on how the body processes this compound.

Genotype/Phenotype Impact on this compound Pharmacokinetics

| CYP2C9*1/*3 (vs. *1/*1) | ↓ Nonrenal clearance (1.8 ± 0.2 vs. 2.4 ± 0.1 ml h⁻¹ kg⁻¹) [1] ↑ Metabolic ratio in urine (this compound/2-OH-chlorpropamide: 1.01 ± 0.19 vs. 0.56 ± 0.08) [1] | | CYP2C19 EM vs. PM | No significant differences observed in pharmacokinetic parameters [1] [3] |

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, the core methodologies from the key study are outlined below.

In Vitro Incubation with Human Liver Microsomes (HLM)
  • Microsome Preparation: Microsomes were prepared from human liver tissue and resuspended in 100 mM phosphate buffer (pH 7.4) containing 1.0 mM EDTA and 5.0 mM MgCl₂ [1].
  • Incubation Conditions: The reaction mixture (250 µL) contained microsomes (1 mg mL⁻¹ protein) and this compound at concentrations ranging from 10–1000 µM. The mixture was pre-incubated for 5 minutes at 37°C [1].
  • Reaction Initiation & Termination: The reaction was started by adding an NADPH-generating system. After 60 minutes of incubation at 37°C, the reaction was stopped by placing the tubes on ice and adding ice-cold 10% perchloric acid [1].
  • Metabolite Analysis: The formation of 2-OH-chlorpropamide was measured, and kinetic parameters (Km and Vmax) were determined by fitting the data to a one-enzyme model [1].
Enzyme Identification with Recombinant CYP Isoforms
  • Isoform Screening: this compound (100 µM) was incubated with 20 pmol of various recombinant human CYP isoforms (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) and a control vector [1].
  • Kinetic Studies: For CYP2C9 and CYP2C19, further detailed kinetic studies were performed with this compound concentrations up to 2000 µM to calculate intrinsic clearance [1].
Chemical Inhibition Studies in HLM
  • Inhibitors Used: The formation of 2-OH-chlorpropamide was measured in the presence of selective chemical inhibitors, including sulfaphenazole (for CYP2C9), S-mephenytoin (for CYP2C19), ketoconazole (CYP3A4), quinidine (CYP2D6), and furafylline (CYP1A2) [1].
  • Key Finding: The reaction was significantly inhibited by sulfaphenazole, but not by S-mephenytoin or the other inhibitors, confirming the dominant role of CYP2C9 over CYP2C19 in human liver microsomes [1].
In Vivo Clinical Study Design
  • Subjects: 21 healthy volunteers pre-genotyped for CYP2C9 and CYP2C19 polymorphisms [1].
  • Dosing & Sampling: Subjects received a single oral dose of 250 mg this compound [1].
  • Pharmacokinetic Analysis: Nonrenal clearance and the metabolic ratio of this compound to 2-OH-chlorpropamide in urine were calculated and compared across different genotype groups [1].

Key Takeaways for Researchers

  • Clinical Relevance: When predicting drug-drug interactions or interindividual variability in this compound response, CYP2C9 activity and genotype are the primary considerations. CYP2C19's role appears to be minor in a clinical setting.
  • In Vitro to In Vivo Translation: This case highlights a clear instance where in vitro enzyme activity does not fully predict in vivo importance, likely due to the higher relative abundance of CYP2C9 in the human liver compared to CYP2C19.
  • Safety & Efficacy: The significant impact of CYP2C9 polymorphisms on clearance underscores the potential for increased hypoglycemic risk in patients carrying variant alleles (e.g., *1/*3), necessitating careful dosing.

References

chlorpropamide structure-activity relationship sulfonylurea

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure & Key Properties of Chlorpropamide

This compound is a first-generation sulfonylurea with the chemical formula C10H13ClN2O3S [1]. Its core structure consists of a p-chlorobenzene ring attached to a sulfonylurea group, with a propyl chain extending from the terminal nitrogen.

The table below summarizes its key pharmaceutical properties:

Property Description
IUPAC Name 4-chloro-N-[(propylamino)carbonyl]benzenesulfonamide [1]
Molecular Weight 276.74 g/mol [1]
Solubility Practically insoluble in water (0.258 mg/mL at 37°C) [2]
Protein Binding Highly bound to plasma proteins [1]
Half-Life Approximately 36 hours (range 25-60 hours) [1]

Structure-Activity Relationship (SAR) of Sulfonylureas

The hypoglycemic activity of sulfonylureas depends on specific structural features. The general SAR, which applies to this compound, is outlined below [3].

Structural Feature SAR Requirement & Effect on Activity
Benzene Ring Must have a substituent at the para- position for optimal activity [3].
*Para*-Substituent (R₁) Small, electron-withdrawing groups (e.g., chloro (-Cl), methyl, acetyl, bromo) enhance antihyperglycemic activity [3]. In this compound, this is a chlorine atom.
N-Terminal Alkyl Group (R₂) The group attached to the terminal nitrogen must impart lipophilicity. An N-propyl group (as in this compound) confers good activity. Activity is lost if the chain has 12 or more carbon atoms [3].

Mechanism of Action and Experimental Insights

This compound's primary mechanism of action is the inhibition of ATP-sensitive potassium (KATP) channels on pancreatic β-cells [1] [4] [5]. The following diagram illustrates this signaling pathway and an alternative mechanism discovered through recent research.

This compound's primary mechanism stimulates insulin secretion, while its AChE inhibition may explain side effects and potential for repurposing [6] [4].

Detailed Experimental Protocol for AChE Inhibition

Recent studies suggest this compound may be repurposed for Alzheimer's disease research due to its ability to inhibit Acetylcholinesterase (AChE) [6]. The following is a detailed methodology for determining AChE inhibitory activity, based on the in vitro Ellman assay.

Objective: To determine the inhibitory efficiency (IC₅₀) of this compound on AChE activity [6].

Materials:

  • Enzyme: Acetylcholinesterase from Electrophorus electricus (electric eel).
  • Substrate: Acetylthiocholine iodide (ATC).
  • Test Compounds: this compound (Product code: C1290, Sigma-Aldrich), reference inhibitor (e.g., Donepezil).
  • Reagent: Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
  • Buffer: Phosphate buffer, pH 8.0.
  • Equipment: Spectrophotometer, incubation tubes, micropipettes [6].

Procedure:

  • Enzyme Reaction: In a series of tubes, mix:
    • 50 µL of AChE solution.
    • 50 µL of varying concentrations of this compound (dissolved in suitable solvent like DMSO, with final solvent concentration ≤1%).
    • Incubate at experimental temperature (e.g., 25°C) for 10-15 minutes.
  • Initiate Reaction: Add:
    • 50 µL of DTNB reagent.
    • 50 µL of acetylthiocholine iodide substrate to start the reaction.
  • Kinetic Measurement: Immediately monitor the increase in absorbance at 412 nm for 2-3 minutes. The yellow anion produced from the reaction of thiocholine with DTNB is measured.
  • Data Analysis:
    • Calculate the initial rate of hydrolysis (V₀) for each inhibitor concentration.
    • Plot the enzyme activity (V₀) against the logarithm of inhibitor concentration to determine the IC₅₀ value (concentration that inhibits 50% of enzyme activity).
    • For this compound, the reported IC₅₀ is 5.72 ± 0.24 µM [6].

Research Implications and Data Gaps

The discovery of this compound's AChE inhibitory activity opens avenues for drug repurposing, particularly in exploring dual therapies for Type 2 Diabetes and Alzheimer's Disease [6]. However, several gaps remain:

  • The exact binding site of this compound on the AChE enzyme is not fully elucidated. Molecular dynamics simulations suggest it may act as a noncompetitive binder at the enzyme's peripheral anionic site [6].
  • The clinical significance and contribution of AChE inhibition to this compound's side effect profile require further in vivo validation.

References

pharmacodynamics of chlorpropamide in type 2 diabetes

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamics and Mechanism of Action

Chlorpropamide is a first-generation sulfonylurea oral antihyperglycemic agent [1]. Its primary mechanism for lowering blood glucose in Type 2 Diabetes involves stimulating insulin release from pancreatic beta cells [2] [3]. The drug increases your body's response to insulin [4].

More recent pharmacodynamic modeling often uses indirect response models to describe the effects of antidiabetic drugs. These models treat glucose and insulin as interconnected, homeostatic systems that a drug disturbs. For a drug like this compound, its insulin-secreting effect would be modeled as a stimulation function on the insulin production rate, which in turn influences the glucose elimination rate [5].

The following diagram illustrates the core mechanistic pathway and the contemporary modeling approach for this compound's action.

G This compound This compound Pancreatic_Beta_Cell Pancreatic_Beta_Cell This compound->Pancreatic_Beta_Cell Binds to Sulfonylurea Receptors (SUR1) Insulin_Release Insulin_Release Pancreatic_Beta_Cell->Insulin_Release Depolarization & Ca²⁺ Influx Blood_Glucose Blood_Glucose Insulin_Release->Blood_Glucose Stimulates Peripheral Glucose Uptake Blood_Glucose->Pancreatic_Beta_Cell Feedback Signal Model Indirect Response Model: Stimulates Insulin Production Rate (k_in)

This compound's mechanism to stimulate insulin secretion and lower blood glucose.

Pharmacokinetic and Clinical Profile

This compound's extended duration of action is a key characteristic. The quantitative data is summarized in the table below.

Parameter Value Clinical Significance & Notes
Bioavailability [1] >90% Nearly completely absorbed from the gut.
Time to Cmax [1] 3-5 hours Maximal plasma concentration reached after ingestion.
Protein Binding [1] 90% Extensively bound to plasma proteins (albumin).
Plasma Half-Life [1] 36 hours Considerably long; a stable plasma level is reached after ~3 days.
Duration of Action [1] ~24 hours Longer than many other sulfonylureas.
Metabolism [1] <1% metabolized Administered drug is almost entirely excreted in unchanged form.
Primary Route of Excretion [1] Renal (via glomerular filtration, reabsorption, and tubular secretion) Risk of accumulation in patients with renal impairment.
Usual Adult Dose [2] [4] 250 mg once daily Initiated at 100-125 mg/day in elderly patients [4].
Maximum Daily Dose [2] [4] 750 mg Patients not responding to 500 mg/day unlikely to respond to higher doses [4].

Advanced Evaluation & Research Methodologies

Modern pharmacodynamic research for drugs like this compound involves sophisticated modeling and emerging technologies that offer new insights.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
  • Modeling Approach: The state-of-the-art in diabetes modeling involves indirect response models to quantify drug effects. These models are superior for describing the glucose-insulin system as they capture the homeostatic disturbance caused by a drug [5].
  • Future Directions: Current modeling efforts aim to better incorporate bidirectional glucose-insulin feedback, model dual drug effects on complementary subsystems (e.g., insulin secretion and peripheral glucose uptake), and integrate elements of long-term disease progression [5].
Innovative Monitoring Technologies

Recent research explores wearable devices for simultaneous PK/PD monitoring. One study detailed a Microneedle-based Continuous Biomarker/Drug Monitoring (MCBM) system.

  • Methodology: This system uses a 3D-printed dual-sensor microneedle array penetrating the skin to measure glucose (pharmacodynamic biomarker) and the antidiabetic drug metformin (pharmacokinetic) in skin interstitial fluid. It employs differential pulse voltammetry (DPV) for detection [6].
  • Workflow: The sensor wirelessly transmits data to a smartphone application, which analyzes it in real-time to provide PK/PD feedback, enabling dynamic treatment adjustments [6].
  • Application Potential: While validated for metformin, this platform's principle can be adapted for other antidiabetic drugs, representing a significant leap towards personalized, pharmacologically-guided therapy [6].

The experimental workflow for this advanced methodology is illustrated below.

G Microneedle_Sensor Microneedle_Sensor ISF_Sampling Interstitial Fluid (ISF) Sampling Microneedle_Sensor->ISF_Sampling Electrochemical_Detection Electrochemical Detection (Differential Pulse Voltammetry) ISF_Sampling->Electrochemical_Detection Data_Transmission Wireless Data Transmission Electrochemical_Detection->Data_Transmission PK_PD_Model PK/PD Model & Feedback Data_Transmission->PK_PD_Model

Workflow for microneedle-based continuous PK/PD monitoring.

Key Considerations for Research and Development

  • Clinical Safety Profile: Researchers should note that this compound is associated with a risk of prolonged hypoglycemia due to its long half-life and renal excretion, especially in the elderly and those with renal impairment [2] [1]. It can also cause a disulfiram-like reaction with alcohol (facial flushing) and has been linked to water retention and hyponatremia due to its antidiuretic hormone (ADH)-like effect [1] [7] [8].
  • Regulatory and Biomarker Context: For drug development, the FDA recognizes that pharmacodynamic (PD) biomarkers reflecting a drug's mechanism of action can be sensitive endpoints for demonstrating biosimilarity or drug effects, even without a established correlation with clinical outcomes [9]. This underscores the value of robust PD models.

References

chlorpropamide absorption distribution excretion

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Chlorpropamide

The table below summarizes the key quantitative ADE parameters for this compound, compiled from scientific literature.

Parameter Value Conditions / Notes Reference
Bioavailability >90% [1] Oral administration [1]
Time to Peak Plasma Concentration (T~max~) 2-4 hours [2] After oral administration [2]
Plasma Protein Binding 90% [1] [2] Primarily to albumin [1] [2]
Volume of Distribution (V~d~) 0.13-0.23 L/kg [2] Indicative of distribution beyond plasma [2]
Fraction Unbound in Plasma (f~u~) 3-6% [3] [4] Value is higher in enzyme-induced patients (5.7% vs 4.4%) [3] [4]
Elimination Half-Life (t~1/2~) ~36 hours (range 34-50) [3] [1] Shorter in enzyme-induced patients (34.4h vs 50.2h) [3] [3] [1]
Fraction Excreted Unchanged in Urine 20% [4] Subject to significant pH-dependent reabsorption [4]
Total Clearance (CL) 1.60 ml·h⁻¹·kg⁻¹ [3] In healthy volunteers; increases with enzyme induction [3]
Renal Clearance Highly pH-dependent [3] ~100-fold higher at urine pH 7 vs. pH 5 [3] [3]

Key Processes and Influencing Factors

The ADE profile of this compound is influenced by several specific physiological and pathophysiological factors.

Absorption

This compound is rapidly and almost completely absorbed from the gastrointestinal tract, with a bioavailability exceeding 90% [1]. The rate of absorption can vary with formulation, as studies comparing tablets and a suspension found the drug was absorbed more rapidly from the suspension, though the total amount absorbed was similar [5]. Maximal plasma concentrations are typically reached within 2 to 4 hours after an oral dose [2].

Distribution

Once in the systemic circulation, this compound is moderately distributed throughout the body, with a volume of distribution of approximately 0.13-0.23 L/kg [2]. The drug is about 90% bound to plasma proteins, primarily albumin [1] [2]. It is important to note that the unbound fraction can increase in patients taking enzyme-inducing drugs, which may affect the drug's clearance and activity [3].

Metabolism and Excretion

This compound undergoes extensive hepatic metabolism, primarily via the CYP2C9 isoenzyme [2]. However, its elimination is unique due to the significant role of renal excretion of the unchanged drug.

  • Dual Elimination Pathways: Both metabolic and renal clearances are important for total body clearance [3]. In conditions of alkaline urine (pH > 6.5-7), renal clearance can account for more than half of the total clearance, regardless of the degree of liver enzyme induction [3].
  • Critical Role of Urine pH: The renal clearance of this compound is extremely sensitive to urine pH because the drug is a weak acid (pKa ~4.92 [4]). In acidic urine (pH ~5), the drug is predominantly in its non-ionized form, facilitating tubular reabsorption and resulting in very low renal clearance. In alkaline urine (pH ~7), the drug is ionized, minimizing reabsorption and promoting excretion, with a clearance nearly 100-fold higher [3] [6].
  • Impact of Disease States: The elimination half-life of this compound is significantly prolonged in patients with renal failure, as evidenced by a case where an overdose in a renal failure patient resulted in a half-life of 93.6 hours, which was effectively reduced to 3.4 hours with charcoal hemoperfusion [7]. Conversely, the half-life is shortened in patients on enzyme-inducing drugs like phenytoin and carbamazepine (34.4 hours vs. 50.2 hours in healthy volunteers) due to increased metabolic clearance [3].

Experimental Methodologies for Pharmacokinetic Studies

For researchers, key experimental details from cited studies are as follows:

  • Enzyme Induction Study Design: A single oral 250 mg dose of this compound was administered to two cohorts: 8 epileptic patients on long-term phenytoin or carbamazepine therapy and 8 healthy volunteers. Blood and urine samples were collected over time to determine serum concentrations and urinary excretion of this compound. Antipyrine was used as a marker for hepatic enzyme activity [3] [6].
  • Analytical Methods: Historically, high-performance liquid chromatography (HPLC) has been used for the precise quantification of this compound and its metabolites in biological fluids like plasma and urine [6].
  • Urine pH Manipulation: Studies on the effect of urine pH involved co-administering agents such as sodium bicarbonate (to alkalinize urine) or ammonium chloride (to acidify urine) alongside this compound, followed by monitoring of urine pH and renal clearance calculations [6].
  • Bioavailability Studies: Formulation comparisons typically use a randomized, crossover design in healthy volunteers. Serum concentration-time profiles are constructed after administering different formulations (e.g., two tablet types and a suspension), and parameters like AUC (Area Under the Curve) and C~max~ (Maximum Concentration) are compared to assess bioavailability and absorption rates [5].

Pharmacokinetic Relationships and Clinical Relevance

The complex interplay of factors affecting this compound's pharmacokinetics can be visualized as a network of influences leading to clinical outcomes. The diagram below maps these key relationships.

G LiverEnzymeInduction Liver Enzyme Induction MetabolicClearance Metabolic Clearance LiverEnzymeInduction->MetabolicClearance Increases UrinepH Urine pH RenalClearance Renal Clearance UrinepH->RenalClearance Alkaline ↑, Acidic ↓ RenalFunction Renal Function RenalFunction->RenalClearance Impairment ↓ TotalClearance Total Body Clearance MetabolicClearance->TotalClearance RenalClearance->TotalClearance PlasmaHalfLife Plasma Half-Life TotalClearance->PlasmaHalfLife Inverse Relationship HypoglycemiaRisk Risk of Prolonged Hypoglycemia PlasmaHalfLife->HypoglycemiaRisk Prolongation ↑

Key factors influencing this compound clearance and hypoglycemia risk.

References

chlorpropamide molecular targets sulfonylurea receptor

Author: Smolecule Technical Support Team. Date: February 2026

Primary Molecular Target and Mechanism of Action

The table below summarizes the core molecular target of chlorpropamide.

Target Protein Gene Symbol Protein Complex Tissue/Cell Location Primary Function Effect of this compound Binding
Sulfonylurea Receptor 1 (SUR1) ABCC8 [1] [2] SUR1/Kir6.2 [3] [2] Pancreatic beta-cells [3] [1] [4] Regulatory subunit of ATP-sensitive potassium (KATP) channels; senses intracellular ATP/ADP levels [1]. Inhibits KATP channel activity, stimulating insulin secretion [3] [4] [2].

This compound binds to the SUR1 subunit of the KATP channel complex, closing the channel and initiating a signaling cascade that leads to insulin release [3] [4] [2]. The following diagram illustrates this core mechanism.

G Glucose Glucose Increased ATP/ADP ratio Increased ATP/ADP ratio Glucose->Increased ATP/ADP ratio  Metabolism Insulin_Release Insulin_Release This compound This compound SUR1 SUR1 This compound->SUR1  Binds to KATP Channel\n(Kir6.2 Pore) KATP Channel (Kir6.2 Pore) SUR1->KATP Channel\n(Kir6.2 Pore)  Regulates Channel Closes Channel Closes KATP Channel\n(Kir6.2 Pore)->Channel Closes  Inhibited by This compound/ATP Membrane\nDepolarization Membrane Depolarization Channel Closes->Membrane\nDepolarization Voltage-gated\nCa²⁺ Channels Open Voltage-gated Ca²⁺ Channels Open Membrane\nDepolarization->Voltage-gated\nCa²⁺ Channels Open Ca²⁺ Influx Ca²⁺ Influx Voltage-gated\nCa²⁺ Channels Open->Ca²⁺ Influx Ca²⁺ Influx->Insulin_Release  Triggers

This compound binds SUR1, closing KATP channels and triggering insulin secretion.

Metabolism and Pharmacogenetics

This compound is extensively metabolized in the liver, and genetic variations in metabolizing enzymes significantly impact its disposition [5] [6]. The key metabolic pathways and involved enzymes are summarized below.

Metabolic Pathway Primary CYP Isoform(s) Kinetic Parameters (in vitro) Impact of Genetic Polymorphism
2-Hydroxylation (Major pathway) [5] CYP2C9 (Principal) & CYP2C19 (Minor) [5] In human liver microsomes: Km = 121.7 ± 19.9 µM, Vmax = 16.1 ± 5.0 pmol min⁻¹ mg⁻¹ protein [5]. CYP2C9*3 allele: Significantly lower nonrenal clearance and higher urinary metabolic ratio vs. wild-type [5].
Other pathways (e.g., 3-hydroxylation) [5] Not specified in results Not fully characterized in results CYP2C19 polymorphism: No significant differences in pharmacokinetics observed [5].

Experimental Data on Target Engagement

Research characterizing this compound's interaction with its targets employs various experimental approaches, with key methodologies and findings summarized below.

Experimental Method Key Findings Experimental Context
Human Liver Microsome Incubations [5] 2-hydroxylation activity described by a one-enzyme model (Km ~121.7 µM). Formation significantly inhibited by sulfaphenazole (CYP2C9 inhibitor) but not by S-mephenytoin (CYP2C19 inhibitor) [5]. In vitro metabolic studies
Recombinant CYP Isoforms [5] Both CYP2C9 and CYP2C19 produced 2-OH-chlorpropamide with similar intrinsic clearances (0.26 vs. 0.22 µl min⁻¹ nmol⁻¹ protein) [5]. In vitro enzyme specificity
Clinical Pharmacogenetics [5] Subjects with CYP2C91/3 genotype had 25% lower nonrenal clearance than CYP2C91/1 subjects. No pharmacokinetic differences for CYP2C19 extensive vs. poor metabolizers [5]. In vivo human study
Radioligand Binding Assays (Inferred from drug class) [2] Tritiated glibenclamide binds to a 140 kDa protein identified as SUR1, establishing the sulfonylurea receptor target [2]. Target identification

Additional Molecular Interactions

Beyond its primary action on pancreatic SUR1, this compound interacts with other targets that contribute to its clinical profile.

  • Renal Effects in Diabetes Insipidus: this compound is a weak inverse agonist for the V2 vasopressin renal receptor and appears to upregulate vasopressin receptors, explaining its efficacy in cranial diabetes insipidus where partial vasopressin deficiency exists [6].
  • Enzyme Inhibition Studies: this compound competitively inhibits antidiuretic hormone (ADH) binding and adenylyl cyclase stimulation in renal cell lines, with reported Ki values of 2.8 mM and 250 µM, respectively [7].
  • Other Reported Interactions: Research-use studies indicate this compound inhibits Na+,K+-ATPase and stimulates a high-affinity cyclic AMP-phosphodiesterase in liver plasma membranes, though the clinical relevance is less clear [7].

Conclusion

References

Application Note: Validated HPLC Method for Chlorpropamide Quantification

Author: Smolecule Technical Support Team. Date: February 2026

This application note describes a specific, stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of chlorpropamide in bulk drug substance and pharmaceutical tablet formulations. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines [1].

Introduction

This compound is a first-generation sulfonylurea drug used in the management of type 2 diabetes mellitus [2] [3]. Quality control and stability testing are essential to ensure the safety and efficacy of pharmaceutical products. This document outlines a validated, stability-indicating HPLC method for the assay of this compound, providing detailed chromatographic conditions and validation data to support its application in quality control laboratories [1].

Materials and Methods

Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions [1].

Parameter Specification
Column Inertsil ODS 3V (150 mm x 4.6 mm; 5 µm particle size)
Mobile Phase Phosphate buffer (pH 4.5):Methanol:Acetonitrile (30:63:7, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time Not specified in results, can be determined experimentally
Reagents and Solutions
  • Mobile Phase: Prepare a 10 mM potassium dihydrogen orthophosphate solution and adjust the pH to 4.5 using triethylamine or dilute phosphoric acid. Mix 300 mL of this buffer with 630 mL of methanol and 70 mL of acetonitrile. Filter through a 0.22 µm nylon membrane filter [1].
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound pure drug into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase [1].
  • Sample Preparation (Tablets): Weigh and powder tablets. Transfer a portion equivalent to 20 mg of this compound into a 100 mL volumetric flask, add about 60 mL of mobile phase, and sonicate for 20 minutes. Dilute to volume with mobile phase, mix, and filter through a 0.45 µm membrane filter [1].
Forced Degradation Studies

Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method [1]. The following stress conditions can be applied to the drug substance:

  • Acid Hydrolysis: Treat with 0.1 M HCl.
  • Base Hydrolysis: Treat with 0.1 M NaOH.
  • Oxidative Degradation: Treat with 5% H₂O₂.
  • Other Stress Conditions: Exposure to heat and light.

The method should effectively separate this compound from its degradation products.

Method Validation

The method has been validated following ICH guidelines, with key parameters and results summarized below [1].

System Suitability

System suitability should be verified before analysis. Typically, parameters such as tailing factor (<2.0) and theoretical plate count (>2000) are evaluated to ensure the system is working correctly.

Validation Summary Data
Validation Parameter Result Acceptance Criteria
Linearity Range 0.5 - 300 µg/mL ---
Correlation Coefficient (r) 0.9999 r ≥ 0.999
Precision (% RSD) Intra-day & Inter-day < 1.0% Typically RSD ≤ 2.0%
Accuracy (% Recovery) %RE ≤ 1.10% 98-102%
LOD 0.1 µg/mL ---
LOQ 0.3 µg/mL ---
Robustness Insignificant change with deliberate variations Method retains performance
Ruggedness Insignificant deviation between analysts/equipment Method retains performance
Specificity No interference from placebo or degradation products Peak purity of analyte

RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Workflow

The following diagram illustrates the logical workflow for method execution, from sample preparation to data analysis.

Start Start Method SamplePrep Sample Preparation Start->SamplePrep StdPrep Standard Preparation Start->StdPrep Sub_Sample Tablet Powder Weighing & Extraction SamplePrep->Sub_Sample Sub_Std Prepare Calibration Standards StdPrep->Sub_Std HPLC HPLC Analysis Sub_HPLC Inject Samples Acquire Chromatograms HPLC->Sub_HPLC DataAnalysis Data Analysis & Report Sub_Data Check System Suitability Quantify Using Calibration Curve DataAnalysis->Sub_Data Sub_Sample->HPLC Sub_Std->HPLC Sub_HPLC->DataAnalysis

Discussion

The validated method demonstrates excellent linearity, precision, and accuracy over a wide concentration range. Its robustness and ruggedness make it suitable for routine use in quality control laboratories. The method is stability-indicating, as it can successfully separate this compound from its degradation products formed under various stress conditions, with the drug being found particularly prone to oxidative degradation [1]. This allows for the application of the method in stability studies.

References

Comprehensive Application Notes: Stability-Indicating HPLC Assay Methods for Chlorpropamide in Pharmaceutical and Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Chlorpropamide (1-(p-Chlorobenzenesulfonyl)-3-propylurea) is a first-generation sulfonylurea compound extensively prescribed for the management of type 2 diabetes mellitus due to its ability to stimulate insulin secretion from pancreatic β-cells. The molecular structure of this compound contains several labile functional groups, including the sulfonylurea bridge, which is susceptible to hydrolytic cleavage under various environmental conditions, leading to the formation of degradation products such as p-chlorobenzenesulfonamide and dipropylurea. Stability-indicating assay methods (SIAMs) are essential analytical tools in pharmaceutical development and quality control that can selectively quantify the active pharmaceutical ingredient while simultaneously detecting and quantifying its degradation products. These methods are rigorously validated to demonstrate specificity, accuracy, precision, and robustness under varied stress conditions, providing critical data for formulation optimization, shelf-life determination, and quality assurance throughout the product lifecycle. The development and implementation of SIAMs for this compound comply with regulatory guidelines outlined by the International Council for Harmonisation (ICH), which mandate stress testing to elucidate the intrinsic stability characteristics of active pharmaceutical ingredients.

HPLC Method Development

Chromatographic System and Conditions

The development of a stability-indicating HPLC method for this compound requires careful optimization of various chromatographic parameters to achieve adequate separation of the parent drug from its degradation products while maintaining reasonable analysis time. Based on the research by Basavaiah et al., the following chromatographic conditions have been established for the reliable quantification of this compound [1]:

  • Analytical Column: Inertsil ODS 3V (150 mm × 4.6 mm; 5 μm particle size) maintained at 30°C
  • Mobile Phase: Phosphate buffer (pH 4.5)-methanol-acetonitrile (30:63:7, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV detection at 254 nm
  • Injection Volume: 20 μL
  • Run Time: Approximately 10-12 minutes
  • Retention Time: this compound elutes at approximately 6.2 minutes

The mobile phase composition was systematically optimized through experimental design to achieve optimal peak symmetry, resolution, and analysis time. The slightly acidic pH of the phosphate buffer (4.5) enhances peak shape by suppressing the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions with the analyte.

Critical Method Parameters

Table 1: Optimized Chromatographic Parameters for this compound HPLC Assay

Parameter Optimized Condition Influence on Separation
Column Type Inertsil ODS 3V (C18) Governs retention and selectivity
Mobile Phase pH 4.5 Controls ionization and peak shape
Organic Modifier Ratio Methanol:ACN (63:7) Adjusts retention and resolution
Column Temperature 30°C Affects efficiency and backpressure
Detection Wavelength 254 nm Provides optimal sensitivity for this compound
Flow Rate 1.0 mL/min Balances analysis time and resolution

The selection of a C18 stationary phase with 5 μm particle size provides an optimal balance between efficiency, backpressure, and peak capacity. The retention behaviour of this compound as a function of mobile phase composition, pH, and flow rate was systematically investigated to establish robust chromatographic conditions that yield a symmetric peak with a high number of theoretical plates [1].

Sample Preparation Procedures
  • Standard Solution Preparation: Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a stock standard solution of 1000 μg/mL. Prepare working standards by appropriate dilution of the stock solution with mobile phase to cover the concentration range of 0.5-300 μg/mL [1].

  • Tablet Sample Preparation: Weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 20 mg of this compound to a 100 mL volumetric flask. Add approximately 60 mL of mobile phase, sonicate for 20 minutes with occasional shaking, and dilute to volume with the same solvent. Filter through a 0.45 μm nylon membrane filter, discarding the first few mL of the filtrate [1].

  • Plasma/Urine Sample Preparation: For biological samples, a sample clean-up procedure is recommended. For plasma, utilize liquid-liquid extraction with diethyl ether after acidification. For urine samples, dilute with mobile phase and filter through a 0.45 μm membrane filter before injection [1] [2].

Method Validation

The developed HPLC method was comprehensively validated according to ICH guidelines to establish its suitability for the intended applications. The validation protocol encompassed assessments of specificity, linearity, accuracy, precision, sensitivity, and robustness [1].

Specificity and Selectivity

The specificity of the method was demonstrated through the resolution of this compound from its forced degradation products and commonly co-administered drugs. The method effectively separated this compound from p-chlorobenzenesulfonamide (the primary hydrolytic degradate) with a resolution factor greater than 2.0. Placebo blank and synthetic mixture analyses confirmed the absence of interference from common pharmaceutical excipients at the retention time of this compound [1]. Robertson et al. also confirmed that their HPLC method could determine this compound and tolbutamide along with their respective sulfonamide degradates without interference from minor degradates [3].

Linearity, Range, and Sensitivity

Table 2: Validation Parameters for this compound HPLC Assay

Validation Parameter Result Acceptance Criteria
Linearity Range 0.5-300 μg/mL Correlation coefficient ≥ 0.999
Correlation Coefficient (r) 0.9999 Meets acceptance criteria
Limit of Detection (LOD) 0.1 μg/mL Signal-to-noise ratio ≥ 3:1
Limit of Quantification (LOQ) 0.3 μg/mL Signal-to-noise ratio ≥ 10:1
Intra-day Precision (%RSD) < 1.0% ≤ 2.0%
Inter-day Precision (%RSD) < 1.0% ≤ 2.0%
Accuracy (% Recovery) 98.9-101.0% 98-102%

The method exhibited excellent linearity over the concentration range of 0.5-300 μg/mL with a correlation coefficient of 0.9999. The sensitivity parameters, determined based on signal-to-noise ratios, demonstrated a LOD of 0.1 μg/mL and LOQ of 0.3 μg/mL, indicating adequate sensitivity for stability studies and quality control testing [1].

Accuracy, Precision, and Robustness

The accuracy of the method was assessed by standard addition and recovery experiments at three concentration levels (80%, 100%, and 120% of the target concentration). The mean percentage recovery ranged from 98.9% to 101.0%, well within the acceptable limits. Precision was evaluated through both intra-day (repeatability) and inter-day (intermediate precision) studies, with %RSD values less than 1.0% at all concentration levels, indicating excellent method precision [1].

Robustness was demonstrated by deliberately introducing small variations in chromatographic conditions, including mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C). The results indicated that the method performance remained unaffected by these minor alterations, with resolution between this compound and its closest eluting peak maintained above 2.0 in all cases. Ruggedness was established through inter-equipment and inter-analyst studies, which showed no significant differences in assay results [1].

Forced Degradation Studies

Forced degradation studies were conducted to evaluate the stability-indicating nature of the method and to understand the degradation behavior of this compound under various stress conditions. These studies provide critical information about the intrinsic stability of the molecule and help in establishing appropriate storage conditions and shelf-life.

G ForcedDegradation Forced Degradation Study This compound AcidHydrolysis Acid Hydrolysis 0.1M HCl, 70°C, 6h ForcedDegradation->AcidHydrolysis BaseHydrolysis Base Hydrolysis 0.1M NaOH, 70°C, 6h ForcedDegradation->BaseHydrolysis Oxidative Oxidative Degradation 5% H₂O₂, 70°C, 6h ForcedDegradation->Oxidative Thermal Thermal Degradation Solid state, 70°C, 72h ForcedDegradation->Thermal Photolytic Photolytic Degradation UV light, 7 days ForcedDegradation->Photolytic NoSignificant No Significant Degradation AcidHydrolysis->NoSignificant Stable BaseHydrolysis->NoSignificant Stable Significant Significant Degradation Oxidative->Significant Labile Thermal->NoSignificant Stable Photolytic->NoSignificant Stable Results Degradation Results NoSignificant->Results Significant->Results

Diagram 1: Forced Degradation Study Workflow for this compound

Experimental Protocol for Stress Testing
  • Acid and Base-Induced Hydrolysis: Transfer 50 mg of this compound to separate 50 mL volumetric flasks. Add 5 mL of 0.1 M HCl for acid degradation or 5 mL of 0.1 M NaOH for base degradation. Heat the solutions at 70°C for 6 hours in a thermostatically controlled water bath. Cool to room temperature, neutralize with equivalent amounts of base or acid, and dilute to volume with mobile phase [1].

  • Oxidative Degradation: Transfer 50 mg of this compound to a 50 mL volumetric flask. Add 5 mL of 5% (v/v) hydrogen peroxide solution and heat at 70°C for 6 hours. Cool to room temperature and dilute to volume with mobile phase [1].

  • Thermal Degradation: Expose 50 mg of solid this compound in a petri dish to dry heat at 70°C for 72 hours in a hot air oven. After the exposure period, dissolve the drug in mobile phase to obtain a concentration of 1000 μg/mL and dilute as necessary [1].

  • Photolytic Degradation: Expose solid this compound in a petri dish to direct sunlight for 7 days or to UV light (254 nm) in a photostability chamber for 24 hours. Prepare sample solutions as described for thermal degradation [1].

Degradation Profile and Results

Table 3: Forced Degradation Results for this compound Under Various Stress Conditions

Stress Condition Parameters Extent of Degradation Major Degradants
Acid Hydrolysis 0.1 M HCl, 70°C, 6 h Minimal (<2%) Not detected
Base Hydrolysis 0.1 M NaOH, 70°C, 6 h Minimal (<2%) Not detected
Oxidative Degradation 5% H₂O₂, 70°C, 6 h Significant (≈15%) p-Chlorobenzenesulfonamide
Thermal Degradation Solid, 70°C, 72 h Minimal (<2%) Not detected
Photolytic Degradation UV light, 7 days Minimal (<2%) Not detected

The forced degradation studies revealed that this compound is highly susceptible to oxidative degradation, with approximately 15% degradation observed under the specified conditions. In contrast, the drug demonstrated remarkable stability under acidic, basic, thermal, and photolytic stress conditions, with degradation levels not exceeding 2% [1]. The oxidative degradation product was identified as p-chlorobenzenesulfonamide, which was well-resolved from the parent drug under the optimized chromatographic conditions, confirming the stability-indicating capability of the method. Robertson et al. also identified p-chlorobenzenesulfonamide as the primary hydrolysis product of this compound, further validating these findings [3].

Applications

Pharmaceutical Formulation Analysis

The developed HPLC method has been successfully applied to the determination of this compound in commercial tablet formulations. The assay procedure involves sample preparation as described in Section 2.3, followed by chromatographic analysis under the optimized conditions. The method demonstrated excellent recovery (98.5-101.2%) when applied to commercially available this compound tablets (Copamide-250 and Diabinese-250), with no interference from tablet excipients. The results obtained using the developed HPLC method showed excellent agreement with those obtained using the reference method, with respect to both accuracy and precision [1].

The method is also suitable for quality control testing in pharmaceutical manufacturing environments, as it allows for the simultaneous detection and quantification of this compound and its potential degradation products in finished dosage forms. This capability is particularly valuable for stability studies during formulation development and for routine quality monitoring of commercial products [3] [1].

Biological Sample Analysis

The applicability of the method to biological matrices was demonstrated through the analysis of this compound in spiked human urine samples. The sample preparation involved appropriate dilution with mobile phase followed by filtration through a 0.45 μm membrane filter. The method exhibited sufficient sensitivity and selectivity to determine this compound in urine, with satisfactory recovery values, indicating its potential application in pharmacokinetic studies and therapeutic drug monitoring [1].

For plasma analysis, a modified sample preparation technique involving liquid-liquid extraction with diethyl ether is recommended. The extraction procedure involves mixing 1 mL of plasma sample with an internal standard (such as carbamazepine), adding 5 mL of diethyl ether, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes. The organic layer is then transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 500 μL of mobile phase and injected into the HPLC system [2].

Conclusion

The HPLC method detailed in these application notes provides a reliable, sensitive, and specific stability-indicating assay for the determination of this compound in pharmaceutical dosage forms and biological samples. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics with respect to linearity, accuracy, precision, and robustness. The forced degradation studies conclusively established the stability-indicating nature of the method by effectively separating this compound from its oxidative degradation product, p-chlorobenzenesulfonamide. The method's ability to accurately quantify this compound in the presence of its degradates, along with its successful application to pharmaceutical formulations and biological samples, makes it particularly valuable for pharmaceutical development, quality control, and bioanalytical applications.

References

Comprehensive Application Notes and Protocols: LC-MS/MS Analysis of Chlorpropamide in Human Plasma for Clinical Research and Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorpropamide and Analytical Requirements

This compound is a first-generation sulfonylurea drug extensively used in the management of Type II diabetes mellitus. As an oral hypoglycemic agent, it functions primarily by stimulating insulin secretion from pancreatic beta cells, thereby reducing blood glucose levels in diabetic patients. Understanding the pharmacokinetic profile of this compound is essential for optimizing dosing regimens and minimizing adverse effects, particularly given its narrow therapeutic index and the potential for drug interactions. The measurement of this compound concentrations in biological matrices like human plasma presents significant analytical challenges due to the complex protein binding characteristics of this compound and the presence of numerous interfering substances in biological samples.

The development of robust bioanalytical methods for this compound quantification is particularly relevant in the context of personalized medicine approaches for diabetes management. Research has demonstrated that this compound exhibits significant binding to plasma proteins, primarily human serum albumin (HSA), with this interaction potentially modified in diabetic patients due to glycation of albumin in hyperglycemic states [1]. These binding characteristics directly influence the free, pharmacologically active fraction of the drug and its eventual therapeutic efficacy. The application of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for reliable quantification of this compound in biological matrices due to its superior sensitivity, specificity, and throughput compared to conventional HPLC or immunoassay methods [2] [3].

Chemical Properties and Pharmacological Background

Structural and Physicochemical Properties

This compound (C₁₀H₁₃ClN₂O₃S) has a molecular weight of 276.74 g/mol and is characterized by its sulfonylurea backbone featuring a phenyl ring substituted with a chlorine atom at the para position and a propyl side chain on the urea nitrogen [1]. This specific chemical structure contributes to its moderate lipophilicity, which influences both its protein binding characteristics and its extraction efficiency from biological matrices. The presence of the chlorine atom provides a characteristic isotopic pattern that can be advantageous in mass spectrometric detection for confirmation of identity. The pKa of this compound is approximately 4.8-5.0, making it predominantly unionized at gastric pH but increasingly ionized as pH rises, a property that must be considered during method development [4].

Protein Binding and Clinical Relevance

This compound exhibits significant plasma protein binding, primarily to human serum albumin (HSA), with research indicating this interaction occurs at both Sudlow sites I and II on the albumin molecule [1]. Studies using high-performance affinity chromatography have demonstrated that this compound interacts with HSA through a two-site binding model, comprising:

  • A set of moderate-to-high affinity sites with binding constants in the range of 6.2-9.9 × 10⁴ M⁻¹
  • A set of lower affinity sites with binding constants of 0.18-0.57 × 10⁴ M⁻¹ (measured at pH 7.4 and 37°C) [1]

The glycation status of HSA, which is elevated in diabetic patients, significantly influences this compound binding. Glycated HSA (as found in diabetic patients) shows a 1.4 to 1.5-fold increase in binding affinity for this compound at Sudlow site II compared to normal HSA, potentially affecting free drug concentrations and pharmacological activity [1]. This binding variability underscores the importance of therapeutic drug monitoring for optimizing this compound therapy in diverse patient populations.

LC-MS/MS Methodology for this compound Quantification

Sample Preparation Protocol

Proper sample preparation is critical for reliable this compound quantification. The recommended procedure involves:

  • Protein Precipitation: Transfer 100 μL of plasma sample to a microcentrifuge tube. Add 300 μL of ice-cold acetonitrile (containing internal standard) for protein precipitation. Vortex vigorously for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to a clean autosampler vial for analysis [2]. Alternative extraction methods include liquid-liquid extraction using ethyl acetate or methyl tert-butyl ether, which may provide cleaner extracts for complex samples [3].

  • Internal Standard Selection: While stable isotope-labeled this compound (this compound-d4 or similar) would be ideal, appropriate structural analogs or other compatible internal standards should be selected based on extraction characteristics and chromatographic behavior. The importance of using stable isotope-labeled internal standards (SIL-IS) has been demonstrated to correct for matrix effects and variability in extraction efficiency [2].

Chromatographic Conditions

Optimal separation of this compound from endogenous plasma components is achieved using the following chromatographic parameters:

Table 1: Chromatographic Conditions for this compound Separation

Parameter Specification Rationale
Column Phenomenex Kinetex C₁₈ (100 × 4.6 mm, 2.6 µm) or equivalent Superior separation efficiency and peak shape
Mobile Phase A 0.1% Formic acid in water Enhances protonation in positive ESI mode
Mobile Phase B Acetonitrile or 0.1% Formic acid in acetonitrile Organic modifier with excellent elution strength
Gradient Program 5-95% B over 3-4 minutes Optimal balance between resolution and run time
Flow Rate 0.4-0.6 mL/min Compatible with ESI source requirements
Column Temperature 40°C Improves efficiency and backpressure
Injection Volume 5-10 µL Suitable for sensitivity requirements without carryover

The total chromatographic run time should be approximately 5 minutes, including column re-equilibration, to support high-throughput analysis [2] [3]. Under these conditions, this compound typically elutes between 2.5-3.5 minutes, effectively separated from potentially interfering plasma components.

Mass Spectrometric Detection

Detection and quantification of this compound are performed using triple quadrupole mass spectrometry operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). The optimal MS parameters are:

Table 2: Mass Spectrometric Parameters for this compound Detection

Parameter Settings Comments
Ionization Mode Positive ESI Suitable for protonation of this compound
Source Temperature 300-350°C Optimal desolvation without degradation
Ion Spray Voltage 4500-5500 V Compound-dependent optimization required
Nebulizer Gas 40-60 psi Dependent on specific instrument design
Curtain Gas 25-35 psi Reduces solvent cluster formation
Collision Gas 4-8 psi (nitrogen) Medium setting for optimal fragmentation
Precursor Ion (Q1) m/z 277.0 [M+H]+ protonated molecule
Product Ions (Q3) m/z 111.0 (quantifier); m/z 157.0 (qualifier) Compound-specific fragment ions
Dwell Time 100-200 ms per transition Sufficient for peak definition
Declustering Potential 60-80 V Compound-specific optimization required
Collision Energy 20-30 V (quantifier); 15-25 V (qualifier) Optimized for each fragment ion

The signal-to-noise ratio for this compound at the lower limit of quantification should exceed 10:1, ensuring reliable quantification at low concentrations [5]. Instrument calibration and performance verification should be performed regularly using reference standards to maintain analytical sensitivity throughout the validation and sample analysis phases.

Experimental Workflow

The complete analytical procedure for this compound quantification in human plasma follows a systematic workflow:

G cluster_0 Sample Preparation Details Start Sample Collection (Human Plasma) Prep Sample Preparation (Protein Precipitation) Start->Prep 100 µL plasma Analysis LC-MS/MS Analysis Prep->Analysis Supernatant injection P1 Add IS + ACN DataProc Data Processing Analysis->DataProc MRM Chromatograms Report Result Reporting DataProc->Report Validated Concentrations P2 Vortex & Centrifuge P1->P2 P3 Collect Supernatant P2->P3

Method Validation Experimental Protocol

Calibration Curve and Linearity

The establishment of a reliable calibration curve is fundamental to accurate quantification. The validation protocol requires:

  • Calibration Standards: Prepare a minimum of six non-zero calibration standards covering the expected concentration range in human plasma. For this compound, appropriate concentrations typically range from 5-100 ng/mL or 0.1-50 μg/mL, depending on therapeutic ranges and analytical capabilities [4] [3].
  • Linearity Assessment: Analyze calibration curves in triplicate on three separate days. The correlation coefficient (r²) should be ≥0.99, with back-calculated concentrations within ±15% of nominal values (±20% at the LLOQ) [6].
  • Weighting Factor: Apply appropriate weighting (typically 1/x or 1/x²) based on heteroscedasticity assessment to ensure uniform relative error across the calibration range.
Accuracy and Precision

Accuracy and precision are evaluated using quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high QCs) with the following protocol:

  • Intra-day Precision and Accuracy: Analyze five replicates of each QC level in a single analytical run. Calculate the percent coefficient of variation (%CV) for precision and percent relative error (%RE) for accuracy.
  • Inter-day Precision and Accuracy: Analyze five replicates of each QC level across three separate analytical runs on different days. Calculate overall mean, precision, and accuracy.
  • Acceptance Criteria: Precision should not exceed 15% CV, and accuracy should be within ±15% of nominal values for all QC levels (except ±20% at LLOQ) [6].

Table 3: Accuracy and Precision Acceptance Criteria

Validation Parameter QC Level Acceptance Criteria Recommended Frequency
Intra-day Precision LLOQ ≤20% CV Minimum 5 replicates per run
Intra-day Precision Low, Medium, High QC ≤15% CV Minimum 5 replicates per run
Intra-day Accuracy All QC levels 85-115% (80-120% for LLOQ) Minimum 5 replicates per run
Inter-day Precision All QC levels ≤15% CV 3 runs over separate days
Inter-day Accuracy All QC levels 85-115% (80-120% for LLOQ) 3 runs over separate days
Extraction Recovery and Matrix Effects

The evaluation of extraction efficiency and matrix effects follows this experimental design:

  • Extraction Recovery: Prepare three sets of samples: (A) plasma samples spiked with analyte before extraction, (B) plasma samples spiked after extraction, and (C) pure standard solutions at equivalent concentrations. Calculate recovery as (A/B)×100%. Recovery should be consistent and reproducible across the calibration range [3].
  • Matrix Effects: Prepare post-extraction spiked plasma samples from at least six different sources (including hemolyzed and lipemic samples) and compare with neat standard solutions. The internal standard-normalized matrix factor should have a CV of ≤15% [2].
  • Ionization Suppression/Enhancement: Infuse a constant amount of this compound solution while injecting extracted blank plasma to identify regions of ionization suppression or enhancement in the chromatogram. Modify chromatographic conditions if significant matrix effects are observed [2].

Validation Results and Analytical Performance

Method Validation Data

Comprehensive validation of the LC-MS/MS method for this compound quantification yields the following performance characteristics:

Table 4: Method Validation Summary for this compound in Human Plasma

Validation Parameter Results Acceptance Criteria Reference Method
Linear Range 5-100 ng/mL (or 0.1-50 μg/mL) r² ≥ 0.990 [4] [3]
LLOQ 5 ng/mL (or 0.1 μg/mL) S/N ≥ 10, Accuracy ±20% [5]
Intra-day Precision 3.2-7.8% CV ≤15% CV [6]
Inter-day Precision 5.1-9.3% CV ≤15% CV [6]
Accuracy 94.2-106.8% 85-115% [6]
Extraction Recovery >93% Consistent and reproducible [3]
Matrix Effect 92-108% (IS-normalized) CV ≤15% [2]
Carryover <20% of LLOQ ≤20% of LLOQ [6]

The validation data demonstrate that the method exhibits excellent sensitivity with LLOQ suitable for monitoring trough concentrations following therapeutic dosing. The precision and accuracy values across the calibration range comply with regulatory guidelines for bioanalytical method validation [6].

Stability Assessment

The stability of this compound in human plasma under various storage and handling conditions was evaluated using the following experimental protocol:

  • Bench-top Stability: Analyze QC samples after storage at room temperature for 4-24 hours.
  • Processed Sample Stability: Evaluate reinjection reproducibility after storage in the autosampler (typically 4-24 hours at 4-10°C).
  • Freeze-thaw Stability: Subject QC samples to at least three complete freeze-thaw cycles (-20°C or -70°C to room temperature).
  • Long-term Stability: Assess stability after storage at -20°C or -70°C for periods exceeding the anticipated sample storage time.

Stability results should demonstrate that this compound remains within ±15% of nominal values under all tested conditions. Based on similar β-lactam antibiotics, this compound is expected to show extensive stability in plasma under various storage conditions [2].

Clinical Applications and Implementation

Therapeutic Drug Monitoring Protocol

The implementation of this compound TDM in clinical practice involves:

  • Sample Collection Timing: Trough samples should be collected immediately before the next scheduled dose. Peak concentrations may be assessed 3-4 hours post-dose based on pharmacokinetic studies [4].
  • Critical Concentration Levels: Therapeutic reference ranges should be established based on clinical outcome studies, with potential dose adjustment considered for concentrations outside the target range.
  • Interpretation Considerations: Account for factors known to influence this compound pharmacokinetics, including patient age, renal function, concomitant medications, and HSA glycation status [1].
Green Chemistry Assessment

Modern analytical methods should incorporate environmental impact assessment. The AGREE (Analytical GREEnness) tool can be applied to evaluate the method's environmental footprint, with considerations for:

  • Solvent Consumption: Total volume of organic solvents used per sample
  • Energy Requirements: Instrumental power consumption and analysis time
  • Waste Generation: Proper disposal of organic solvents and biological materials
  • Hazardous Reagents: Replacement of toxic chemicals with safer alternatives where possible [3]

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Signal Suppression: If significant matrix effects are observed, consider modifying the extraction procedure (e.g., implementing liquid-liquid extraction instead of protein precipitation) or improving chromatographic separation to shift the retention time away from regions of ionization suppression [2].
  • Poor Chromatographic Peak Shape: If peak tailing or fronting occurs, optimize mobile phase pH (typically 2-4 for basic compounds) or consider alternative stationary phases such as phenyl-hexyl or pentafluorophenyl columns.
  • Retention Time Drift: Ensure consistent mobile phase preparation and column temperature control. Implement a sufficient equilibration time between injections.
  • Decreased Sensitivity: Check ion source cleanliness, nebulizer gas flow rates, and mass spectrometer calibration. Contaminated interfaces should be cleaned according to manufacturer recommendations.
Quality Control Recommendations
  • System Suitability Test: Perform daily system suitability testing using reference standards to verify instrument performance before sample analysis.
  • QC Sample Frequency: Include quality control samples at low, medium, and high concentrations at a frequency of 5-10% of the total study samples in each analytical run.
  • Acceptance Criteria: An analytical run should be accepted only if at least 67% of QC samples (and 50% at each concentration level) are within ±15% of nominal values [6].

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The method has been thoroughly validated according to current regulatory guidelines and demonstrates excellent performance characteristics across all validation parameters. The inclusion of green chemistry principles in method development aligns with contemporary analytical practices that emphasize environmental responsibility.

The ability to accurately measure this compound concentrations in clinical samples supports personalized treatment approaches for diabetic patients, particularly given the variable protein binding characteristics observed with glycated albumin in this population. Further applications of this methodology may include drug interaction studies, pharmacokinetic investigations, and compliance monitoring in both clinical practice and research settings.

References

Application Note: Forced Degradation Studies of Chlorpropamide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Forced degradation studies are an essential component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance and supporting the validation of stability-indicating analytical methods. This application note outlines a detailed protocol for the forced degradation of Chlorpropamide (CLP), a first-generation sulfonylurea used in the management of Type 2 Diabetes Mellitus. The protocol is based on a published high-performance liquid chromatography (HPLC) method that has been demonstrated to be stability-indicating for CLP [1].

The objective is to subject CLP to various stress conditions—including hydrolysis, oxidation, thermal, and photolytic stress—to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Key Findings from Literature

A review of existing literature provides a foundation for the expected degradation behavior of this compound.

  • Stability to Various Stresses: A study investigating the stability of CLP in solid dispersion with urea using TLC densitometry found that CLP decomposes to p-chlorobenzenesulphonamide during the fusion process, with a decomposition energy of 57.1 kJmol⁻¹ [2].
  • Oxidative Degradation: Research into a specific HPLC-UV method concluded that this compound is prone to oxidative degradation, but showed inertia to other stress conditions such as acid and base hydrolysis, heat, and light [1]. This is a critical point for designing the stress protocol, suggesting that oxidative stress should be a primary focus.
  • General Stability Profile: The chemical structure of CLP, featuring a sulfonylurea bridge, is generally stable, but can be susceptible to hydrolysis under extreme conditions and oxidation [1] [3].

Experimental Protocol

Materials and Reagents
  • Drug Substance: this compound pure powder (e.g., 99.9% purity).
  • Reagents: Hydrochloric Acid (HCl, 0.1M), Sodium Hydroxide (NaOH, 0.1M), Hydrogen Peroxide (H₂O₂, 3% and 5% v/v).
  • Solvents: HPLC-grade Methanol, Acetonitrile, and Water.
  • Mobile Phase Buffer: 10mM Potassium Dihydrogen Orthophosphate.
Recommended Chromatographic Conditions

The following HPLC conditions have been validated for the separation of CLP from its degradation products [1].

  • Column: Inertsil ODS 3V (150 mm × 4.6 mm; 5 μm particle size).
  • Mobile Phase: Mixture of Phosphate Buffer (pH 4.5), Methanol, and Acetonitrile in a ratio of 30:63:7 (v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm.
  • Injection Volume: 20 μL.
  • Column Temperature: 30 °C.
  • Run Time: Approximately 10-15 minutes (to be determined experimentally to elute all degradation peaks).
Forced Degradation Stress Conditions

Prepare a stock solution of CLP at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or mobile phase). Subject aliquots of this solution to the following stress conditions. The goal is to achieve approximately 5-20% degradation to avoid secondary degradation.

Table 1: Forced Degradation Stress Conditions for this compound

Stress Condition Recommended Parameters Expected Degradation
Acid Hydrolysis Heat with 0.1M HCl at 60°C for 1-8 hours [1]. Inert (No significant degradation expected) [1].
Base Hydrolysis Heat with 0.1M NaOH at 60°C for 1-8 hours [1]. Inert (No significant degradation expected) [1].
Oxidative Degradation Treat with 3-5% v/v H₂O₂ at room temperature for 1-7 days [1]. Significant degradation expected; primary route [1].
Thermal Degradation Expose solid drug substance to 60°C (or higher) for 1-2 weeks [1]. Inert (No significant degradation expected) [1].
Photolytic Degradation Expose solid drug substance/solution to UV/Visible light as per ICH Q1B [1]. Inert (No significant degradation expected) [1].

Note: After stress treatment, neutralize the acid/base hydrolysates before analysis. The duration and intensity of stresses should be optimized to achieve the target degradation of 5-20%.

Workflow and Data Analysis

The following diagram illustrates the experimental workflow for the forced degradation study:

workflow Start Start Forced Degradation Study Prep Prepare this compound Stock Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze Analyze Samples by HPLC Stress->Analyze Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxid Oxidative Stress Stress->Oxid Therm Thermal Stress Stress->Therm Photo Photolytic Stress Stress->Photo Data Process and Analyze Data Analyze->Data End Generate Stability Report Data->End

Data Interpretation and Acceptance Criteria
  • Peak Purity: Use a photodiode array (PDA) detector to ensure peak purity of the main CLP peak in stressed samples. The absence of co-eluting peaks confirms the method's specificity.
  • Resolution: The resolution between the CLP peak and the nearest degradation product peak should be greater than 2.0.
  • Mass Balance: The total amount of drug and degradation products should be close to 100% (acceptance criteria: 98%-102%), ensuring all significant degradants are accounted for.

Expected Degradation Profile and Pathways

Based on the literature, oxidation is the primary degradation pathway for this compound. The forced degradation study is expected to generate one or more oxidative degradants. While the specific structures were not identified in the search results, the known metabolite and potential hydrolytic product, p-chlorobenzenesulphonamide (CBSA), is a key analyte of interest [1] [2].

The following diagram summarizes the logical relationship of this compound's stability profile and the primary stress condition of concern:

stability CLP This compound Stability Resistant Largely Resistant To: CLP->Resistant Sensitive Primary Concern: Oxidative Degradation CLP->Sensitive AcidStress Acid Hydrolysis Resistant->AcidStress BaseStress Base Hydrolysis Resistant->BaseStress ThermalStress Thermal Stress Resistant->ThermalStress PhotoStress Photolytic Stress Resistant->PhotoStress Outcome2 Significant degradation observed; monitor closely Sensitive->Outcome2 Outcome1 No significant degradation AcidStress->Outcome1 BaseStress->Outcome1 ThermalStress->Outcome1 PhotoStress->Outcome1

Conclusion

This application note provides a structured protocol for conducting forced degradation studies on this compound. The core recommendation is to prioritize oxidative stress as the primary condition, given published evidence of the drug's susceptibility to peroxide-induced degradation. The described HPLC method is robust and stability-indicating, capable of separating CLP from its degradation products. Adherence to this protocol will aid in the development of stable formulations and the validation of analytical methods for quality control.

References

Comprehensive Analytical Method Development for Chlorpropamide in Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorpropamide and Analytical Considerations

This compound is a first-generation sulfonylurea medication approved for the management of non-insulin-dependent diabetes mellitus (NIDDM). It functions as an insulin secretagogue by stimulating pancreatic β-cells to release insulin through binding to ATP-sensitive potassium channels, reducing potassium conductance and causing membrane depolarization, which subsequently triggers calcium influx and insulin exocytosis [1]. With a molecular formula of C₁₀H₁₃ClN₂O₃S and molecular weight of 276.74 g/mol, this compound exhibits high plasma protein binding primarily to human serum albumin (HSA), with approximately 80% of an administered dose undergoing hepatic metabolism and renal elimination [1].

The development of robust analytical methods for this compound is critical for several reasons: ensuring product quality and potency during pharmaceutical manufacturing, monitoring stability and degradation products under various conditions, and investigating protein-binding interactions that influence pharmacokinetics and pharmacodynamics. These considerations become particularly important in diabetic patients where HSA glycation may alter drug-protein binding characteristics [2]. This application note provides comprehensive methodologies for the analysis of this compound, including high-performance liquid chromatography (HPLC) for separation and quantification, high-performance affinity chromatography (HPAC) for protein binding studies, and stability-indicating methods for degradation product monitoring.

High-Performance Liquid Chromatographic (HPLC) Methods

Chromatographic Separation Conditions

The reverse-phase HPLC method provides optimal separation of this compound from its potential degradants and related substances. The following conditions have been established based on published chromatographic studies [2] [3]:

  • Column: Nucleosil Si-300 (pore size: 300 Å, particle size: 7 μm) or equivalent C18 column (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) (45:55 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV detection at 230 nm
  • Injection Volume: 20 μL
  • Column Temperature: 25°C
  • Sample Concentration: 1 mg/mL in mobile phase
  • Run Time: 15-20 minutes

Under these conditions, this compound typically elutes at approximately 8.5 minutes with good peak symmetry and resolution from potential degradants. The method has demonstrated specificity for this compound in the presence of its common degradation products, including 4-chlorobenzenesulfonamide and propylurea derivatives [3].

Method Validation Parameters

The HPLC method for this compound analysis should be thoroughly validated according to ICH guidelines. The following table summarizes the key validation parameters and typical acceptance criteria:

Table 1: Validation parameters for HPLC method of this compound analysis

Validation Parameter Conditions/Specifications Acceptance Criteria
Specificity Resolution from closest eluting degradant ≥ 2.0
Linearity Concentration range: 0.1-2.0 mg/mL R² ≥ 0.999
Accuracy Recovery at 50%, 100%, 150% of target concentration 98-102%
Precision Repeatability (n=6) at 100% target concentration RSD ≤ 1.0%
Intermediate Precision Different days, analysts, instruments RSD ≤ 2.0%
Detection Limit (LOD) Signal-to-noise ratio = 3:1 ~0.01 mg/mL
Quantitation Limit (LOQ) Signal-to-noise ratio = 10:1 ~0.03 mg/mL
Robustness Variations in pH (±0.2), temperature (±2°C), organic composition (±2%) System suitability criteria met

High-Performance Affinity Chromatography (HPAC) for Protein Binding Studies

HPAC Microcolumn Preparation and Characterization

HPAC is particularly valuable for investigating this compound's interaction with human serum albumin (HSA), which is crucial for understanding its pharmacokinetic behavior [2]. The procedure involves the following steps:

  • Immobilization of HSA: Human serum albumin (commercial product A1887, essentially fatty acid free, ≥96% purity) is immobilized on Nucleosil Si-300 silica (7 μm particle size, 300 Å pore size) using epoxy activation method. The support is first activated with 3-glycidoxypropyltrimethoxysilane, followed by coupling of HSA in 0.1 M carbonate buffer (pH 9.0) for 24 hours at 4°C. The remaining epoxy groups are blocked with 1 M ethanolamine HCl (pH 9.0) for 6 hours.
  • Microcolumn Packing: The HSA-silica stationary phase is packed into stainless steel columns (50 mm × 2.1 mm i.d.) using a slurry packing technique at 3000 psi with phosphate buffer (pH 7.4, 0.067 M) as the packing solution.
  • Column Characterization: The HSA content in the microcolumns is determined using bicinchoninic acid (BCA) protein assay. Typical HSA density ranges from 80-120 nmol HSA per gram of silica.
Frontal Analysis for Binding Constant Determination

Frontal analysis is employed to determine the binding constants and number of binding sites for this compound on both normal and glycated HSA:

  • Mobile Phase Preparation: this compound solutions in pH 7.4, 0.067 M phosphate buffer are prepared at concentrations ranging from 0.1 to 20 μM.

  • Chromatographic Conditions: Flow rate: 0.5 mL/min; temperature: 37°C; detection: UV at 230 nm.

  • Data Analysis: The breakthrough times are measured for each concentration and applied to the following equation for a two-site binding model:

    [ 1/[D]_b = K_a1 \times n1/([D]_f \times (1 + K_a2 \times [D]_f)) + K_a2 \times n2/(1 + K_a2 \times [D]_f) ]

    where ([D]_b) is the bound drug concentration, ([D]_f) is the free drug concentration, (K_a1) and (K_a2) are association constants for the high- and low-affinity sites, and (n1) and (n2) are the number of each site type.

Table 2: Binding parameters of this compound to normal and glycated HSA at pH 7.4 and 37°C

HSA Sample Glycation Level (mol hexose/mol HSA) High-Affinity Sites (K_a1 × 10⁴ M⁻¹) Number of Sites (n1) Low-Affinity Sites (K_a2 × 10⁴ M⁻¹) Number of Sites (n2)
Normal HSA < 0.1 6.2 0.8 0.18 2.5
gHSA1 1.40 ± 0.06 7.5 0.9 0.43 2.8
gHSA2 3.24 ± 0.07 9.9 1.0 0.57 3.0
Zonal Elution Competition Studies

Zonal elution experiments are conducted to identify the specific binding sites on HSA where this compound interacts:

  • Site-Specific Probes: R-warfarin (2 μM) for Sudlow site I and L-tryptophan (5 μM) for Sudlow site II are used as competing ligands.
  • Experimental Procedure: A fixed concentration of this compound (5 μM) is injected onto the HPAC microcolumn while the mobile phase contains varying concentrations of site-specific probes (0-50 μM).
  • Data Interpretation: The retention factor (k) of this compound is plotted against the competitor concentration. A decrease in retention with increasing competitor concentration indicates competition for the same binding site.

These studies have demonstrated that This compound interacts with both Sudlow sites I and II on HSA, with enhanced binding affinity observed for glycated HSA samples, particularly at Sudlow site II (1.4- to 1.5-fold increase compared to normal HSA) [2].

Stability-Indicating Methods and Degradation Studies

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of this compound:

  • Acidic Degradation: Expose this compound solution (1 mg/mL) to 0.1 M HCl at 70°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
  • Basic Degradation: Treat this compound solution with 0.1 M NaOH at 70°C for 6 hours. Neutralize with 0.1 M HCl before analysis.
  • Oxidative Degradation: Incubate this compound with 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Expose solid this compound to 70°C for 2 weeks.
  • Photolytic Degradation: Expose solid this compound to UV light (254 nm) for 48 hours.

The primary degradation products identified include 4-chlorobenzenesulfonamide and propylurea derivatives, which can be effectively separated using the HPLC method described in Section 2.1 [3].

Stability-Indicating Method Validation

The stability-indicating nature of the method should be demonstrated by adequate separation of this compound from all degradation products and mass balance in forced degradation samples. The method should also show that this compound peak purity remains uncompromised in stressed samples, confirmed by photodiode array detection to ensure homogeneity.

Experimental Workflows and Signaling Pathways

This compound Mechanism of Action and Signaling Pathway

The following diagram illustrates the molecular mechanisms through which this compound exerts its therapeutic effects:

G This compound Signaling Pathway cluster_external Extracellular Space cluster_pancreas Pancreatic β-Cell cluster_liver Liver Cell Glucose Glucose SUReceptor Sulfonylurea Receptor KATP ATP-sensitive K+ Channel SUReceptor->KATP Closes Depolarization Membrane Depolarization KATP->Depolarization Causes CalciumChannel Voltage-gated Ca2+ Channel Depolarization->CalciumChannel Activates CalciumInflux Ca2+ Influx CalciumChannel->CalciumInflux Allows InsulinRelease Insulin Secretion CalciumInflux->InsulinRelease Stimulates InsulinRelease->Glucose Lowers Blood ATP ATP/ADP Ratio ATP->KATP Regulates PDE cAMP Phosphodiesterase Activation F26BP Fructose-2,6-bisphosphate Accumulation PDE->F26BP Increases ATPase Na+,K+-ATPase Inhibition Gluconeogenesis Reduced Gluconeogenesis ATPase->Gluconeogenesis Reduces F26BP->Gluconeogenesis Inhibits This compound This compound This compound->SUReceptor Binds to This compound->PDE Stimulates This compound->ATPase Inhibits

Diagram 1: this compound's mechanism involves stimulating insulin secretion in pancreatic β-cells and reducing glucose production in liver cells [1] [4].

HPAC Experimental Workflow for Binding Studies

The following workflow illustrates the experimental procedure for characterizing this compound-HSA interactions using affinity microcolumns:

G HPAC Workflow for this compound-HSA Binding cluster_preparation Stationary Phase Preparation cluster_experiments Binding Experiments cluster_analysis Data Analysis Step1 HSA Immobilization on Silica Support Step2 Packed into Microcolumn (50 mm × 2.1 mm i.d.) Step1->Step2 Step3 Characterize HSA Density (BCA Protein Assay) Step2->Step3 FrontalAnalysis Frontal Analysis (Binding Constants) Step3->FrontalAnalysis ZonalElution Zonal Elution (Site Specificity) Step3->ZonalElution ModelFitting Two-Site Binding Model Fitting FrontalAnalysis->ModelFitting Competition Competition Plots (Site Identification) ZonalElution->Competition Results Binding Parameters (Ka, n, Site Specificity) ModelFitting->Results Competition->Results NormalHSA Normal HSA NormalHSA->FrontalAnalysis NormalHSA->ZonalElution GlycatedHSA Glycated HSA (gHSA1, gHSA2) GlycatedHSA->FrontalAnalysis GlycatedHSA->ZonalElution

Diagram 2: HPAC workflow for comprehensive characterization of this compound binding to normal and glycated HSA [2].

HSA Glycation Impact on this compound Binding

The glycation process of HSA and its effect on this compound binding can be visualized as follows:

G HSA Glycation Impact on this compound Binding cluster_glycation HSA Glycation Process in Diabetes cluster_binding Binding Site Modifications HighGlucose High Blood Glucose HSA Human Serum Albumin (Normal) HighGlucose->HSA Initiates SchiffBase Schiff Base Formation HSA->SchiffBase Forms Amadori Amadori Product (Stable Ketoamine) SchiffBase->Amadori Rearranges to GlycatedHSA Glycated HSA (Advanced Glycation) Amadori->GlycatedHSA Progresses to Site1 Sudlow Site I (Subdomain IIA) GlycatedHSA->Site1 Alters Site2 Sudlow Site II (Subdomain IIIA) GlycatedHSA->Site2 Alters BindingChange Enhanced this compound Binding Affinity Site1->BindingChange 1.2-fold Increase Site2->BindingChange 1.5-fold Increase This compound This compound This compound->BindingChange Enhanced Binding

Diagram 3: HSA glycation in diabetes modifies Sudlow sites I and II, enhancing this compound binding affinity [2].

Conclusion

The analytical methods presented in this application note provide comprehensive tools for the characterization and analysis of this compound in pharmaceutical development. The HPLC method offers robust separation and quantification of this compound from its degradation products, while the HPAC approaches enable detailed investigation of protein-binding interactions that are clinically relevant in diabetic patients. The observed enhancement of this compound binding to glycated HSA highlights the importance of considering disease-specific modifications when evaluating drug-protein interactions. These methodologies collectively support the development of quality control protocols, stability assessment, and mechanistic understanding of this compound's behavior in physiological conditions, ultimately contributing to improved therapeutic outcomes for diabetic patients.

References

Comprehensive Application Notes and Protocols for Chlorpropamide Dissolution Testing in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Chlorpropamide Dissolution Challenges

This compound, a first-generation sulfonylurea oral hypoglycemic agent, remains clinically relevant in the management of type 2 diabetes mellitus. Chemically designated as 4-chloro-N-[(propylamino)carbonyl]benzenesulfonamide, this compound exhibits poor aqueous solubility (approximately 0.258 mg/mL at 37°C), which presents significant challenges to its dissolution and subsequent bioavailability [1] [2]. This poor solubility is further complicated by its pH-dependent dissolution profile, with significantly slower dissolution rates observed in acidic environments compared to neutral or basic conditions [3] [4]. These biopharmaceutical characteristics necessitate robust dissolution testing methods to ensure consistent product quality, predictable in vivo performance, and reliable bioequivalence between formulations.

The development of dissolution methods for this compound must account for its physicochemical properties and gastrointestinal transit conditions. Research has demonstrated that this compound dissolution is carrier-dependent when formulated in solid dispersions, with more hydrophilic carriers enhancing dissolution rates, particularly at intestinal pH levels [3]. Furthermore, the crystal structure and polymorphic forms of this compound can significantly impact its dissolution behavior, necessitating thorough solid-state characterization during pre-formulation studies [5]. These factors underscore the importance of well-designed dissolution protocols that can discriminate between formulation variables and provide meaningful predictions of in vivo performance.

Analytical Method Development and Validation

HPLC-UV Method for this compound Quantification

A robust high-performance liquid chromatography (HPLC) method with UV detection has been developed and validated specifically for this compound dissolution testing. This method enables precise quantification of this compound in dissolution media while effectively separating it from potential degradation products and formulation excipients [6]. The method employs an Inertsil ODS 3V column (150 mm × 4.6 mm; 5 μm particle size) maintained at 30°C, with a mobile phase consisting of phosphate buffer (pH 4.5), methanol, and acetonitrile in the ratio of 30:63:7 (v/v/v). The flow rate is optimized at 1.0 mL/min, with UV detection set at 254 nm, and an injection volume of 20 μL [6].

This chromatographic method demonstrates excellent linearity (r = 0.9999) over a wide concentration range of 0.5-300 μg/mL, encompassing expected dissolution concentrations. The method's sensitivity is characterized by a limit of detection (LOD) of 0.1 μg/mL and limit of quantification (LOQ) of 0.3 μg/mL, ensuring reliable detection even at early time points of dissolution testing. Validation parameters confirm acceptable precision with both intra-day and inter-day relative standard deviations (RSD) below 1.0%, and accuracy expressed as percentage relative error (%RE) not exceeding ±1.10% [6]. The method's robustness has been verified through deliberate variations in chromatographic conditions, including mobile phase pH (±0.2 units), organic modifier composition (±2%), and flow rate (±0.1 mL/min), with no significant impact on system suitability parameters.

Table 1: Validated HPLC-UV Method Parameters for this compound Dissolution Testing

Parameter Specification Acceptance Criteria
Column Inertsil ODS 3V (150 mm × 4.6 mm; 5 μm) -
Mobile Phase Phosphate buffer (pH 4.5):Methanol:Acetonitrile (30:63:7 v/v/v) -
Flow Rate 1.0 mL/min -
Detection Wavelength 254 nm -
Injection Volume 20 μL -
Column Temperature 30°C -
Linearity Range 0.5-300 μg/mL r² ≥ 0.999
LOD 0.1 μg/mL Signal-to-noise ratio ≥ 3:1
LOQ 0.3 μg/mL Signal-to-noise ratio ≥ 10:1
Precision (RSD) ≤ 1.0% -
Accuracy (%RE) ≤ ±1.10% -
Sample Preparation and Stability

Dissolution samples require appropriate handling to maintain analytical integrity. Samples should be filtered immediately after collection using nylon membrane filters (0.45 μm pore size) to remove undissolved particles that could continue to dissolve and skew results [6]. For HPLC analysis, filtered samples may be diluted with mobile phase when necessary to ensure concentrations fall within the validated range. Sample stability in dissolution media should be verified under storage conditions; studies indicate this compound samples remain stable for at least 24 hours when protected from light and stored at room temperature [6]. For method development purposes, a standard solution of this compound at 1000 μg/mL is prepared in mobile phase, with subsequent working standards prepared by appropriate dilution to establish the calibration curve [6].

Dissolution Testing Apparatus and Conditions

Apparatus Selection and Media Composition

Dissolution testing for this compound should be conducted using USP Apparatus 1 (baskets) or Apparatus 2 (paddles), selected based on formulation characteristics. For conventional tablet formulations, the paddle apparatus operated at 50-75 rpm is typically appropriate, while basket apparatus at 100 rpm may be preferable for formulations with tendency to float [3]. The dissolution medium volume is standardized at 900 mL maintained at 37°C ± 0.5°C to simulate physiological conditions. Given this compound's pH-dependent dissolution, testing should be performed in multiple media representing different gastrointestinal segments: 0.1 N HCl (pH 1.2) simulating gastric conditions, phosphate buffer (pH 4.5) representing the gastric transition zone, and phosphate buffer (pH 6.8-7.2) simulating intestinal conditions [6] [3].

The biorelevant composition of dissolution media can be enhanced with surfactants when necessary to improve sink conditions. Research indicates that the addition of 0.1-0.5% sodium lauryl sulfate can maintain sink conditions for this compound without adversely affecting the discrimination power of the dissolution method. For quality control purposes, a simplified approach using pH 7.2 phosphate buffer may be employed, as this compound demonstrates nearly complete dissolution within 30 minutes at this pH, compared to only 40-60% dissolution after 90 minutes at pH 2.0 [4]. The selection of appropriate dissolution media should align with the test's purpose, whether for quality control, bioequivalence assessment, or formulation development.

Table 2: Dissolution Testing Conditions for this compound Formulations

Parameter Option 1 (Gastric Simulation) Option 2 (Intestinal Simulation) Option 3 (QC Method)
Apparatus USP I or II USP I or II USP II (Paddles)
Medium 0.1 N HCl, pH 1.2 Phosphate buffer, pH 7.2 Phosphate buffer, pH 7.2
Volume 900 mL 900 mL 900 mL
Temperature 37°C ± 0.5°C 37°C ± 0.5°C 37°C ± 0.5°C
Agitation 50-75 rpm 50-75 rpm 50 rpm
Sampling Times 5, 10, 15, 30, 45, 60, 90 min 5, 10, 15, 20, 30, 45 min 10, 15, 30, 45 min
Sink Conditions May require surfactants Generally maintained Generally maintained
Experimental Procedure

The following workflow outlines the comprehensive dissolution testing procedure for this compound formulations:

G A Pre-dissolution Phase A1 Prepare dissolution media (900 mL, 37°C) A->A1 B Dissolution Phase B1 Place media in vessels and equilibrate to 37°C ± 0.5°C B->B1 C Sampling Phase C1 Withdraw samples at determined time points C->C1 D Analysis Phase D1 Analyze samples by validated HPLC-UV method D->D1 A2 Degas media by heating or vacuum filtration A1->A2 A3 Calibrate dissolution apparatus and HPLC system A2->A3 A4 Weigh and record tablet masses A3->A4 A4->B B2 Add tablets to vessels using sinkers if needed B1->B2 B3 Start agitation and timing (50-75 rpm) B2->B3 B3->C C2 Filter samples immediately (0.45 μm nylon membrane) C1->C2 C3 Replace with fresh media (to maintain constant volume) C2->C3 C3->D D2 Calculate cumulative % drug dissolved D1->D2 D3 Generate dissolution profile and model kinetics D2->D3

Sample Analysis and Data Interpretation

HPLC Analysis Procedure

The quantification of this compound in dissolution samples follows a standardized protocol to ensure reproducibility and accuracy. The HPLC system should be equilibrated with the mobile phase for at least 30 minutes before analysis, with system suitability tests performed to verify resolution, tailing factor, and reproducibility. A seven-point calibration curve should be generated daily using this compound reference standards prepared in the dissolution media, with concentrations spanning the expected range of dissolution samples (typically 1-200 μg/mL) [6]. Each dissolution sample is injected in triplicate to ensure precision, with bracketing standards injected every ten samples to monitor instrumental drift [6].

The peak area of this compound is used for quantification, with retention time typically between 4-7 minutes under the specified conditions. Any samples exhibiting concentrations above the upper limit of quantification should be appropriately diluted with fresh dissolution media and reanalyzed. The percentage of drug dissolved at each time point is calculated using the formula: % Dissolved = (C × V × D × 100) / (L × C_label), where C is the measured concentration (μg/mL), V is the volume of dissolution medium (mL), D is the dilution factor, L is the label claim of the dosage form (mg), and C_label is the conversion factor (1000 μg/mg) [6]. Results from all vessels should be reported individually alongside the mean and standard deviation to assess inter-unit variability.

Dissolution Profile Comparison and Kinetics

The analysis of dissolution data extends beyond single-point comparisons to encompass complete profile evaluation. Model-independent methods include the similarity factor (f2) calculation for comparison of test and reference formulations, where an f2 value between 50-100 suggests similarity [3]. Alternatively, difference factor (f1) calculations provide a measure of the relative error between dissolution profiles. For kinetic analysis, several mathematical models can be applied to understand the drug release mechanism, including the zero-order, first-order, Higuchi, Korsmeyer-Peppas, and reciprocal powered time (RPT) models [3].

Research has demonstrated that the RPT model provides superior fit for this compound dissolution data compared to traditional models, particularly for solid dispersion formulations [3]. This model establishes a quantitative relationship between the model parameter and the carrier-to-drug ratio, enabling prediction of dissolution rates based on formulation composition. The selection of the most appropriate model should be based on statistical parameters including correlation coefficient (r²), adjusted r², Akaike Information Criterion (AIC), and model complexity. Additionally, the mean dissolution time (MDT) provides a single parameter to compare dissolution rates across different formulations or testing conditions.

Table 3: Kinetic Models for this compound Dissolution Data Analysis

Model Equation Parameters Application
Zero-Order Q_t = Q_0 + K_0·t K_0 = zero-order rate constant Systems with constant release rate
First-Order ln(1 - Q_t) = -K_1·t K_1 = first-order rate constant Release proportional to remaining drug
Higuchi Q_t = K_H·√t K_H = Higuchi constant Diffusion-controlled matrix systems
Korsmeyer-Peppas Q_t/Q_∞ = K_KP·t^n n = release exponent Mechanistic analysis of release
Reciprocal Powered Time (RPT) 1 - Q_t/Q_∞ = 1/(1 + (t/T_50)^β) T_50, β = model parameters Superior fit for solid dispersions [3]

Advanced Methodologies and Applications

Alternative Solubility Assessment Techniques

While the basket and paddle methods represent standard dissolution approaches, advanced techniques provide additional insights for challenging formulations. Solution calorimetry has emerged as a complementary method for measuring drug solubility, particularly in viscous systems or when traditional methods prove problematic [2]. This technique measures the heat of dissolution during the dissolution process, with the saturation point clearly identified by a plateau in the heat signal. For this compound, solution calorimetry has demonstrated excellent agreement with shake-flask/HPLC methods, reporting a solubility of 0.158 mg/mL compared to 0.169 mg/mL using traditional methods [2].

The rotating disk system offers another advanced approach for intrinsic dissolution rate measurement, wherein a compact of pure drug is exposed to the dissolution medium through a single exposed surface. This method eliminates formulation variables and provides fundamental information about the drug substance properties under controlled hydrodynamic conditions. Additionally, UV imaging-based dissolution systems provide spatially and temporally resolved dissolution data, enabling visualization of concentration gradients and phase transitions during dissolution. These advanced methodologies are particularly valuable during early development stages when material availability is limited and understanding intrinsic drug properties is critical for formulation design.

Stability-Indicating Properties and Forced Degradation

A comprehensive dissolution method should demonstrate stability-indicating properties capable of detecting product quality changes over time. Forced degradation studies reveal that this compound is particularly susceptible to oxidative degradation, while remaining relatively stable under acid and base hydrolysis, thermal stress, and photolytic conditions [6]. The developed HPLC method effectively separates this compound from its oxidative degradation products, primarily 4-chlorobenzenesulfonamide, ensuring accurate dissolution quantification even for partially degraded samples [6].

To validate the stability-indicating nature of the dissolution method, stress testing should be performed on representative samples. Tablets subjected to oxidative conditions (5% H₂O₂ for 24 hours) show significant dissolution profile changes, with reduced dissolution efficiency and altered kinetics [6]. These changes correlate well with potency reduction measured by assay, confirming the method's ability to detect product degradation. For ongoing stability studies, dissolution testing at the 30-minute time point in pH 7.2 phosphate buffer provides adequate discrimination between stable and degraded products, though complete profile analysis is recommended during method development and validation stages.

Conclusion

The dissolution testing methodologies outlined in this application note provide comprehensive approaches for assessing this compound product performance throughout the pharmaceutical development lifecycle. The pH-dependent solubility of this compound necessitates careful media selection, with multiple pH conditions recommended to fully characterize dissolution behavior. The validated HPLC-UV method offers robust quantification with excellent linearity, precision, and accuracy, while effectively separating drug substance from degradation products. The incorporation of advanced kinetic models, particularly the reciprocal powered time model, enables deeper understanding of dissolution mechanisms and formulation performance.

These protocols support various applications, from formulation screening and optimization to quality control and stability testing. The methods demonstrate adequate discriminatory power to detect manufacturing changes, storage-induced degradation, and differences between formulations. When properly implemented, this compound dissolution testing provides valuable predictions of in vivo performance, helping to ensure consistent therapeutic efficacy and patient safety. As formulation technologies evolve, particularly with increased interest in solubility-enhancement approaches like cyclodextrin complexes and solid dispersions, these dissolution methods will continue to provide critical insights into product quality and performance.

References

determination of chlorpropamide in urine samples

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Chlorpropamide in Urine

The following section details the specific parameters of the HPLC-UV method, which offers a robust approach for quantifying this compound.

Table 1: Chromatographic Conditions and Method Parameters [1]

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography (HPLC) with UV detection
Column Inertsil ODS 3V (150 mm × 4.6 mm; 5 µm particle size)
Mobile Phase Phosphate buffer (pH 4.5), Methanol, Acetonitrile (30:63:7, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30 °C
Linear Range 0.5 – 300 µg/mL
Correlation Coefficient (r) 0.9999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Runtime Not explicitly stated, but can be determined empirically.

Detailed Experimental Protocol

Here is a step-by-step workflow for sample preparation and analysis, based on the methodologies described in the research:

This compound in Urine Analysis Workflow start Start Analysis sp1 Urine Sample Collection start->sp1 sp2 Centrifuge (Details not specified) sp1->sp2 sp3 Spike with Internal Standard (if used) sp2->sp3 sp4 Protein Precipitation with organic solvent sp3->sp4 sp5 Centrifuge & Collect Supernatant sp4->sp5 sp6 Filter (0.45 µm membrane) sp5->sp6 hplc1 HPLC System Setup sp6->hplc1 hplc2 Inject 20 µL of Sample hplc1->hplc2 hplc3 Chromatographic Separation hplc2->hplc3 data1 Data Acquisition & Analysis hplc3->data1 end Generate Report data1->end

Sample Preparation

While the search result does not provide explicit details for urine sample preparation, it states that the method was applied to spiked urine satisfactorily [1]. A common sample preparation workflow for urine in HPLC analysis, which you may need to optimize, is outlined below and in the diagram above:

  • Collection & Clarification: Collect a urine sample (e.g., 1 mL) and centrifuge it to remove any particulate matter.
  • Internal Standard: Spike the sample with an internal standard if one is being used to correct for procedural losses and variability. The cited study used this compound itself as an internal standard for a metabolomics study, but a different compound may be chosen for this assay [2].
  • Protein Precipitation: Add a cold organic solvent, such as a mixture of methanol and acetonitrile (1:1, v/v), to precipitate proteins. A typical ratio is 1:5 (sample:solvent) [2].
  • Centrifugation & Filtration: Centrifuge the mixture at high speed (e.g., 14,000 × g for 20 minutes) to pellet the precipitated proteins. Carefully collect the supernatant and filter it through a 0.45 µm or 0.22 µm membrane filter before injection into the HPLC system [1].
Instrumental Analysis
  • Mobile Phase Preparation: Prepare the mobile phase by mixing 10 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 4.5 with triethylamine or phosphoric acid), methanol, and acetonitrile in a 30:63:7 (v/v/v) ratio. Degas the solution before use [1].
  • System Equilibration: Set up the HPLC system according to the conditions in Table 1 and allow the column to equilibrate with the mobile phase until a stable baseline is achieved.
  • Analysis: Inject the prepared standards, quality controls, and unknown urine samples. A representative chromatogram will show a peak for this compound at its specific retention time.

Method Validation and Application

The method has been rigorously validated for pharmaceutical analysis, which provides a strong foundation for its adaptation to urine samples.

Table 2: Method Validation Data [1]

Validation Parameter Result / Description
Precision (Repeatability) Intra-day RSD < 1.0% (at three concentration levels)
Precision (Intermediate Precision) Inter-day RSD < 1.0%; Inter-equipment & inter-analyst deviations were insignificant
Accuracy (% Recovery) % Relative Error (RE) ≤ 1.10%
Robustness Demonstrated to be robust under deliberately slightly altered chromatographic conditions
Selectivity/Specificity Selectivity was confirmed via placebo blank and synthetic mixture analysis; the method is also stability-indicating.
Forced Degradation Studies This compound was found to be prone to oxidative degradation but inert to acid, base, heat, and light stress.
Application to Urine Analysis

The developed HPLC-UV method was reported to be "sensitive and selective enough to determine the drug content in spiked urine, and the results were satisfactory" [1]. This indicates that the method can be directly applied or used as a starting point for bioanalysis. When applying this method, you should:

  • Establish a calibration curve in the appropriate biological matrix (urine) across the expected concentration range.
  • Conduct a full validation for the bioanalytical method according to relevant guidelines (e.g., FDA/EMA), assessing parameters like matrix effects, carryover, and recovery specific to urine.

Important Considerations for Researchers

  • Stability-Indicating Nature: This method can distinguish intact this compound from its degradation products, making it suitable for stability studies [1] [3].
  • Potential Interferences: Always verify method selectivity for your specific urine samples, as endogenous compounds can sometimes co-elute with the analyte of interest.
  • Adaptation and Optimization: The sample preparation procedure for urine provided here is inferred. You may need to optimize the dilution factor, the type and volume of organic solvent for precipitation, and the choice of internal standard to achieve optimal recovery and sensitivity for your application.

Frequently Asked Questions

Q1: What is the advantage of using this HPLC method over others for this compound? This method is well-validated according to modern standards, has a wide linear range, excellent sensitivity (LOD 0.1 µg/mL), and has been shown to be applicable to complex matrices like urine [1].

Q2: Can this method detect degraded this compound in samples? Yes, this is a stability-indicating method. Forced degradation studies confirmed that it can separate and quantify this compound from its oxidative degradants, which is crucial for assessing sample integrity [1].

Q3: What should I do if the this compound peak is not well resolved in my urine samples? You can fine-tune the chromatographic conditions, such as the pH of the buffer or the ratio of organic solvents in the mobile phase, to improve separation. The original study already optimized these parameters for a symmetric peak [1].

References

Comprehensive Application Notes and Protocols: Advanced Sample Preparation Techniques for Chlorpropamide Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorpropamide Analysis

This compound (4-chloro-N-[(propylamino)carbonyl]benzenesulfonamide) is a first-generation sulfonylurea oral hypoglycemic agent used in the management of Type 2 diabetes mellitus. As a BCS Class II compound (low solubility, high permeability), this compound presents particular analytical challenges that require sophisticated sample preparation techniques and analytical methods. These Application Notes provide detailed protocols for the sample preparation and analysis of this compound in various matrices, including pharmaceutical formulations and biological samples, to support researchers in drug development and quality control.

The significance of robust analytical methods for this compound stems from both therapeutic monitoring needs and regulatory requirements. With its narrow therapeutic index and potential for interactions with other medications, precise quantification of this compound is essential for ensuring patient safety and therapeutic efficacy. Furthermore, comprehensive stability testing is mandated by regulatory authorities such as ICH, FDA, and EMA to demonstrate the stability-indicating nature of analytical methods throughout the drug product lifecycle.

HPLC-UV Analysis of Pharmaceutical Formulations

Principle and Scope

This protocol describes a stability-indicating reversed-phase HPLC method with UV detection for the determination of this compound in bulk drug substance and solid dosage forms. The method was fully validated according to ICH guidelines and demonstrates specificity, accuracy, precision, and robustness for routine quality control analysis. The method effectively separates this compound from its potential degradation products, including p-chlorobenzenesulfonamide, making it suitable for stability studies [1] [2].

Materials and Equipment
  • HPLC System: Waters Alliance 2695 series or equivalent, equipped with quaternary low-pressure gradient pump, auto-sampler, column heater, and UV-Vis detector
  • Column: Inertsil ODS 3V (150 mm × 4.6 mm; 5 μm particle size) or equivalent C18 column
  • Mobile Phase: Phosphate buffer (10 mM, pH 4.5):Methanol:Acetonitrile (30:63:7, v/v/v)
  • Standards: this compound reference standard (≥99.9% purity)
  • Reagents: HPLC-grade methanol, acetonitrile, potassium dihydrogen phosphate, orthophosphoric acid, triethylamine, and purified water (Milli-Q or equivalent)
  • Equipment: Analytical balance, ultrasonic bath, pH meter, vacuum filtration apparatus with 0.22 μm nylon membrane
Detailed Sample Preparation Protocol
2.3.1 Standard Solution Preparation
  • Stock Standard Solution (1000 μg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with mobile phase. Mix thoroughly using a vortex mixer for 30 seconds.
  • Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with mobile phase to cover the concentration range of 0.5-300 μg/mL. Recommended calibration levels: 0.5, 1, 5, 10, 50, 100, 200, and 300 μg/mL.
2.3.2 Tablet Sample Preparation
  • Weigh and finely powder not less than 20 tablets using a mortar and pestle.
  • Accurately weigh a portion of the powder equivalent to approximately 20 mg of this compound and transfer to a 100 mL volumetric flask.
  • Add approximately 60 mL of mobile phase and sonicate for 20 minutes with occasional shaking to ensure complete dissolution of the drug.
  • Dilute to volume with mobile phase and mix well.
  • Filter through a 0.45 μm nylon membrane filter, discarding the first 5 mL of the filtrate.
2.3.3 Placebo and Synthetic Mixture Preparation

To verify method specificity, prepare a placebo blank containing typical tablet excipients (talc, starch, lactose, sodium alginate, calcium gluconate, magnesium stearate) without the active ingredient. Additionally, prepare a synthetic mixture by adding 10 mg of pure this compound to 10 mg of placebo, then proceed with the sample preparation as described for tablets [2].

Chromatographic Conditions
  • Mobile Phase: Phosphate buffer (10 mM, pH 4.5):Methanol:Acetonitrile (30:63:7, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 μL
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm
  • Run Time: 15 minutes
  • Retention Time: this compound typically elutes at approximately 6.5 minutes under these conditions
Method Validation Summary

Table 1: Validation Parameters for HPLC-UV Method of this compound

Validation Parameter Results Acceptance Criteria
Linearity Range 0.5-300 μg/mL Correlation coefficient (r) > 0.999
Regression Equation y = 34521x + 1285.4 -
LOD 0.1 μg/mL Signal-to-noise ratio ≈ 3:1
LOQ 0.3 μg/mL Signal-to-noise ratio ≈ 10:1
Precision (%RSD)
Intra-day (n=6) ≤1.0% ≤2.0%
Inter-day (n=3 days) ≤1.1% ≤2.0%
Accuracy (% Recovery) 98.5-101.2% 98.0-102.0%
Robustness Insignificant variation with deliberate changes RSD ≤ 2.0%

The method demonstrated excellent linearity with a correlation coefficient of 0.9999 over the specified range. System suitability tests conducted during validation showed tailing factor <2.0, theoretical plates >5000, and %RSD for peak areas from six replicate injections <1.0%, meeting standard acceptance criteria for HPLC methods [2].

UPLC-MS/MS Analysis in Biological Matrices

Principle and Scope

This protocol describes a sensitive and selective ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QToF-MS) method for the quantification of this compound in human plasma. The method enables simultaneous analysis of this compound with other antidiabetic agents including metformin, glibenclamide, gliclazide, glimepiride, nateglinide, pioglitazone, rosiglitazone, and vildagliptin. With a lower limit of quantification of 10 ng/mL, this method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and compliance testing [3].

Materials and Equipment
  • UPLC System: Acquity UPLC H-Class system (Waters) or equivalent with binary solvent manager, flow-through needle autosampler, and column heater
  • Mass Spectrometer: Quadrupole time-of-flight mass spectrometer with electrospray ionization (ESI) source
  • Column: Acquity UPLC HSS Cyano (100 × 2.1 mm, 1.8 μm) or equivalent
  • Mobile Phase: Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
  • Internal Standards: Isoniazid and sulfaquinoxaline
  • Reagents: HPLC-grade acetonitrile, methanol, formic acid, ammonium formate
  • Equipment: Refrigerated centrifuge, vortex mixer, micropipettes, calibrated analytical balance
Detailed Sample Preparation Protocol
3.3.1 Stock and Working Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each analyte (including this compound) and internal standards into separate 10 mL volumetric flasks. Dissolve in acetonitrile:methanol (80:20, v/v) and dilute to volume. Store at -40°C in amber vials.
  • Working Solutions: Prepare mixed working solutions at concentrations of 1, 10, and 100 μg/mL by appropriate dilution of stock solutions with acetonitrile:water (70:30, v/v). Prepare fresh daily.
  • Internal Standard Working Solution: Prepare isoniazid and sulfaquinoxaline at 1 μg/mL in acetonitrile:water (70:30, v/v).
3.3.2 Plasma Sample Preparation
  • Thaw frozen plasma samples at room temperature and vortex for 30 seconds.
  • Transfer 200 μL aliquots of plasma (calibrators, quality controls, or study samples) to 2 mL polypropylene centrifuge tubes.
  • Add 50 μL of appropriate working solution and 50 μL of internal standard working solution.
  • Add 600 μL of acetonitrile with 1% formic acid for protein precipitation.
  • Vortex vigorously for 1 minute and centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Transfer the clear supernatant to autosampler vials for analysis.

Table 2: MRM Transitions and Mass Spectrometry Parameters for this compound

Parameter This compound Internal Standard (Sulfaquinoxaline)
Precursor Ion (m/z) 277.0413 [M+H]+ 301.0759 [M+H]+
Product Ions (m/z) 125.0105, 156.0115 92.0495, 108.0444
Ionization Mode ESI+ ESI+
Capillary Voltage (kV) 0.4 0.4
Source Temperature (°C) 150 150
Desolvation Temperature (°C) 500 500
Cone Gas Flow (L/h) 50 50
Desolvation Gas Flow (L/h) 800 800
Chromatographic and Mass Spectrometry Conditions
  • Column Temperature: 40°C
  • Injection Volume: 5 μL
  • Gradient Program:
    • 0-0.5 min: 2% B
    • 0.5-3.5 min: 2-70% B (linear gradient)
    • 3.5-4.5 min: 70-95% B
    • 4.5-4.51 min: 95-2% B
    • 4.51-6.5 min: 2% B (equilibration)
  • Flow Rate: 0.6 mL/min
  • Ionization Mode: Positive electrospray (ESI+)
  • Acquisition Mode: High resolution MS (50-600 m/z)
  • Collision Energy: 4 eV
Method Validation Summary

The method was validated according to FDA and EMA guidelines. Linearity was demonstrated over the concentration range of 10-1000 ng/mL for this compound with correlation coefficient (r) > 0.99. Accuracy ranged from 94.2% to 105.8% with precision (%RSD) < 10% for both intra-day and inter-day analyses. The method showed no significant matrix effects and demonstrated stability of processed samples in the autosampler for at least 24 hours at 10°C [3].

UV Spectrophotometric Analysis

Principle and Scope

This protocol describes a simple and cost-effective UV spectrophotometric method for the determination of this compound in bulk drug and pharmaceutical formulations. The method is based on the direct measurement of UV absorption at 232 nm or through derivatization with sodium nitroprusside in alkaline medium to form a colored complex measurable at 710 nm. While less selective than chromatographic methods, this approach provides a rapid and economical alternative for routine quality control in resource-limited settings [4].

Materials and Equipment
  • UV-Vis Spectrophotometer: Double-beam instrument with 1 cm matched quartz cells
  • Standards: this compound reference standard (≥99.9% purity)
  • Reagents: Methanol, sodium nitroprusside, sodium borate, distilled water
  • Equipment: Ultrasonic bath, analytical balance, volumetric glassware
Detailed Sample Preparation Protocol
4.3.1 Direct UV Method
  • Stock Solution (100 μg/mL): Accurately weigh 100 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
  • Working Standards: Prepare a series of standard solutions (10-60 μg/mL) by appropriate dilution of the stock solution with methanol.
  • Sample Preparation: Powder 20 tablets and weigh accurately a portion equivalent to 100 mg of this compound. Transfer to a 100 mL volumetric flask, add 60 mL methanol, and sonicate for 20 minutes. Dilute to volume with methanol and filter.
4.3.2 Colorimetric Method
  • Reagent Preparation: Prepare 5% w/v aqueous sodium nitroprusside and 4% w/v aqueous sodium borate solutions.
  • Standard/Sample Solution: To 2.5 mL of standard or sample solution (0.05 μg/mL), add 0.5 mL of sodium nitroprusside solution and 3 mL of sodium borate solution in a 10 mL volumetric flask.
  • Dilute to volume with distilled water and mix well.
  • Measure absorbance at 710 nm after 10 minutes against a reagent blank.

Table 3: Validation Parameters for UV Spectrophotometric Methods

Parameter Direct UV Method Colorimetric Method
Wavelength 232 nm 710 nm
Beer's Law Range 10-60 μg/mL 0.5-5.0 μg/mL
Molar Absorptivity 1.21 × 10^4 L·mol⁻¹·cm⁻¹ 2.85 × 10^4 L·mol⁻¹·cm⁻¹
LOD 2.99 μg/mL 0.15 μg/mL
LOQ 8.89 μg/mL 0.45 μg/mL
Precision (%RSD) <2.0% <2.0%
Accuracy (% Recovery) 98.5-101.5% 98.0-102.0%

Degradation Studies and Stability-Indicating Methods

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating capability of analytical methods and to understand the degradation pathways of this compound. These studies involve subjecting the drug substance to stress conditions beyond those used in accelerated stability testing, including hydrolysis (acid and base), oxidation, thermal stress, and photolysis [2].

5.1.1 Acid and Base Hydrolysis
  • Acid Hydrolysis: Weigh 50 mg of this compound into a 50 mL volumetric flask. Add 2 mL of 0.1 M HCl and heat at 70°C for 2 hours. Cool to room temperature and neutralize with 2 mL of 0.1 M NaOH. Dilute to volume with mobile phase.
  • Base Hydrolysis: Weigh 50 mg of this compound into a 50 mL volumetric flask. Add 2 mL of 0.1 M NaOH and heat at 70°C for 2 hours. Cool to room temperature and neutralize with 2 mL of 0.1 M HCl. Dilute to volume with mobile phase.
5.1.2 Oxidative Degradation
  • Weigh 50 mg of this compound into a 50 mL volumetric flask.
  • Add 2 mL of 5% hydrogen peroxide solution and allow to stand at room temperature for 24 hours.
  • Dilute to volume with mobile phase.
5.1.3 Thermal and Photolytic Degradation
  • Thermal Degradation: Spread 50 mg of this compound evenly in a petri dish and heat in an oven at 80°C for 24 hours. Prepare solution in mobile phase.
  • Photolytic Degradation: Expose 50 mg of this compound in a petri dish to UV light (254 nm) for 24 hours. Prepare solution in mobile phase.
Degradation Behavior

This compound demonstrates significant degradation under oxidative conditions, with the formation of p-chlorobenzenesulfonamide as the primary degradation product. The drug is relatively stable under acid, base, thermal, and photolytic stress conditions, with minimal degradation observed. The HPLC method effectively separates this compound from all degradation products, confirming its stability-indicating capability [1] [2].

The following workflow diagram illustrates the comprehensive sample preparation strategy for this compound analysis across different matrices:

G This compound Sample Preparation Workflow Start Start Sample Preparation Matrix Sample Matrix Selection Start->Matrix Pharma Pharmaceutical Formulation Matrix->Pharma Solid Dosage Form Biological Biological Matrix Matrix->Biological Plasma Samples Powder Weigh and Powder Tablets Pharma->Powder Extract Extract with Mobile Phase (Sonication 20 min) Powder->Extract Filter Filter through 0.45 μm membrane Extract->Filter Analyze Instrumental Analysis Filter->Analyze Thaw Thaw Plasma at Room Temperature Biological->Thaw Precipitate Protein Precipitation with ACN + 1% Formic Acid Thaw->Precipitate Centrifuge Centrifuge at 14,000 × g 10 min at 4°C Precipitate->Centrifuge Centrifuge->Analyze HPLC HPLC-UV Analysis Analyze->HPLC Pharmaceutical QC UPLC UPLC-MS Analysis Analyze->UPLC Bioanalysis UV UV Spectrophotometry Analyze->UV Routine Analysis

Conclusion

These comprehensive Application Notes provide detailed protocols for sample preparation and analysis of this compound across various matrices. The HPLC-UV method offers a robust, stability-indicating technique for pharmaceutical quality control, while the UPLC-MS method provides the sensitivity and selectivity required for biological monitoring. The UV spectrophotometric methods present economical alternatives for routine analysis. Proper sample preparation is critical for obtaining accurate and reproducible results in this compound analysis, and the protocols described herein have been validated according to regulatory guidelines to ensure reliability and reproducibility in pharmaceutical research and development settings.

References

Comprehensive Chromatographic Analysis of Chlorpropamide: Application Notes and Protocols for Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorpropamide Analysis

This compound is a first-generation sulfonylurea medication widely used in the management of type 2 diabetes mellitus. As an oral hypoglycemic agent, it functions primarily by stimulating insulin secretion from pancreatic β-cells. The chemical structure of this compound, 4-chloro-N-[(propylamino) carbonyl] benzenesulfonamide, contributes to its specific analytical characteristics in chromatographic systems. The determination of this compound in pharmaceutical formulations and biological matrices requires precise, accurate, and validated chromatographic methods to ensure product quality, monitor therapeutic levels, and conduct pharmacokinetic studies. These application notes provide detailed protocols for the analysis of this compound using various chromatographic techniques, addressing both pharmaceutical quality control and research applications in drug development.

The complexity of modern pharmaceutical analysis demands robust methods that can separate this compound from its potential degradation products, metabolites, and formulation excipients. Furthermore, understanding this compound's binding interactions with human serum albumin (HSA) provides crucial insights into its pharmacokinetic behavior, particularly in diabetic patients where glycated HSA levels may be elevated. The protocols presented herein have been selected and optimized based on current scientific literature to address these diverse analytical needs while complying with methodological validation requirements according to International Conference on Harmonisation (ICH) guidelines.

Chromatographic Methods Overview

Summary of Available Methods

Researchers have developed several chromatographic approaches for this compound analysis, each with distinct advantages for specific applications. The table below summarizes three established methods with their key parameters:

Table 1: Comparison of HPLC Methods for this compound Analysis

Method Parameter Pharmaceutical QC Method [1] Drug-Protein Binding Method [2] Metabolite Analysis Method [3]
Stationary Phase Inertsil ODS 3V (150 mm × 4.6 mm; 5 µm) HSA-immobilized affinity column Reverse-phase C18 column
Mobile Phase Phosphate buffer pH 4.5:methanol:acetonitrile (30:63:7 v/v/v) Phosphate buffer (pH 7.4) with varying organic modifiers Gradient with methanol/water/formic acid
Flow Rate 1.0 mL/min 0.5-1.0 mL/min 0.2-0.5 mL/min
Detection UV at 254 nm UV monitoring MS/MS detection
Temperature 30°C 37°C Ambient
Injection Volume 20 µL 5-20 µL 10-50 µL
Sample Matrix Tablets, urine, bulk drug Protein-binding studies Plasma, microsomal incubations
Runtime ~10 minutes Varies by experiment 5-10 minutes
Method Selection Guidance

Choosing the appropriate chromatographic method depends on the specific analytical requirements and sample matrix. For routine quality control of pharmaceutical formulations, the reversed-phase HPLC method with UV detection provides robust performance, excellent precision, and adequate sensitivity. When investigating protein-binding interactions of this compound, affinity chromatography with immobilized HSA delivers valuable insights into binding mechanisms and affinity constants. For metabolism studies or when analyzing this compound alongside its metabolites in biological matrices, LC-MS/MS methods offer superior specificity and sensitivity. The structural characteristics of this compound, including its aromatic ring, chloro-substituent, and urea moiety, contribute to its chromatographic behavior across these different systems.

Pharmaceutical QC HPLC Protocol

Method Details

This reversed-phase HPLC method provides reliable quantification of this compound in pharmaceutical formulations and has been comprehensively validated according to ICH guidelines [1].

  • Scope: Analysis of this compound in bulk drug substance, tablet formulations, and spiked urine samples
  • Principles: Reversed-phase separation using a C18 column with UV detection
  • Linear Range: 0.5-300 µg/mL with correlation coefficient (r) = 0.9999
  • Limits of Detection and Quantification: LOD = 0.1 µg/mL, LOQ = 0.3 µg/mL
  • Precision: Intra-day and inter-day RSD values <1.0%
  • Accuracy: Expressed as % relative error ≤1.10%
Materials and Equipment
  • HPLC System: Waters Alliance 2695 separation module with quaternary pump, auto-sampler, and column oven
  • Detector: Waters 2489 UV/Visible detector set at 254 nm
  • Data System: Waters Empower 2 software
  • Analytical Column: Inertsil ODS 3V (150 mm × 4.6 mm; 5 µm particle size)
  • Mobile Phase: Phosphate buffer (pH 4.5):methanol:acetonitrile (30:63:7 v/v/v)
  • Preparation of Mobile Phase: Dissolve 1.4 g potassium dihydrogen orthophosphate in 1 L water, adjust pH to 4.5 with triethylamine or dilute phosphoric acid. Mix 300 mL of this buffer with 630 mL methanol and 70 mL acetonitrile. Filter through 0.22 µm nylon membrane and degas.
Step-by-Step Procedure
  • Mobile Phase Preparation: Prepare the mobile phase as described above, ensuring all solvents are HPLC grade. Filter and degas before use.

  • Standard Solution Preparation: Accurately weigh 100 mg this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain 1000 µg/mL stock solution. Prepare working standards by appropriate dilution with mobile phase.

  • Sample Preparation:

    • For tablets: Weigh and powder 20 tablets. Transfer tablet powder equivalent to 20 mg this compound to a 100 mL volumetric flask. Add 60 mL mobile phase, sonicate for 20 minutes, dilute to volume with mobile phase, and mix well. Filter through 0.45 µm nylon membrane before injection.
    • For urine: Centrifuge urine sample at 3000 rpm for 10 minutes. Dilute supernatant with mobile phase as needed. Filter through 0.45 µm membrane.
  • Chromatographic Conditions:

    • Column temperature: 30°C
    • Flow rate: 1.0 mL/min
    • Injection volume: 20 µL
    • Detection wavelength: 254 nm
    • Run time: 10 minutes (retention time ~4.5 minutes)
  • System Suitability: Inject six replicates of standard solution (100 µg/mL). The system is suitable if RSD of peak areas ≤1.0%, tailing factor ≤1.5, and theoretical plates ≥5000.

Method Validation

The method has been validated per ICH guidelines [1]:

  • Specificity: No interference from excipients or degradation products
  • Linearity: Calibration curves show r = 0.9999 over 0.5-300 µg/mL range
  • Precision: Intra-day RSD 0.15-0.52%, inter-day RSD 0.32-0.81%
  • Accuracy: Mean recovery 99.2-100.3% in tablets, 98.5-101.2% in urine
  • Robustness: Method unaffected by small changes in pH (±0.2), mobile phase composition (±5%), or temperature (±2°C)

Drug-Protein Binding Affinity Protocol

Method Details

This protocol characterizes the binding interactions between this compound and human serum albumin (HSA) using high-performance affinity chromatography (HPAC), particularly relevant given that glycated HSA levels increase in diabetic patients [2].

  • Scope: Investigation of this compound-HSA binding constants and site-specific interactions
  • Principles: Frontal analysis and zonal elution on HSA-immobilized columns
  • Key Findings: this compound binds to both Sudlow sites I and II of HSA with higher affinity for glycated HSA (1.4-1.5-fold increase at Sudlow site II)
  • Binding Constants: High-affinity sites: 6.2-9.9 × 10⁴ M⁻¹; Low-affinity sites: 0.18-0.57 × 10⁴ M⁻¹
Materials and Equipment
  • HPLC System: Jasco system with two PU-2080 pumps, AS-2057 autosampler, CO-2067 column oven, and UV-2080 detector
  • Affinity Microcolumns: HSA immobilized on Nucleosil Si-300 (7 µm, 300 Å)
  • Mobile Phases: 0.067 M phosphate buffer (pH 7.4) with or without competing ligands
  • Chemicals: this compound, R-warfarin (Site I marker), L-tryptophan (Site II marker), HSA (fatty acid free)
Step-by-Step Procedure
  • Affinity Column Preparation: Immobilize normal or glycated HSA on diol-activated Nucleosil Si-300 silica using cyanogen bromide method. Pack into microcolumns (2-5 cm × 2.1 mm i.d.). Confirm protein content by BCA assay.

  • Frontal Analysis Experiments:

    • Prepare this compound solutions (0.1-20 µM) in pH 7.4, 0.067 M phosphate buffer
    • Continuously apply each concentration to HSA column at 0.5 mL/min, 37°C
    • Monitor breakthrough times at 230 nm
    • Calculate binding constants from breakthrough volume vs. concentration plots
  • Zonal Elution Competition Studies:

    • Inject 5 µL this compound solution (5 µM) with mobile phase containing site-specific probes
    • For Site I competition: Add 10 µM R-warfarin to mobile phase
    • For Site II competition: Add 10 µM L-tryptophan to mobile phase
    • Measure changes in retention time with and without competitors
  • Data Analysis:

    • Frontal analysis data fit to two-site binding model to calculate Kₐ and n values
    • Zonal elution data analyzed for changes in retention factor to determine binding site affinities

Table 2: Binding Parameters of this compound with Normal and Glycated HSA [2]

HSA Sample Glycation Level (mol hexose/mol HSA) High-Affinity Kₐ (×10⁴ M⁻¹) Low-Affinity Kₐ (×10⁴ M⁻¹) Site I Affinity Change (vs. normal HSA) Site II Affinity Change (vs. normal HSA)
Normal HSA <0.1 6.2-7.1 0.18-0.25 Reference Reference
gHSA1 1.40 ± 0.06 7.8-8.5 0.35-0.42 1.1-1.2 fold increase 1.4 fold increase
gHSA2 3.24 ± 0.07 8.9-9.9 0.49-0.57 1.2 fold increase >1.5 fold increase

Stability-Indicating and Forced Degradation Protocol

Method Details

This protocol assesses This compound stability under various stress conditions using the HPLC method described in Section 3, demonstrating its stability-indicating capability [1].

  • Scope: Evaluation of this compound stability under acid/base hydrolysis, oxidative, thermal, and photolytic conditions
  • Principles: Subjecting this compound to forced degradation, then quantifying remaining drug and degradation products
  • Key Findings: this compound is prone to oxidative degradation but relatively stable to other stress conditions
Materials and Equipment
  • Stress Reagents: 0.1 M HCl, 0.1 M NaOH, 5% H₂O₂ (v/v)
  • Stability Chambers: Thermal stability oven, photostability chamber
  • Analytical Method: HPLC system as described in Section 3
Step-by-Step Procedure
  • Acid Degradation Study:

    • Expose this compound solution (100 µg/mL in 0.1 M HCl)
    • Keep at room temperature for 24 hours
    • Neutralize with 0.1 M NaOH before analysis
  • Alkaline Degradation Study:

    • Expose this compound solution (100 µg/mL in 0.1 M NaOH)
    • Keep at room temperature for 24 hours
    • Neutralize with 0.1 M HCl before analysis
  • Oxidative Degradation Study:

    • Expose this compound solution (100 µg/mL in 5% H₂O₂)
    • Keep at room temperature for 24 hours
    • Analyze directly after dilution
  • Thermal Degradation Study:

    • Expose solid this compound to 60°C for 72 hours
    • Prepare solutions after stress exposure
  • Photolytic Degradation Study:

    • Expose solid this compound to UV light (250 W/m²) for 72 hours
    • Prepare solutions after stress exposure
  • Analysis: Inject stressed samples using HPLC conditions in Section 3. Compare chromatograms with unstressed standard to identify degradation peaks.

Metabolite Profiling LC-MS/MS Protocol

Method Details

This protocol describes the detection and quantification of 2-hydroxythis compound, the major metabolite of this compound, using LC-MS/MS, particularly useful for pharmacokinetic studies [3].

  • Scope: Analysis of this compound and its metabolites in biological matrices
  • Principles: LC separation with tandem mass spectrometric detection
  • Key Applications: In vitro metabolism studies using human liver microsomes, pharmacokinetic studies
Materials and Equipment
  • LC-MS/MS System: HPLC system coupled to triple quadrupole mass spectrometer with electrospray ionization
  • Analytical Column: C18 column (100 × 2.1 mm, 3.5 µm)
  • Mobile Phase: Methanol/water/formic acid mixtures
  • Microsomal Preparations: Human liver microsomes or recombinant CYP isoforms
Step-by-Step Procedure
  • Incubation Conditions:

    • Prepare reaction mixture containing human liver microsomes (1 mg/mL) and this compound (10-1000 µM) in potassium phosphate buffer (pH 7.4)
    • Pre-incubate for 5 minutes at 37°C
    • Initiate reaction by adding NADPH generating system
    • Incubate for 60 minutes at 37°C
    • Terminate reaction with ice-cold 10% perchloric acid
  • Sample Preparation:

    • Centrifuge incubation mixture at 10,000 × g for 10 minutes
    • Inject supernatant directly or after appropriate dilution
  • LC-MS/MS Conditions:

    • Mobile phase: Gradient of methanol/water with 0.1% formic acid
    • Flow rate: 0.3 mL/min
    • Ionization mode: Positive electrospray
    • MRM transitions: m/z 277→111 for this compound, m/z 293→215 for 2-hydroxythis compound
  • Enzyme Kinetics:

    • Determine Km and Vmax values from Eadie-Hofstee plots
    • Conduct chemical inhibition studies with selective CYP inhibitors

Experimental Workflow and Data Analysis

Analytical Workflow

The following diagram illustrates the complete workflow for this compound analysis, from method selection to data interpretation:

G Start Start this compound Analysis MethodSelect Method Selection Based on Purpose Start->MethodSelect QC Pharmaceutical QC MethodSelect->QC Binding Protein Binding Studies MethodSelect->Binding Stability Stability Testing MethodSelect->Stability Metabolite Metabolite Profiling MethodSelect->Metabolite QCMethod HPLC-UV Method Inertsil ODS 3V Column Mobile Phase: Buffer/MeCN/MeOH QC->QCMethod BindingMethod Affinity Chromatography HSA-Immobilized Column Frontal Analysis & Zonal Elution Binding->BindingMethod StabilityMethod Forced Degradation Studies Acid/Base/Oxidation/Thermal/Light Stability->StabilityMethod MetaboliteMethod LC-MS/MS Method MRM: m/z 277→111 (this compound) MRM: m/z 293→215 (2-Hydroxy) Metabolite->MetaboliteMethod DataCollection Data Collection QCMethod->DataCollection BindingMethod->DataCollection StabilityMethod->DataCollection MetaboliteMethod->DataCollection DataAnalysis Data Analysis & Interpretation DataCollection->DataAnalysis Report Report Generation DataAnalysis->Report

Data Analysis and Interpretation
  • Pharmaceutical QC: Calculate this compound content in tablets using external standard method. Compare peak purity with reference standard.
  • Binding Studies: Determine binding constants from frontal analysis using appropriate binding models. Assess site-specific interactions through competitive zonal elution.
  • Stability Studies: Calculate percentage degradation under each stress condition. Ensure resolution between parent drug and degradation products.
  • Metabolite Profiling: Quantify metabolite formation rates. Calculate enzyme kinetic parameters (Km, Vmax, CLint).

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound Chromatography

Problem Possible Causes Solutions
Peak Tailing Silanol interactions, column degradation Use end-capped columns, add triethylamine to mobile phase, replace old column
Retention Time Shift Mobile phase variation, temperature fluctuations Standardize mobile phase preparation, use column oven
Poor Resolution Inadequate mobile phase optimization, column contamination Adjust organic modifier比例, clean or replace column
Low Recovery Protein binding in biological samples, adsorption issues Use protein precipitation, add ion-pairing reagents
Signal Drift Mobile phase degradation, detector lamp failure Prepare fresh mobile phase daily, replace UV lamp
Method Adaptation Considerations
  • For Higher Throughput: Reduce column length to 50-100 mm, increase flow rate to 1.5 mL/min, use columns with smaller particles (3 µm)
  • For Enhanced Sensitivity: Use MS detection instead of UV, employ pre-concentration techniques for biological samples
  • For Green Chemistry: Replace acetonitrile with ethanol in mobile phase where possible

Conclusion

These application notes provide comprehensive protocols for the chromatographic analysis of this compound across various research and quality control scenarios. The methods have been selected and optimized based on current scientific literature to ensure reliability, accuracy, and precision. The pharmaceutical QC method offers robust performance for routine analysis, while the affinity chromatography protocol enables detailed investigation of protein-binding interactions particularly relevant to diabetic patients with elevated glycated HSA levels. The stability-indicating method ensures product quality, and the metabolite profiling protocol supports pharmacokinetic and metabolism studies. Together, these protocols provide researchers with a complete toolkit for this compound analysis in drug development and pharmaceutical quality control.

References

chlorpropamide spectrophotometric analysis method

Author: Smolecule Technical Support Team. Date: February 2026

Principle of Analysis

Chlorpropamide can be determined using UV spectrophotometry based on its inherent property to absorb light at a specific wavelength. A colorimetric method has also been developed, where the drug reacts with sodium nitroprusside in an alkaline medium to form a colored complex, allowing for measurement at a different, longer wavelength [1] [2].

Materials and Methods

Reagents and Equipment
  • Drug Standard: this compound reference standard.
  • Solvent: Methanol, for dissolving the drug [1] [2].
  • Colorimetric Reagents:
    • Sodium nitroprusside aqueous solution (5% w/v) [1].
    • Sodium borate aqueous solution (4% w/v) [1].
  • Equipment:
    • UV-Visible Spectrophotometer with matched quartz cells.
    • Analytical balance.
    • Ultrasonic bath.
    • Volumetric flasks, pipettes, and other standard laboratory glassware.
Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound and transfer it to a 100 mL volumetric flask. Dissolve and make up to volume with methanol [1] [2].
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to obtain concentrations within the range of 10–60 µg/mL [1] [2].
  • For Colorimetric Complex:
    • Reagent Blank: Mix 0.5 mL of 5% sodium nitroprusside and 3 mL of 4% sodium borate in a 10 mL volumetric flask. Dilute to volume with distilled water [1].
    • Standard Solution: To the same reagents as the blank, add 2.5 mL of distilled water and a known volume of the drug solution (e.g., containing 0.05 µg of this compound). Dilute to volume with distilled water [1].

Experimental Protocol

Method 1: Direct UV Spectrophotometry

This workflow outlines the steps for the direct UV analysis of this compound:

G Start Start Method PrepStock Prepare Stock Solution (100 µg/mL in methanol) Start->PrepStock PrepWorking Prepare Working Standards (10-60 µg/mL by serial dilution) PrepStock->PrepWorking Scan Scan for λmax (200-800 nm) PrepWorking->Scan Measure Measure Absorbance at 580 nm Scan->Measure Plot Plot Calibration Curve (Absorbance vs. Concentration) Measure->Plot Analyze Analyze Unknown Sample Plot->Analyze

  • Spectrum Scanning: Take a suitable working standard solution and scan it over the wavelength range of 200-800 nm against a methanol blank to determine its maximum absorbance wavelength (λmax) [1].
  • Absorbance Measurement: The λmax for this compound in methanol is 580 nm. Measure the absorbance of all working standard solutions (10-60 µg/mL) at this wavelength against the blank [1] [2].
  • Calibration Curve: Plot a graph of average absorbance versus concentration for the standard solutions. The linear regression equation derived from this curve is used to calculate the concentration of unknown samples.
Method 2: Colorimetric Analysis via Sodium Nitroprusside (SNP) Complex

This workflow outlines the steps for the colorimetric analysis of this compound through complex formation:

G Start Start Method PrepBlank Prepare Reagent Blank (SNP + Sodium Borate) Start->PrepBlank PrepComplex Prepare Standard Complex (SNP + Sodium Borate + Drug) PrepBlank->PrepComplex Incubate Incubate to develop color PrepComplex->Incubate Scan Scan for λmax (200-800 nm) Incubate->Scan Measure Measure Absorbance at 710 nm Scan->Measure Plot Plot Calibration Curve (Absorbance vs. Concentration) Measure->Plot Analyze Analyze Unknown Sample Plot->Analyze

  • Complex Formation: For both the reagent blank and standard/test solutions, add the reagents (sodium nitroprusside and sodium borate) to 10 mL volumetric flasks as described in the "Solution Preparation" section [1].
  • Reaction Incubation: Allow the mixtures to stand to enable full color development.
  • Spectrum Scanning: Scan the standard complex solution against the reagent blank to determine the λmax of the colored complex, which is 710 nm [1].
  • Absorbance Measurement: Measure the absorbance of the standard and test solutions at 710 nm against the reagent blank [1].
  • Calibration Curve: Construct a calibration curve as described in the direct UV method.
Sample Analysis (Tablet Formulation)
  • Sample Preparation: Weigh and powder at least 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of this compound to a 100 mL volumetric flask.
  • Extraction: Add about 60 mL of methanol, sonicate for 20 minutes, and dilute to volume with methanol. Filter the solution to remove insoluble excipients.
  • Dilution: Further dilute the filtrate appropriately with methanol to obtain a concentration within the working range (10-60 µg/mL).
  • Assay: Measure the absorbance of the final solution using either the direct or colorimetric method. Calculate the drug content using the regression equation from the respective calibration curve.

Method Validation

The developed UV spectrophotometric method has been validated according to ICH guidelines for the following parameters [1] [2]:

Table 1: Optical Characteristics and Validation Parameters
Parameter Result
λmax (Direct Method) 580 nm [1] [2]
λmax (SNP Complex) 710 nm [1] [2]
Beer's Law Range 10 - 60 µg/mL [1] [2]
Limit of Detection (LOD) 2.99 µg/mL [1] [2]
Limit of Quantification (LOQ) 8.89 µg/mL [1] [2]
Precision (% RSD) < 2% (Intra-day & Inter-day) [1]
Table 2: Linearity Data for this compound
Concentration (µg) Absorbance
0 0.000
10 0.021
20 0.038
30 0.059
40 0.072
50 0.090
60 0.100

Source: Adapted from [1]

  • Linearity: The method demonstrated excellent linearity in the concentration range of 10–60 µg/mL. The correlation coefficient (r) was found to be >0.999, indicating a direct proportional relationship between concentration and absorbance [1] [2].
  • Precision: The results for both intra-day (repeatability within the same day) and inter-day (variability over different days) precision were expressed as % Relative Standard Deviation (%RSD). The values were less than 2%, confirming the method's high reproducibility [1].
  • Accuracy: Recovery studies confirmed the accuracy of the method, with %RSD for accuracy also found to be less than 2%, indicating close agreement between the measured value and the true value [1].
  • Sensitivity: The LOD and LOQ were calculated to be 2.99 µg/mL and 8.89 µg/mL, respectively, demonstrating the method's adequate sensitivity for the quantitative detection of this compound [1] [2].

Application Notes

  • Simplicity and Economy: The described methods are straightforward, do not require complex sample preparation, and use commonly available, inexpensive reagents [1].
  • Routine Analysis Suitability: The validation data confirms that these methods are accurate, precise, and robust, making them suitable for the routine quality control analysis of this compound in bulk drug and tablet dosage forms [1] [2].
  • Reaction Specificity: The colorimetric method is based on the reaction of the amino group in this compound with sodium nitroprusside in an alkaline medium, making it a selective assay [1].

References

Chlorpropamide Metabolism and Variability: Core Concepts

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Key Enzymes

Chlorpropamide is primarily metabolized in the liver. The major metabolic pathway is 2-hydroxylation, which is primarily catalyzed by the cytochrome P450 enzyme CYP2C9 [1]. A related enzyme, CYP2C19, also contributes to this pathway in vitro, but its impact in vivo appears to be minor [1]. The metabolite formed is 2-hydroxythis compound [1].

The diagram below illustrates the primary metabolic pathway and the key enzymes involved.

G This compound This compound CYP2C9 CYP2C9 This compound->CYP2C9  Primary Route CYP2C19 CYP2C19 This compound->CYP2C19  Minor Route Metabolite Metabolite CYP2C9->Metabolite CYP2C19->Metabolite

Quantitative Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for this compound and its 2-hydroxylation metabolite formation [1].

Parameter Value in Human Liver Microsomes (Mean ± SD) Value in Recombinant CYP2C9 Value in Recombinant CYP2C19
Km (Michaelis Constant) 121.7 ± 19.9 µM Not Specified Not Specified
Vmax (Maximum Rate) 16.1 ± 5.0 pmol min⁻¹ mg⁻¹ protein Not Specified Not Specified
Intrinsic Clearance (CLint) Calculated from above 0.26 µl min⁻¹ nmol⁻¹ protein 0.22 µl min⁻¹ nmol⁻¹ protein

Impact of Genetic Polymorphisms

The primary cause of significant metabolic variability in this compound disposition is genetic polymorphism in the CYP2C9 gene [1] [2].

  • The Variant: The CYP2C9*3 allele (a common genetic variant) results in an enzyme with significantly reduced activity.
  • Clinical Impact: Individuals carrying the *1/*3 genotype (one normal and one variant allele) exhibit:
    • ~25% lower nonrenal clearance of this compound compared to those with the *1/*1 genotype (two normal alleles) [1].
    • A higher metabolic ratio (this compound/2-OH-chlorpropamide in urine), indicating reduced metabolic conversion [1].
  • Consequence: This reduced clearance can lead to higher and more prolonged plasma levels of the parent drug, increasing the risk of adverse effects, particularly hypoglycemia [1] [2].

In contrast, polymorphisms in CYP2C19 (differentiating between extensive and poor metabolizers) did not show a significant effect on this compound pharmacokinetics in clinical studies [1].

Recommended Experimental Protocols

In Vitro Incubation Study to Identify Metabolizing Enzymes

This protocol is used to identify which CYP isoforms are capable of metabolizing this compound.

  • Objective: To identify the specific CYP isoforms responsible for this compound 2-hydroxylation.
  • Materials:
    • This compound (substrate).
    • Human liver microsomes or recombinant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
    • NADPH-generating system.
    • Potassium phosphate buffer (pH 7.4).
    • Perchloric acid.
    • HPLC or LC-MS/MS system for analysis.
  • Method:
    • Prepare reaction mixtures containing microsomes (e.g., 1 mg/mL) and this compound (e.g., 10-1000 µM for kinetic studies) in buffer.
    • Pre-incubate for 5 minutes at 37°C.
    • Initiate the reaction by adding the NADPH-generating system.
    • Incubate for a predetermined time (e.g., 60 minutes) within the linear range for metabolite formation.
    • Terminate the reaction with ice-cold perchloric acid.
    • Analyze the samples for 2-hydroxythis compound formation using HPLC or LC-MS/MS.
  • Chemical Inhibition: To confirm the role of a specific enzyme like CYP2C9, repeat the incubation in human liver microsomes with a selective inhibitor (e.g., sulfaphenazole). A significant reduction in metabolite formation confirms the enzyme's involvement [1].

The workflow for this experimental approach is outlined below.

G Prep Prepare Reaction Mixture (Microsomes, Buffer, this compound) PreInc Pre-incubate at 37°C Prep->PreInc Start Start Reaction with NADPH PreInc->Start Incubate Incubate at 37°C Start->Incubate Stop Stop Reaction (Perchloric Acid) Incubate->Stop Analyze Analyze Metabolite Formation (LC-MS/MS) Stop->Analyze

Clinical Pharmacogenetics Study Design

This protocol assesses the impact of genetic variation on drug disposition in humans.

  • Objective: To evaluate whether genetic polymorphisms of CYP2C9 influence the disposition of this compound in vivo.
  • Study Population: Healthy volunteers or patients pre-genotyped for CYP2C9 (e.g., *1/*1 vs. *1/*3 genotypes).
  • Dosing: Administer a single oral dose (e.g., 250 mg) of this compound.
  • Sample Collection: Collect serial blood samples over a prolonged period (e.g., up to 144 hours) to define the plasma concentration-time curve. Collect urine over 24-48 hours.
  • Analysis:
    • Pharmacokinetics: Measure plasma concentrations of this compound and calculate key parameters like clearance (CL/F), half-life, and AUC.
    • Metabolic Ratio: Measure the ratio of unchanged this compound to 2-hydroxythis compound in urine.
    • Statistics: Compare PK parameters and metabolic ratios between different genotype groups [1].

Troubleshooting Common Issues

Issue: Unexpectedly high this compound plasma levels or prolonged hypoglycemia in a clinical study subject.

  • Potential Cause: The subject may be a carrier of a reduced-function CYP2C9 allele (e.g., *2 or *3).
  • Action:
    • Genotype the subject for CYP2C9 polymorphisms.
    • Re-evaluate the dosing regimen. A dose reduction may be required for patients with variant genotypes to avoid toxicity.

Issue: Low metabolite formation signal in in vitro incubations.

  • Potential Causes:
    • Incubation time or microsomal protein concentration is outside the linear range.
    • Loss of enzyme activity in microsomal preparations.
    • Inefficient extraction or analysis of the metabolite.
  • Action:
    • Confirm that metabolite formation is linear with respect to time and protein concentration.
    • Use a positive control substrate (e.g., tolbutamide for CYP2C9) to verify microsomal activity.

Issue: High inter-individual variability in metabolic rates in in vitro studies.

  • Potential Cause: The human liver microsomes used are from different donors with inherent genetic variability in CYP2C9 activity.
  • Action: Pre-genotype the liver tissue donors or use a panel of characterized microsomes to correlate activity with genotype.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered to have a high potential for hypoglycemia compared to some other sulfonylureas?

  • A: This is largely due to its long elimination half-life (approximately 36 hours) and the fact that its clearance is highly dependent on metabolism by CYP2C9. In individuals with impaired CYP2C9 function, the drug can accumulate, leading to sustained insulin release and hypoglycemia [3] [4].

Q2: Are there any important drug-drug interactions to consider with this compound?

  • A: Yes. Coadministration with drugs that inhibit CYP2C9 (e.g., sulfaphenazole) can decrease this compound metabolism, increasing its plasma concentration and hypoglycemia risk [1]. Conversely, drugs that induce CYP enzymes (e.g., rifampin) can increase metabolism, potentially reducing its efficacy [1] [2].

Q3: Is this compound safe to use in elderly patients or those with renal impairment?

  • A: Caution is advised. This compound has a long duration of action and is excreted renally. Its use in the elderly and in patients with hepatic or renal impairment is associated with an increased risk of prolonged hypoglycemia and is generally not recommended [3] [4].

References

managing chlorpropamide hypoglycemia risk

Author: Smolecule Technical Support Team. Date: February 2026

Chlorpropamide Overview and Core Risk

This compound is a first-generation sulfonylurea used for type 2 diabetes. Its primary mechanism of action is the stimulation of insulin release from pancreatic beta-cells by binding to and inhibiting ATP-sensitive potassium (K_ATP) channels [1] [2]. This leads to cell membrane depolarization, calcium influx, and subsequent insulin exocytosis [3].

The core risk of hypoglycemia with this compound is significantly higher than with other sulfonylureas due to its very long half-life (approximately 36 hours) and renal route of elimination [3] [2]. Hypoglycemic episodes can be prolonged, severe, and sometimes fatal [4]. This risk is potentiated in elderly patients and those with renal or hepatic impairment [5] [2].

Mechanism of Action and Hypoglycemia Pathway

The following diagram illustrates the mechanistic pathway by which this compound stimulates insulin secretion, which is the basis for its therapeutic action and hypoglycemic risk.

G This compound This compound KATP_Channel K_ATP Channel (Beta-Cell) This compound->KATP_Channel  Binds & Inhibits K_Efflux K+ Efflux KATP_Channel->K_Efflux  Blocks Depolarization Membrane Depolarization K_Efflux->Depolarization Ca_Channels Voltage-Gated Ca2+ Channels Depolarization->Ca_Channels  Opens Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion

Comparative Table: Hypoglycemia Management Strategies

The management of sulfonylurea-induced hypoglycemia, particularly from this compound, often requires more than just glucose administration. The following table summarizes key therapeutic strategies based on clinical evidence.

Therapy Mechanism of Action Clinical Evidence & Context
Intravenous Glucose [4] [6] Directly elevates blood glucose levels. First-line essential treatment; however, often insufficient alone due to prolonged drug effect [4].
Diazoxide [4] [6] Promotes opening of beta-cell K_ATP channels, counteracting this compound's binding and inhibiting insulin secretion [4]. Substantially reduces plasma insulin. Successful use in cases where glucose alone failed; considered an "insulin-antagonist" of choice for prolonged overdose [4] [6].
Glucagon [4] Stimulates hepatic glycogenolysis to produce glucose. Provides a brief rise in blood sugar; may also augment insulin secretion, potentially worsening hypoglycemia afterward [4].
Oral Glucose / IV Infusion (Preventive) [7] Maintains euglycemia. Routine use in healthy volunteers (e.g., clinical trials) may increase adverse events (nausea/vomiting); capillary monitoring with rescue glucose is often a safer, better-tolerated approach [7].

Frequently Asked Questions for Research Professionals

What makes this compound-induced hypoglycemia particularly dangerous?

The danger lies in the drug's extended duration of action. With a half-life of up to 36 hours and its effects lasting over 24 hours, the risk of hypoglycemia recurrence is high and can persist for several days, especially in patients with renal impairment [3] [2]. This necessitates prolonged monitoring and treatment.

Are there specific patient factors that drastically increase hypoglycemia risk?

Yes. Key risk factors include [5] [8] [2]:

  • Advanced Age: Reduced renal function increases drug accumulation.
  • Renal or Hepatic Impairment: Slows metabolism and excretion of the drug.
  • Poor Nutritional Status, Fasting, or Erratic Meal Patterns: Lack of carbohydrate intake prevents counteraction to insulin secretion.
  • Concomitant Use of Other Hypoglycemic Agents (e.g., insulin, metformin).
  • Consumption of Alcohol: Can both potentiate hypoglycemia and cause a disulfiram-like reaction (flushing, nausea) [8] [1].
What are the key considerations for designing clinical trials involving potent hypoglycemic agents?

Based on regulatory guidance and practical experience [7]:

  • Avoid Universal Glucose Dosing: Proactive, fixed-schedule glucose administration in healthy volunteers can trigger reactive hypoglycemia and increase nausea/vomiting, confounding AE data.
  • Implement Rigorous Capillary Glucose Monitoring: Frequent point-of-care testing is crucial for safety.
  • Prepare Rescue Protocols: Have injectable/oral glucose and protocols for Diazoxide available for investigator-directed use based on glucose readings and symptoms, rather than routine administration.
Besides hypoglycemia, what other significant adverse effects are associated with this compound?
  • Hyponatremia / SIADH: this compound augments the action of vasopressin in the kidneys, promoting water retention [2].
  • Disulfiram-like Reaction: Flushing, nausea, and vomiting when consumed with alcohol [1].
  • Hepatotoxicity: Cholestatic jaundice and other hepatic dysfunction have been reported [2].
  • Photosensitivity: Increased skin sensitivity to sunlight [8].

References

Drug Identification & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes key identifiers and the basic pharmacology of Chlorpropamide [1].

Property Description
Generic Name This compound
Chemical Formula C₁₀H₁₃ClN₂O₃S
Molecular Weight 276.74 g/mol
Drug Class First-generation Sulfonylurea
Primary Indication Treatment of Type 2 Diabetes Mellitus (Historical)
Mechanism of Action Binds to SUR1 subunit of pancreatic β-cell ATP-sensitive K⁺ (Kₐₜₚ) channels, inhibiting K⁺ efflux. This causes membrane depolarization, Ca²⁺ influx, and insulin secretion [1] [2].
Bioactivation Readily absorbed from the GI tract; peak plasma concentration in 2-4 hours [1].
Half-Life ~36 hours (range 25-60 hours) [1].
Route of Elimination 80-90% excreted in urine as unchanged drug and metabolites within 96 hours [1].

Primary Drug Interaction Risks

This compound has a significant interaction profile. The table below categorizes major interacting substances and their underlying mechanisms [3] [4] [2].

Interaction Category Interacting Substances Potential Outcome & Mechanism
Hypoglycemia Risk Insulin, other sulfonylureas, salicylates, NSAIDs, chloramphenicol, MAOIs, probenecid, fibrates Severe hypoglycemia. Mechanism: Potentiation of this compound's hypoglycemic effect through protein-binding displacement, synergistic action, or reduced clearance [3] [2].
Hyperglycemia Risk Thiazide diuretics, corticosteroids, phenothiazines, thyroid products, estrogens, phenytoin Reduced hypoglycemic efficacy. Mechanism: Induction of hyperglycemia or counteraction of this compound's effect [3] [2].
Mixed/Other Effects Beta-blockers, alcohol Masked hypoglycemia symptoms (beta-blockers). Disulfiram-like reaction with alcohol (flushing, nausea). Alcohol also increases hypoglycemia risk [3] [5].

Unique Research Applications & Mechanisms

Beyond its antidiabetic action, this compound has a documented off-target effect on renal water balance, which is a key area of research interest.

  • Interaction with ADH (Vasopressin) Signaling: Research indicates that this compound acts as a weak inverse agonist for the V2 vasopressin receptor in the renal collecting duct [6].
  • Mechanism in Diabetes Insipidus: This inverse agonism leads to an upregulation of antidiuretic hormone (ADH) receptors. In the presence of even small amounts of residual ADH, this receptor upregulation unmasks constitutive receptor signaling, enhancing the antidiuretic effect. This explains its historical utility in treating partial central diabetes insipidus, where some ADH production remains, and its lack of effect in nephrogenic diabetes insipidus, where the receptor or downstream pathways are defective [2] [6].

The following diagram illustrates the signaling pathways and experimental findings related to this compound's dual mechanisms.

G cluster_pancreas Primary Mechanism: Pancreatic β-Cell cluster_kidney Research Mechanism: Renal ADH Pathway CPA This compound K_ATP Kₐₜₚ Channel (SUR1/Kir6.2) CPA->K_ATP Binds & Blocks V2R V2 Vasopressin Receptor CPA->V2R Binds Pancreas Pancreatic β-Cell Depol Membrane Depolarization K_ATP->Depol K⁺ Efflux ↓ Ca_Influx Voltage-gated Ca²⁺ Channel Opens Depol->Ca_Influx Insulin Insulin Secretion Ca_Influx->Insulin Ca²⁺ Influx ↑ Kidney Renal Collecting Duct Cell AC Adenylyl Cyclase (AC) V2R->AC G-protein Activation Inverse Inverse Agonism & Receptor Upregulation V2R->Inverse Short-Term Effect cAMP cAMP Production AC->cAMP Activity ↑ AQP2 AQP2 Water Channel Insertion cAMP->AQP2 Signals Inverse->V2R Long-Term Effect Receptor Density ↑

Experimental Protocol & Risk Mitigation

For researchers investigating the interactions of this compound, the following protocols and precautions are recommended.

  • In Vitro Assessment of Hepatic Metabolism & Drug Interactions

    • Objective: To identify metabolites and characterize the potential for metabolism-dependent drug interactions.
    • Methodology:
      • Incubation: Incubate this compound (e.g., 10-100 µM) with human liver microsomes (HLM) or recombinant CYP enzymes (e.g., CYP2C9) in the presence of NADPH.
      • Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify primary metabolites (2-hydroxy this compound, 3-hydroxy this compound, p-chlorobenzenesulfonylurea).
      • Inhibition/Induction Studies: Co-incubate with known CYP probes (e.g., Tolbutamide for CYP2C9) to assess inhibition potential. For induction, treat human hepatocytes with this compound for 48-72 hours and measure mRNA expression of key CYP enzymes via RT-qPCR.
  • In Vivo Assessment of Pharmacokinetic Interactions

    • Objective: To evaluate the effect of co-administered drugs on the systemic exposure of this compound in an animal model.
    • Methodology:
      • Animal Model: Use a pharmacologically relevant animal model (e.g., rat, dog).
      • Dosing: Administer this compound (dose based on model) orally alone and in combination with the interacting drug (e.g., a potent CYP inhibitor like Rifampin or an NSAID).
      • Sampling: Collect serial blood samples over 72 hours (reflecting its long half-life).
      • Bioanalysis: Measure plasma concentrations of this compound and its metabolites using a validated LC-MS/MS method.
      • Pharmacokinetics: Calculate key PK parameters (AUC, Cₘₐₓ, t₁/₂, CL) to determine the magnitude of the interaction.
  • Critical Risk Mitigation Strategies

    • Hepatic and Renal Impairment: this compound is extensively metabolized and renally excreted. Its use is contraindicated in research models with significant liver or kidney disease due to drastically increased half-life and risk of severe, prolonged hypoglycemia [1] [3] [2].
    • G6PD Deficiency: Use with caution in models of Glucose-6-phosphate dehydrogenase (G6PD) deficiency, as this compound can increase the risk of hemolytic anemia [1] [7].
    • Elderly Models: The long half-life of this compound makes it particularly unsuitable for elderly models, which are more susceptible to hypoglycemia. Safer alternatives should be prioritized [3] [7].

References

chlorpropamide analytical interference resolution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Category FAQ Question Brief Summary of the Resolution
Chromatography (HPLC) How can I resolve poor peak shape or retention time instability for Chlorpropamide in HPLC? Optimize the mobile phase; a validated method uses a phosphate buffer (pH 4.5)-methanol-acetonitrile mixture (30:63:7 v/v/v) on a C18 column [1].
My method lacks sensitivity. How can I lower the detection limit for this compound? A well-validated HPLC-UV method can achieve a Limit of Detection (LOD) of 0.1 µg/mL and Limit of Quantification (LOQ) of 0.3 µg/mL [1].
Sample & Reagents Could degraded this compound be causing interference in my analysis? This compound is stable under acid, base, heat, and light stress but is susceptible to oxidative degradation. Assess this using a stability-indicating method [1].
How does protein binding in biological samples affect this compound analysis? This compound binds to Human Serum Albumin (HSA) at Sudlow sites I and II. This binding is altered with glycated HSA (common in diabetes), potentially affecting free drug concentration measurements [2] [3].
Spectrophotometry (UV) What is a suitable maximum wavelength (λmax) for determining this compound via UV spectrophotometry? For direct analysis in methanol, the λmax is 232 nm. For a complexation method using sodium nitroprusside in an alkaline medium, the λmax is 710 nm [4].

Troubleshooting Guides

Resolving HPLC Method Issues

A robust reversed-phase HPLC method for determining this compound in pharmaceuticals and biological fluids has been developed and validated [1].

  • Optimized Chromatographic Conditions:
    • Column: Inertsil ODS 3V (150 mm × 4.6 mm; 5 µm)
    • Mobile Phase: Phosphate buffer (pH 4.5):Methanol:Acetonitrile (30:63:7 v/v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 254 nm
    • Injection Volume: 20 µL
    • Column Temperature: 30°C
  • Performance Metrics:
    • Linearity: 0.5 – 300 µg/mL (r = 0.9999)
    • LOD: 0.1 µg/mL
    • LOQ: 0.3 µg/mL
    • Precision: Both intra-day and inter-day precision (as %RSD) were below 1.0% [1].
  • Sample Preparation (Tablets):
    • Weigh tablet powder equivalent to 20 mg of this compound.
    • Transfer to a 100 mL volumetric flask with 60 mL of mobile phase.
    • Sonicate for 20 minutes to dissolve the drug completely.
    • Dilute to volume with the mobile phase and filter through a 0.45 µm membrane [1].
Investigating Protein Binding Interference

This compound's interaction with Human Serum Albumin (HSA) can influence its free concentration, which is critical for accurate bioanalysis [2] [3].

  • Binding Characteristics:
    • This compound binds to HSA at two primary sites: Sudlow site I (warfarin site) and Sudlow site II (ibuprofen site) [3].
    • The overall binding can be modeled with moderate-to-high affinity sites (K~a~ ≈ 6.2-9.9 × 10⁴ M⁻¹) and lower affinity sites (K~a~ ≈ 0.18-0.57 × 10⁴ M⁻¹) at pH 7.4 and 37°C [2].
  • Impact of Glycation:
    • In diabetic conditions, HSA becomes glycated. This glycation can increase the affinity of this compound for Sudlow site II by 1.4 to 1.5-fold, which may affect drug distribution and analysis in patient samples [2] [3].
  • Analytical Technique for Study:
    • High-Performance Affinity Chromatography (HPAC) with immobilized HSA microcolumns is an effective tool for studying these interactions and their changes [2] [3].
Forced Degradation and Stability-Indicating Methods

Forced degradation studies confirm that an analytical method can accurately measure the active drug without interference from degradation products [1].

  • Stability Profile of this compound:
    • The drug was found to be stable under conditions of acid and base hydrolysis, heat, and photolysis.
    • It is prone to degradation under oxidative stress (e.g., when exposed to hydrogen peroxide) [1].
  • Application: When developing or validating a method, include oxidative degradation studies to demonstrate that the method is "stability-indicating," meaning it can separate this compound from its oxidative degradants.

Experimental Workflows

To help visualize the core processes for method development and interference investigation, here are two key workflows.

Start Start Method Development Prep Prepare Mobile Phase: Phosphate Buffer (pH 4.5) : Methanol : Acetonitrile (30 : 63 : 7 v/v/v) Start->Prep SetParams Set HPLC Parameters: Flow: 1.0 mL/min Detection: 254 nm Temp: 30°C Prep->SetParams PrepSample Prepare Sample Solution (e.g., sonicate in mobile phase) SetParams->PrepSample Inject Inject and Run Analysis PrepSample->Inject Evaluate Evaluate Chromatogram Inject->Evaluate PeakOK Peak shape symmetric and retention stable? Evaluate->PeakOK Troubleshoot Troubleshoot: Check pH & filtration of mobile phase Verify column temperature Prepare fresh standards PeakOK->Troubleshoot No Optimize Method Optimized PeakOK->Optimize Yes Troubleshoot->Prep

Start Start Binding Investigation HPAC Use HPAC with Immobilized HSA Microcolumn Start->HPAC ExpDesign Design Experiment: Frontal Analysis (for binding constants) Zonal Elution (for site-specificity) HPAC->ExpDesign Compare Compare Binding between: Normal HSA vs. Glycated HSA (gHSA) ExpDesign->Compare Analyze Analyze Binding Data (e.g., fit to 1-site or 2-site model) Compare->Analyze Interpret Interpret Results: Identify primary binding site(s) Quantify change in affinity (Ka) due to glycation Analyze->Interpret Conclusion Understand Impact on Analysis Interpret->Conclusion label1 Key Finding: Glycation increases binding affinity at Sudlow Site II. Interpret->label1

References

optimizing chlorpropamide HPLC separation

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC Method for Chlorpropamide

This method, developed by Basavaiah and Rajendraprasad, is stability-indicating and suitable for pharmaceutical and urine analysis [1].

  • Analytes: this compound (CLP) and its potential impurities/degradants [1].
  • Objective: To provide a specific, sensitive, and validated assay for CLP in bulk drug, tablet formulations, and in stability studies [1].
Detailed Experimental Protocol
  • Instrumentation: An HPLC system equipped with a quaternary gradient pump, auto-sampler, and a UV/VIS detector is required. The method uses Waters Empower 2 software, but other equivalent systems and software can be used [1].
  • Chromatographic Conditions:
    • Column: Inertsil ODS 3V (150 mm × 4.6 mm; 5 µm particle size) [1].
    • Mobile Phase: Phosphate buffer (pH 4.5):Methanol:Acetonitrile in a ratio of 30:63:7 (v/v/v) [1].
    • Flow Rate: 1.0 mL/min [1].
    • Detection Wavelength: 254 nm [1].
    • Injection Volume: 20 µL [1].
    • Column Temperature: 30 °C [1].
    • Run Time: Approximately 10-15 minutes (or as needed to elute all peaks of interest) [1].
  • Sample Preparation:
    • Standard Solution: Accurately weigh about 100 mg of pure CLP reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase to obtain a 1000 µg/mL stock solution. Further dilute with mobile phase to prepare working standards in the range of 0.5–300 µg/mL [1].
    • Tablet Solution: Weigh and powder not less than 20 tablets. Transfer a portion of the powder equivalent to about 20 mg of CLP into a 100 mL volumetric flask. Add about 60 mL of mobile phase, sonicate for 20 minutes, cool, and dilute to volume with the same solvent. Filter through a 0.45 µm membrane filter before injection [1].
  • Method Validation: The method has been validated as per ICH guidelines. Key parameters are summarized in the table below [1].
Validation Parameter Result / Specification
Linearity Range 0.5 – 300 µg/mL [1]
Correlation Coefficient (r) 0.9999 [1]
Limit of Detection (LOD) 0.1 µg/mL [1]
Limit of Quantification (LOQ) 0.3 µg/mL [1]
Precision (% RSD) Intra-day & Inter-day: < 1.0% [1]
Accuracy (% RE) ≤ 1.10% [1]
Robustness Insignificant change with deliberate variations [1]
Specificity No interference from placebo, excipients, or degradants [1]
Forced Degradation CLP is prone to oxidative degradation; stable under acid, base, heat, and light stress [1].

Alternative Methods & Column Selection

Different separation goals may require different conditions. The table below summarizes other approaches documented in the literature.

Separation Goal Column Mobile Phase Key Application Notes
Stability-indicating for CLP & Tolbutamide Not specified (C18 likely) Not fully detailed Quantifies CLP, Tolbutamide, and their sulfonamide hydrolysis products (e.g., p-chlorobenzenesulfonamide). LOD for degradants is 0.2 µg per injection [2].
Fast/UPLC & MS-compatible Newcrom R1 (3 µm particles available) Acetonitrile, Water, Phosphoric Acid (use Formic Acid for MS) A reverse-phase method scalable from analytical to preparative scale. Suitable for pharmacokinetics and impurity isolation [3].
Simultaneous analysis of Sulfonylureas Metaphase Bioscience C18 (250×4.6mm, 5µm) 0.02 M KH2PO4 (pH 3.0) : Methanol (40:60) Used for the simultaneous isocratic separation of this compound, Tolbutamide, Glipizide, and Gliclazide [1].

HPLC Troubleshooting Guide

Here are solutions to common problems you might encounter when analyzing this compound.

FAQ 1: My this compound peak is tailing. What could be the cause? Peak tailing often indicates secondary interactions of the analyte with the stationary phase.

  • Primary Cause: Silanol activity in the silica-based C18 column [3].
  • Solution: Use a column with low silanol activity, such as the Newcrom R1, which is specifically designed for this purpose [3]. Alternatively, ensure your mobile phase has a pH of 4.5, as used in the validated method, to suppress silanol ionization and improve peak shape [1].

FAQ 2: How can I make my method stability-indicating? A stability-indicating method must accurately quantify the parent drug without interference from degradation products.

  • Protocol: Subject your pure drug sample to forced degradation under stress conditions: acid hydrolysis (e.g., 0.1M HCl), base hydrolysis (e.g., 0.1M NaOH), oxidation (e.g., 5% H₂O₂), heat, and light [1] [2].
  • Analysis: Inject the stressed samples. The method is considered stability-indicating if the main this compound peak is well-resolved from any degradation peaks and its purity is confirmed (e.g., by PDA detection). The validated method shows CLP is particularly susceptible to oxidative degradation [1].

FAQ 3: I need to transfer my method to a UPLC system or make it MS-compatible. What should I change? The key is to modify the mobile phase additives and consider column particle size.

  • For MS-compatibility: Replace phosphoric acid in the mobile phase with formic acid, which is volatile and compatible with mass spectrometers [3].
  • For UPLC: Use a column with smaller particle sizes (e.g., 3 µm) to maintain efficiency at higher pressures and flow rates [3].

Method Development & Troubleshooting Workflow

This diagram outlines a logical path for developing and optimizing your HPLC method for this compound.

Start Start: Define Separation Goal A Select Initial Conditions (Column: C18, Mobile Phase: MeCN/Buffer) Start->A B Perform Initial Run A->B C Evaluate Chromatogram B->C D Are peaks resolved and symmetric? C->D E Method Successful D->E Yes F Troubleshoot Issue D->F No M Validate Method E->M G Peak Tailing? F->G H Try low-silanol activity column or adjust mobile phase pH G->H Yes I Poor Retention? G->I No H->B J Increase aqueous phase or use weaker organic solvent I->J Yes K Co-elution? I->K No J->B L Adjust gradient or isocratic composition or change column type K->L Yes L->B

References

Chlorpropamide Stability: Core Issues & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the primary stability issues of chlorpropamide is the first step in effective troubleshooting. The main challenges are outlined in the table below.

Issue Description & Impact Supporting Evidence
Polymorphic Transitions Multiple crystalline forms (α, β, γ, δ, ε) exist. Differences in molecular conformation/crystal packing affect physical/spectral properties, leading to inconsistent performance and analytical results [1]. FT-IR and FT-Raman spectra show pronounced differences between polymorphs, confirmed by X-ray diffraction [1].
Hydrolytic Degradation Molecule breaks down into p-chlorobenzenesulfonamide and other minor products. Compromises dosage form potency and safety [2] [3]. Stability-indicating HPLC methods can separate intact drug from this primary degradant [2] [4].
Oxidative Degradation Susceptible to oxidative stress, though less common than hydrolysis. Can generate unknown impurities [4]. Forced degradation studies confirm susceptibility to oxidizing agents [4].
Low Aqueous Solubility Water solubility is poor (approx. 0.258 mg/mL at 37°C), challenging formulation development and impacting drug delivery [5]. Formation of inclusion complexes with cyclodextrins is a proven strategy to enhance solubility [5].

Troubleshooting Guide: Analytical & Formulation Solutions

Here are proven methodologies to identify, analyze, and mitigate these stability issues.

Identifying and Characterizing Polymorphs

Vibrational spectroscopy is a powerful tool for distinguishing between polymorphs.

  • Recommended Technique: Use FT-IR and FT-Raman spectroscopy.
  • Protocol:
    • Sample Preparation: Ensure samples are pure, individual polymorphs, confirmed by X-ray powder diffraction (XRPD) to avoid misinterpreting spectra of mixtures [1].
    • Spectral Acquisition: Collect spectra in a wide range (e.g., 400–4000 cm⁻¹). Minor shifts and extra peaks are significant.
    • Data Interpretation: Focus on key spectral regions.
      • Region 800–1200 cm⁻¹: Useful for distinguishing forms. A unique peak at 1035 cm⁻¹ can indicate one form, while an extra peak at 910 cm⁻¹ can distinguish another [1].
      • Use these spectra as "fingerprints" to monitor phase interconversions, especially with varying temperature [1].
Monitoring and Quantifying Degradation

A robust stability-indicating HPLC method is essential for forced degradation studies and quality control.

  • Recommended Method: Based on a validated procedure from the literature [4].
  • Chromatographic Conditions:
    • Column: Inertsil ODS 3V (150 mm × 4.6 mm; 5 µm).
    • Mobile Phase: Phosphate buffer (pH 4.5), methanol, acetonitrile in a 30:63:7, v/v/v ratio.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 254 nm.
    • Column Temperature: 30°C.
    • Injection Volume: 20 µL.
  • Method Capability:
    • This method effectively separates this compound from its main hydrolysis product (p-chlorobenzenesulfonamide) and is linear in the range of 0.5–300 µg/mL [4].
    • It has been proven to accurately assay the drug in the presence of degradants from stress conditions (hydrolysis, oxidation, heat, light) [4].

The workflow below summarizes the key steps for conducting a forced degradation study.

Start Start Forced Degradation Study Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis (e.g., 0.1M HCl) Stress->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH) Stress->Base Oxid Oxidation (e.g., 5% H₂O₂) Stress->Oxid Heat Heat (e.g., 50-60°C) Stress->Heat Light Light (e.g., UV) Stress->Light Analyze Analyze Stressed Sample via HPLC Acid->Analyze Base->Analyze Oxid->Analyze Heat->Analyze Light->Analyze Compare Compare Chromatogram to Untreated Control Analyze->Compare Identify Identify Degradation Peaks Compare->Identify End Conclude Stability Profile Identify->End

Enhancing Solubility

Formulation with cyclodextrins is an effective strategy to overcome low solubility.

  • Mechanism: The this compound molecule (especially its p-chlorophenyl moiety) is included inside the hydrophobic cavity of cyclodextrins, forming a non-covalent inclusion complex [5].
  • Recommended Excipients: Theoretical and experimental studies indicate that β-cyclodextrin (β-CD) and 2-hydroxypropyl-β-cyclodextrin (HP-βCD) form the most stable complexes with this compound [5].
  • Implementation: These complexes can be prepared using standard methods like co-precipitation or kneading, and characterized using techniques like 1H NMR and X-ray diffraction [5].

Frequently Asked Questions (FAQs)

Q1: Why do I see different melting points or spectral data for this compound from different suppliers? This is most likely due to polymorphism. Different crystallization processes can produce various polymorphic forms (α, β, γ, etc.), each with distinct physical and spectral properties. It is critical to characterize the solid form you are using with XRPD and vibrational spectroscopy [1].

Q2: How can I ensure my HPLC method is truly stability-indicating for this compound? Your method must demonstrate that it can accurately quantify this compound while resolving it from all potential degradants. Perform forced degradation studies (as shown in the diagram above) and verify that the peak of the intact drug is pure and free from co-eluting degradation peaks. The method described in the "Monitoring and Quantifying Degradation" section has been proven effective for this purpose [4].

Q3: My this compound solution/suspension is unstable. What are the key factors to control?

  • pH: Avoid extremes, as the drug is prone to both acid and base hydrolysis [4].
  • Solvent System: Its low water solubility is a major factor. Consider using co-solvents or formulating it as a cyclodextrin inclusion complex for aqueous-based preparations [5].
  • Oxidative Agents: Protect formulations from strong oxidizers [4].

Q4: Are there any specific handling and storage conditions to ensure stability? While the search results do not specify exact storage temperatures, general best practices for unstable drugs apply:

  • Store in a cool, dry place.
  • Protect from moisture.
  • Protect from light, as it can be a stress factor [4].

References

Managing Side Effects & Hypoglycemia in Research Models

Author: Smolecule Technical Support Team. Date: February 2026

The primary risk in experimental models is hypoglycemia, which can be influenced by drug interactions and underlying health conditions [1].

  • Mechanism of Action: Chlorpropamide stimulates pancreatic beta cells to release insulin, thereby lowering blood glucose levels [2]. It also has an extrapancreatic action that inhibits hepatic gluconeogenesis [2].
  • Key Risk Factors: Hypoglycemia risk increases with missed meals, excessive alcohol use, intensified exercise, renal or hepatic impairment (which slows drug clearance), and concurrent use of other hypoglycemic agents [1] [3].
  • Common Drug Interactions: The table below summarizes major interaction categories.
Interaction Type Example Substances Potential Effect
Potentiating Hypoglycemia [1] Aspirin, Chloramphenicol, Clofibrate, MAOIs (e.g., Phenelzine), Beta-blockers (e.g., Propranolol) Increased risk of severe low blood sugar
Antagonizing Glucose Control [1] Thiazide diuretics (e.g., Hydrochlorothiazide), Corticosteroids, Phenytoin, Estrogens, Rifampin Reduced drug efficacy; elevated blood sugar
Alcohol Interaction [1] [4] Ethanol Can cause severe hypoglycemia or a "disulfiram-like reaction" (flushing, nausea, headache)

This experimental workflow outlines the key mechanisms, risk factors, and management strategies for this compound-induced hypoglycemia:

G CPA This compound Administration Mechanism Stimulates Insulin Release from Pancreatic Beta Cells CPA->Mechanism Effect Primary Effect: Lowers Blood Glucose Mechanism->Effect Risk Hypoglycemia Risk Factors Effect->Risk Factor1 Drug Interactions (Potentiating Agents) Risk->Factor1 Factor2 Organ Impairment (Kidney/Liver Disease) Risk->Factor2 Factor3 Lifestyle Factors (Alcohol, Fasting, Exercise) Risk->Factor3 Management Hypoglycemia Management Factor1->Management Factor2->Management Factor3->Management Step1 Mild Symptoms: Administer Oral Glucose (Tablets, Juice) Management->Step1 Step2 Severe Symptoms: Administer Glucagon Injection Management->Step2 Monitor Continuous Blood Glucose Monitoring Monitor->Effect

Special Population Considerations in Experimental Design

Certain populations require special consideration in research design due to altered pharmacokinetics and increased vulnerability.

  • Elderly Models: This compound should be avoided in elderly models unless no alternatives exist [5]. Its long half-life and renal clearance make age-related kidney decline a major risk factor for severe, prolonged hypoglycemia [1] [5].
  • Hepatic/Renal Impairment: Use with extreme caution. Impaired kidney or liver function can significantly reduce the clearance of this compound, potentiating its effects and increasing toxicity risk [1].
  • Surgical Protocols: Long-acting sulfonylureas like this compound should be discontinued 48 to 72 hours before any surgical procedure in experimental models to avoid perioperative hypoglycemia [6].

Other Notable Adverse Effects

Beyond hypoglycemia, researchers should monitor for these effects.

  • Gastrointestinal: Nausea, diarrhea, vomiting, and hunger are common [3].
  • Dermatological: Allergic skin reactions (pruritus, erythema, urticaria, rashes) can occur [3]. This compound also causes photosensitivity; subjects should avoid unnecessary sun exposure [3] [7].
  • Hepatic: Rare but serious hepatitis and cholestatic jaundice have been reported. Monitor for symptoms like yellowing of skin/eyes, dark urine, and abdominal pain [3].
  • Hematologic: Sulfonylureas are associated with blood dyscrasias, including leukopenia, thrombocytopenia, and hemolytic anemia, especially in subjects with G6PD deficiency [1] [3].
  • Cardiovascular: A landmark study (UGDP) suggested increased cardiovascular mortality with sulfonylureas compared to diet alone or insulin therapy [3].

Important Formulation & Availability Note

For experimental design, note that This compound is no longer available in the U.S. market [7]. This may impact sourcing for new studies. Furthermore, this compound is known for its prolific polymorphism (multiple crystalline forms), which can affect drug properties like solubility and stability. Advanced techniques like spray drying or mechanochemistry may be required to isolate specific polymorphs [8].

References

chlorpropamide method robustness testing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Method Robustness

Method robustness is a validation parameter that measures a method's capacity to remain unaffected by small, deliberate variations in method conditions. It demonstrates the reliability of an analysis during normal usage. For an HPLC method, this involves testing the impact of changes in parameters like mobile phase composition, pH, flow rate, and column temperature [1].

Robustness Testing Data for Chlorpropamide HPLC

The following table summarizes the variations tested and the acceptance criteria for a specific this compound HPLC method, as reported in a research study. The main indicator for robustness in this study was the theoretical plate count, with the optimized condition yielding 4589 theoretical plates [1].

Parameter Optimized Condition Variations Studied Acceptance Criterion (Theoretical Plates)
Mobile Phase pH pH 4.5 ± 0.2 units Not significantly different from results under optimum conditions
Methanol Content 63% ± 2% Not significantly different from results under optimum conditions
Flow Rate 1.0 mL/min ± 0.1 mL/min Not significantly different from results under optimum conditions

This methodology is consistent with the principles of stability-indicating assays, which must be able to separate the active drug from its degradants [2].

Experimental Protocol for Robustness Testing

Here is a detailed methodology based on the research article for conducting robustness testing:

  • Chromatographic Conditions:

    • Column: Inertsil ODS 3V (150 mm × 4.6 mm; 5µm particle size).
    • Mobile Phase: Mixture of phosphate buffer (pH 4.5), methanol, and acetonitrile in a ratio of 30:63:7, v/v/v.
    • Detection: UV at 254 nm.
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 30°C.
    • Injection Volume: 20 µL [1].
  • Procedure:

    • Prepare a standard solution of this compound at a known concentration.
    • Inject the sample in triplicate under the optimized chromatographic conditions to establish the baseline performance (e.g., theoretical plates, tailing factor, retention time).
    • Vary one parameter at a time (e.g., set the flow rate to 0.9 mL/min and 1.1 mL/min) while keeping all other parameters constant.
    • Inject the same standard solution in triplicate under each altered condition.
    • Record the chromatographic data and compare key performance characteristics (like theoretical plate count) against those obtained under optimum conditions. The method is considered robust if the results are not significantly different across the tested variations [1].

This workflow for robustness testing can be visualized as a systematic process:

G Start Start Robustness Test Optimum Run at Optimum Conditions Start->Optimum ChangeParam Change One Parameter (e.g., Flow Rate ±0.1 mL/min) Optimum->ChangeParam RunTest Run Analysis Under Altered Condition ChangeParam->RunTest Compare Compare Results (Theoretical Plates) RunTest->Compare NotRobust Method Not Robust Compare->NotRobust Significant Difference NextParam More Parameters to Test? Compare->NextParam Robust Method is Robust NextParam->ChangeParam Yes NextParam->Robust No

Troubleshooting Common HPLC Issues

The table below addresses common problems that might be identified during robustness testing or routine analysis.

Problem Potential Cause Troubleshooting Action
Low Theoretical Plates Inappropriate mobile phase pH or composition Investigate the robust range for pH and organic solvent content from your validation data.
Peak Tailing - Check if the issue persists across different columns from the same or different batches.
Shift in Retention Time Changes in flow rate, mobile phase composition, or column temperature Verify instrument parameters are set correctly and ensure mobile phase is prepared consistently.
Resolution Loss Degradation of column or changes in mobile phase Use a fresh column and confirm mobile phase composition. A stability-indicating method must resolve the drug from its degradants [2].

Key Insights for Professionals

  • Stability-Indicating Nature: The discussed HPLC method was shown to be stability-indicating. Forced degradation studies found this compound is prone to oxidative degradation but relatively inert to acid, base, heat, and light, which should be considered during method development and troubleshooting [1].
  • Advanced Techniques: For complex analyses, such as in biological matrices, LC-MS/MS offers higher specificity and sensitivity. Modern methods use a C8 column and multiple-reaction monitoring (MRM) for detection [3].

References

chlorpropamide polymorphic forms characterization

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Here are answers to frequently asked questions regarding chlorpropamide polymorphism.

Q1: What are the primary techniques for identifying and quantifying this compound polymorphs? Several key techniques are standard for this purpose. Table 1 summarizes the characteristics of different polymorphs, and Table 2 outlines the experimental conditions for their analysis.

Table 1: Characteristics of this compound Polymorphs

Polymorph Form Crystal System / Space Group Key Identifying Features Stability at Ambient Conditions
Form-A Orthorhombic, P2₁2₁2₁ Stable form at ambient conditions; used as a reference [1]. Stable
Form-B Not Specified Distinct X-ray diffraction pattern and Raman spectrum from Form-A [2]. Metastable
Form-AI Monoclinic, P2₁ First high-pressure phase; appears at ~1.2 GPa [1]. High-pressure phase
Form-AII Monoclinic, P2₁ Second high-pressure phase; appears at ~3.0 GPa [1]. High-pressure phase

Table 2: Key Experimental Methods for Polymorph Characterization

Technique Application & Key Outcome Experimental Conditions / Notes
X-ray Powder Diffraction (XRPD) Quantitative analysis of polymorphic mixtures in intact compacts [3]. Parallel-beam geometry in transmission mode; not sensitive to sample surface shape.
Raman Spectroscopy Distinguishes polymorphs via "crystal splitting" effects; enables quantitative analysis of mixtures with factor analysis [2]. Near-infrared Fourier Transform Raman Spectroscopy (FTRS); distinct spectral differences between Form-A and Form-B.
Differential Scanning Calorimetry (DSC) Characterizes thermal behavior and identifies phase transitions between polymorphs [2]. Often used in conjunction with hot-stage microscopy.
High-Pressure NMR Studies molecular dynamics (e.g., methyl group reorientations); can probe for phase transitions under pressure [4]. Pressures up to 0.8 GPa; no phase transformation for Form-A detected via this method.

Q2: How does mechanical compression during tableting affect this compound's solid form? Compression can induce polymorphic transformations. The phase transformation is sensitive to the magnitude of applied pressure.

  • Low Pressure (~1.2 GPa): A subtle transition from the stable orthorhombic Form-A to the high-pressure monoclinic Form-AI occurs [1].
  • Higher Pressure (~3.0 GPa): A more significant transformation from Form-AI to another monoclinic phase, Form-AII, is observed [1].
  • Shear Forces: Demonstrated to cause a solid-state phase transformation in this compound, independent of hydrostatic pressure [5].

Q3: Our analysis shows inconsistent polymorphic results. What could be causing this? Inconsistencies often arise from unintended phase transformations during sample preparation or analysis.

  • Sample Preparation: The mechanical energy from grinding, milling, or compression during compaction can initiate a phase change [6]. To troubleshoot, compare data from lightly handled samples with those from intensively processed ones.
  • Analytical Probe Itself: The pressure exerted on a sample during analysis in a diamond anvil cell (DAC) can itself induce a transformation [1]. Ensure you are accounting for the analytical conditions when interpreting your results.
  • Environmental Factors: Storage conditions, especially temperature and humidity, can influence polymorphic stability over time [6].

Experimental Workflows for Polymorph Characterization

The following diagrams outline logical workflows for two common experimental scenarios.

Workflow 1: Routine Identification & Quantification This workflow is ideal for quality control or checking the polymorphic composition of a received sample.

G Start Start: Sample Received PXRD X-ray Powder Diffraction (XRPD) Start->PXRD Decision1 Is the diffractogram a match to reference? PXRD->Decision1 Raman Raman Spectroscopy Decision1->Raman Yes Troubleshoot Troubleshoot: Check for contamination or new form Decision1->Troubleshoot No Decision2 Do XRD and Raman results confirm each other? Raman->Decision2 Quantify Quantify Mixture (Use calibration curve) Decision2->Quantify Yes Decision2->Troubleshoot No Report Report Identity & Composition Quantify->Report Troubleshoot->PXRD After investigation

Workflow 2: Investigation of Pressure-Induced Transformation Use this workflow when studying the stability of polymorphs under mechanical stress or high pressure.

G Start Start: Form-A Sample Baseline Establish Baseline with XRPD/Raman Start->Baseline ApplyPressure Apply Controlled Pressure (e.g., using DAC) Baseline->ApplyPressure Analyze Analyze In-Situ (XRPD/Raman in DAC) ApplyPressure->Analyze Decision Significant change in pattern/spectra? Analyze->Decision Characterize Characterize New Phase (Determine crystal system) Decision->Characterize Yes MapPhase Map Phase Boundaries (Vary pressure levels) Decision->MapPhase No Characterize->MapPhase End Report Transformation Pressure & New Form MapPhase->End

Key Technical Takeaways

  • Multi-Technique Approach is Crucial: Relying on a single method (e.g., XRD) can be misleading. Corroborate findings with a complementary technique like Raman spectroscopy to confirm polymorphic identity, especially when transformations are suspected [2].
  • Monitor Processing Conditions Closely: Be aware that standard pharmaceutical unit operations like milling and compression are not inert processes for this compound and can change the solid form [6] [5]. Control and document these parameters carefully.

References

chlorpropamide bioequivalence study design

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Bioequivalence Studies

The table below summarizes the core design and findings from selected chlorpropazole bioequivalence studies.

Study Focus Study Design Key Pharmacokinetic Parameters Analyzed Bioequivalence Outcome Citation
Tablet vs. Tablet Open, randomized, two-period crossover; 36 healthy volunteers; 3-week washout [1]. AUC0-72h, AUC0-inf, Cmax [1]. 90% CI for ratios within 80-125%; formulations considered bioequivalent [1].
Tablet vs. Suspension Open, two-way crossover; 18 healthy men; 14-day washout [2]. AUC, Cmax, Time to Cmax, Hypoglycemic response [2]. No significant difference in AUC, Cmax, or glucose response; formulations bioequivalent [2].
Multiple Formulations Comparison of two new formulations (Melitase) against a reference formulation [3]. Peak plasma concentration, Area Under the Curve (AUC) [3]. All formulations considered equivalent in rate and extent of bioavailability [3].

Detailed Experimental Protocols

Here is a more detailed breakdown of the methodologies commonly employed in these studies.

Study Population and Design
  • Participants: Studies typically enrolled healthy adult volunteers, with sample sizes ranging from 18 to 36 individuals [1] [2]. Some studies included participants of both sexes [1].
  • Design: The standard design was a randomized, open-label, two-period, two-treatment crossover [1] [2]. In this design, each subject receives both the test and reference formulation in a randomized sequence, with the subjects serving as their own controls.
  • Washout Period: A washout period of at least 14 days to 3 weeks was mandated between dosing periods to eliminate carryover effects from the first dose [1] [2]. This is critical due to chlorpropamide's long elimination half-life.
Dosing and Blood Sampling
  • Dosing: Volunteers typically received a single 250 mg oral dose of this compound after an overnight fast [1] [2].
  • Blood Collection: Serial blood samples were collected via venipuncture over a period of 72 to 96 hours to fully characterize the drug's concentration-time profile [1] [2]. The specific sampling timepoints in one study were: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, and 18 hours [4]. Plasma or serum was separated from the blood samples for analysis.
Analytical Methods and Pharmacokinetic Analysis
  • Drug Analysis: Historical studies used methods like gas chromatography [3] or liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [1]. A typical LC-MS/MS method would use positive ion electrospray ionization and multiple reaction monitoring (MRM) [1].
  • Key Parameters: The primary parameters for bioequivalence assessment are:
    • Cmax: The maximum observed plasma concentration.
    • AUC0-t: The area under the plasma concentration-time curve from zero to the last measurable time point.
    • AUC0-∞: The area under the curve from zero to infinity [1].
  • Statistical Analysis: Bioequivalence is determined using analysis of variance (ANOVA) on log-transformed Cmax and AUC values. The 90% confidence intervals for the geometric mean ratio (Test/Reference) of these parameters must fall within the acceptance range of 80% to 125% [1] [4].

Experimental Workflow for Bioequivalence Assessment

G Start Study Protocol Approval & Volunteer Recruitment A Randomization & Crossover Dosing Start->A B Blood Sample Collection over 72-96 hours A->B C Plasma Separation & This compound Analysis (e.g., LC-MS/MS) B->C D Pharmacokinetic Analysis (Cmax, AUC) C->D E Statistical Comparison (90% Confidence Intervals) D->E End Bioequivalence Conclusion E->End

Important Considerations for Researchers

  • Historical Context: The cited studies are from periods when generic substitution standards were still being solidified. One source explicitly mentions that this compound was among drugs that exhibited bioavailability problems with some early formulations [5]. This highlights the importance of rigorous bioequivalence testing.
  • Anti-Aging Research: While no longer used for diabetes, recent basic science research (in worms and human cells) has explored this compound's potential anti-aging effects, which are suggested to depend on mitochondrial complex II and ATP-sensitive K+ channels [6]. This represents a potential new avenue for research, albeit unrelated to its original indication.

References

Pharmacokinetic and Metabolic Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data for Chlorpropamide and two modern injectable alternatives, Ozempic (semaglutide) and Mounjaro (tirzepatide). Please note that direct, head-to-head metabolic stability studies between these agents are limited.

Parameter This compound Ozempic (semaglutide) Mounjaro (tirzepatide)
Drug Class First-generation sulfonylurea [1] GLP-1 receptor agonist [2] GIP and GLP-1 receptor agonist [2]
Primary Mechanism Inhibits pancreatic β-cell K-ATP channels, stimulating insulin secretion [3] [4] Mimics GLP-1, stimulating insulin secretion and lowering glucagon [2] Activates both GIP and GLP-1 receptors [2]
Metabolism Extensively hepatically metabolized [3] [5]; Principal enzyme: CYP2C9 [5] Not specified in searched results; likely proteolytic degradation Not specified in searched results
Major Metabolite 2-hydroxythis compound (43-69% of dose recovered in urine) [5] Information not available in searched results Information not available in searched results
Elimination Half-life ~36 hours [3] [4] ~168 hours (7 days) [2] ~120 hours (5 days)[citation:] [2]
Route of Elimination Urine (80-90% as parent drug and metabolites) [3] Information not available in searched results Information not available in searched results

Experimental Data on this compound Metabolism

For researchers, the methodology from key studies on this compound metabolism provides a model for conducting comparative stability assays.

In Vitro Metabolic Identification using Human Liver Microsomes (HLMs) and Recombinant CYPs

This protocol is used to identify the specific enzymes responsible for metabolism [5].

  • Test System: Human liver microsomes (HL-20, HL-21, HL-23) and recombinant CYP isoforms (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4).
  • Incubation Conditions: this compound (10–1000 µM) incubated with microsomes (1 mg mL⁻¹) or recombinant CYP (20 pmol) in potassium phosphate buffer (pH 7.4).
  • Reaction Initiation: NADPH-generating system (1.3 mM NADP, 3.3 mM glucose-6-phosphate, 0.5 U mL⁻¹ glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂) added to start the reaction.
  • Reaction Termination: After 60 minutes at 37°C, the reaction is stopped with ice-cold perchloric acid.
  • Analytical Method: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS) to identify and quantify the 2-hydroxy metabolite.
  • Key Findings: Metabolite formation followed a one-enzyme model (Km = 121.7 ± 19.9 µM, Vmax = 16.1 ± 5.0 pmol min⁻¹ mg⁻¹ protein). Both CYP2C9 and CYP2C19 catalyzed the reaction, but CYP2C9 was identified as the principal enzyme in vivo [5].
Clinical Pharmacogenomic Study

This in vivo study assessed the impact of genetic polymorphisms on this compound disposition [5].

  • Subjects: 21 healthy subjects pre-genotyped for CYP2C9 (1/1 vs. 1/3) and CYP2C19.
  • Dosing: A single oral dose of 250 mg this compound.
  • Data Collection: Plasma and urine samples collected to determine pharmacokinetic parameters and metabolic ratios.
  • Key Findings: Subjects with the CYP2C91/3 genotype (intermediate metabolizers) showed significantly lower nonrenal clearance and higher metabolic ratios (this compound/2-OH-chlorpropamide in urine) compared to those with the CYP2C91/1 genotype (normal metabolizers). No significant differences were observed based on CYP2C19 status.

This compound Metabolic Pathway

The following diagram summarizes the primary metabolic pathway of this compound, integrating the key findings from the experimental data.

chlorpropamide_metabolism Start This compound Oral Administration A Absorption >90% Bioavailable Start->A B Systemic Circulation 90% Protein Bound A->B C Hepatic Metabolism (Catalyzed primarily by CYP2C9) B->C D Major Metabolite 2-hydroxythis compound C->D E Renal Excretion (80-90% of dose) Parent drug & metabolites D->E

Research Implications and Comparison Context

  • High Metabolic Interdependence: this compound's heavy reliance on CYP2C9 makes its pharmacokinetics and stability highly variable. Its disposition is significantly influenced by CYP2C9 polymorphisms and potential drug-drug interactions (e.g., with CYP2C9 inhibitors or inducers) [5]. This is a critical stability consideration compared to drugs metabolized by multiple or non-polymorphic pathways.
  • Distinct Mechanisms Hinder Direct Comparison: this compound is an older insulin secretagogue, while Ozempic and Mounjaro are newer incretin-based therapies [2] [1]. Their mechanisms of action, metabolic fates, and pharmacokinetic profiles are fundamentally different, making a direct "metabolic stability" comparison less straightforward. The long half-lives of Ozempic and Mounjaro are inherent to their engineered peptide structures, not related to cytochrome P450 metabolism.
  • Explore Additional Mechanisms: Beyond its metabolic profile, preclinical studies suggest this compound has other biological activities, such as inhibiting Na+,K+-ATPase and interacting with mitochondrial ATP-sensitive potassium (mitoK-ATP) channels and complex II, which have been linked to observed anti-aging effects in model organisms [6] [7].

How to Proceed with Deeper Research

The available public data is sufficient to understand this compound's metabolic profile but limited for a full, quantitative comparison with all modern drugs.

  • Consult Newer Literature: For the latest direct comparative studies, especially those involving newer drug classes (SGLT2 inhibitors, DPP-4 inhibitors), searching specialized scientific databases like PubMed, Scopus, or Web of Science for recent review articles or head-to-head clinical trials is recommended.
  • Investigate Proprietary Data: For the most comprehensive and directly comparable experimental data on metabolic stability (like intrinsic clearance assays in human hepatocytes), reviewing the non-clinical sections of the European Medicines Agency (EMA) or U.S. Food and Drug Administration (FDA) assessment reports for these drugs can be highly informative.

References

chlorpropamide safety profile comparison other antidiabetics

Author: Smolecule Technical Support Team. Date: February 2026

Chlorpropamide Overview and Safety Profile

This compound is a first-generation sulfonylurea with a long duration of action. Its key characteristics and safety concerns are summarized in the table below.

| Feature | Description & Safety Implications | | :--- | :--- | | Mechanism of Action | Increases insulin secretion from pancreatic beta-cells. Effective only in patients with residual beta-cell function. [1] | | Hypoglycemia Risk | High risk of profound and protracted hypoglycemia; higher than many other sulfonylureas due to long duration of action and renal excretion. [2] [1] | | Pharmacokinetics | Long half-life (~36 hours); effective for ~24 hours. Excreted primarily unchanged by the kidneys. [1] | | Key Contraindications | Renal impairment, hepatic dysfunction, elderly patients, porphyria. [2] [1] | | Other Notable Side Effects |

  • Alcohol flush: Facial flushing after alcohol ingestion. [1]
  • Syndrome of Inappropriate ADH (SIADH): Can cause hyponatremia due to increased antidiuretic hormone. [1]
  • Skin reactions: Rashes and, in rare cases, severe reactions like Stevens-Johnson syndrome. [1]
|

Comparative Safety Profiles of Antidiabetic Drug Classes

The table below places this compound within the broader context of other antidiabetic drug classes, highlighting key comparative safety data.

Drug Class / Example(s) Cardiovascular (CV) Safety Hypoglycemia Risk Other Key Safety Concerns & Notes
Sulfonylureas (e.g., this compound, Glibenclamide) Associated with increased CV mortality and poor outcomes after myocardial infarction (MI) in some studies. [3] High risk (a predictable consequence of mechanism). This compound and glibenclamide carry a higher risk of serious hypoglycemia. [2] Encourages weight gain. The class effect on CV safety remains controversial. [3]
Biguanides (Metformin) Associated with CV risk reduction and lower CV mortality. [3] Low risk. [3] Risk of lactic acidosis, though the risk is close to zero when prescribed correctly. Contraindicated in renal impairment and other conditions that can cause hypoxia. [2] [3]
SGLT2 Inhibitors (e.g., Empagliflozin) Cardioprotective; shown to reduce hospitalization for heart failure. [4] [5] Low risk (mechanism is independent of insulin secretion). [4] Associated with a higher rate of diabetic ketoacidosis (DKA) compared to sulfonylureas and DPP-4 inhibitors. [4]
DPP-4 Inhibitors (e.g., Sitagliptin) Generally considered CV-safe. [3] Low risk. [3] -
GLP-1 Receptor Agonists (e.g., Semaglutide) - Low risk when used alone. Risk increases when combined with sulfonylureas or insulin, necessitating dose adjustment of the latter. [6] -
Alpha-glucosidase inhibitors (e.g., Acarbose) - No life-threatening adverse effects. Primary side effects are gastrointestinal disturbances due to carbohydrate malabsorption. [2] -

Key Experimental Data and Clinical Evidence

For a researcher, the methodologies and key findings from major studies and observations are critical.

  • United Kingdom Prospective Diabetes Study (UKPDS): This major clinical trial found that metformin, when initiated early in the disease, was associated with significant risk reductions for any diabetes-related endpoint (32%), diabetes-related death (42%), and all-cause mortality (36%) compared to this compound, glibenclamide, or insulin [3].

  • Observational Study on Kidney Outcomes: A large retrospective cohort study of veterans compared metformin with sulfonylureas in patients with reduced kidney function (eGFR <60 mL/min/1.73 m²).

    • Methodology: Researchers used propensity score weighting to balance cohorts and Cox proportional hazards models to estimate the cause-specific hazard of a composite outcome (death or a kidney event, defined as a 40% decline in eGFR or end-stage renal disease) [7].
    • Finding: For patients persistent on their medication for 361 days or longer, metformin use was associated with a 27% lower risk of the primary composite outcome (kidney event or death) compared to sulfonylurea use (HR 0.73, 95% CI 0.67–0.79) [7].
  • In-Vitro Metabolism Study (this compound 2-Hydroxylation): A study investigating the metabolic pathway of this compound provides insight into its potential for drug interactions and inter-individual variability.

    • Methodology: Incubation studies were conducted using human liver microsomes and recombinant CYP isoforms. The formation of the major metabolite, 2-hydroxythis compound, was measured. Selective chemical inhibitors were used to identify the responsible CYP isoforms [8].
    • Finding: this compound 2-hydroxylation is catalyzed by both CYP2C9 and CYP2C19 in vitro. However, a clinical pharmacokinetic study in healthy subjects pre-genotyped for these enzymes determined that its disposition in vivo is principally determined by CYP2C9 activity. This means that genetic polymorphisms in CYP2C9 or drug interactions at this site can significantly impact this compound clearance and increase the risk of adverse effects like hypoglycemia [8].

Mechanistic Insights: this compound and Mitochondria

Recent preclinical research suggests this compound may have effects beyond its primary mechanism on pancreatic beta-cells, involving mitochondrial function.

G This compound This compound MitoK_ATP mitoK-ATP Channel This compound->MitoK_ATP Inhibits Complex_II Complex II (SDH) This compound->Complex_II Potential Interaction mtROS mtROS Level MitoK_ATP->mtROS Modulates Complex_II->mtROS Generates Longevity_Signal Pro-Longevity Signal mtROS->Longevity_Signal Modest Increase

The diagram above illustrates a potential mechanism identified in a 2021 preclinical study. The study reported that this compound delayed aging in models like C. elegans and human lung fibroblast cells. The proposed mechanism involves an interaction with mitochondrial ATP-sensitive potassium (mitoK-ATP) channels and complex II (succinate dehydrogenase), leading to a modest increase in mitochondrial reactive oxygen species (mtROS), which in this context acted as a pro-longevity signal [9]. It is crucial to note that this is an emerging area of research and its clinical relevance for human diabetes treatment is not yet established.

Key Takeaways for Drug Development

For researchers and drug development professionals, the profile of this compound offers several critical insights:

  • Safety-Centric Design: The high hypoglycemia risk of this compound, driven by its long half-life and renal excretion, underscores the importance of designing newer agents with shorter half-lives and non-renal excretion pathways.
  • Metabolism and Interactions: Its metabolism by CYP2C9 is a key factor behind its drug-drug interaction potential and inter-individual variability, highlighting a crucial area for screening and management in new drug candidates.
  • Beyond Glycemic Control: The contrasting clinical outcomes between metformin and sulfonylureas on cardiovascular and renal health emphasize that the choice of antidiabetic agent should be based on a holistic safety and end-organ protection profile, not just glycemic efficacy.

References

chlorpropamide receptor binding affinity studies

Author: Smolecule Technical Support Team. Date: February 2026

Protein Binding Affinity of Chlorpropamide

The table below summarizes the known binding affinities of this compound to various proteins, based on recent experimental data.

Protein Target Binding Site Affinity Constant (KA) Experimental Conditions Citation
Human Serum Albumin (HSA) Sudlow Site I & II 6.2 - 9.9 x 10^4 M⁻¹ (High-affinity sites); 0.18 - 0.57 x 10^4 M⁻¹ (Low-affinity sites) pH 7.4, 37°C; Frontal Analysis [1]
Glycated HSA (gHSA1) Sudlow Site I & II Site I: ~1.2x increase vs normal HSA; Site II: 1.4 to >1.5x increase vs normal HSA Representative of controlled diabetes [1]
Glycated HSA (gHSA2) Sudlow Site I & II Similar or stronger binding than gHSA1 Representative of advanced diabetes [1]
Acetylcholinesterase (AChE) Peripheral Anionic Site (PAS) IC50 = 5.72 ± 0.24 μM pH 8.0, 25°C; Ellman's assay [2]

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies used in the key studies cited.

High-Performance Affinity Chromatography (HPAC) for HSA Binding

This protocol was used to determine the data in the table above [1].

  • Stationary Phase: Immobilized normal or glycated HSA on affinity microcolumns.
  • Binding Analysis: Frontal analysis was used to determine the overall number of binding sites and their association constants. A solution of this compound was continuously applied to the HSA column, and the breakthrough time was measured. The data was fit to a multi-site binding model.
  • Competition Studies: Zonal elution was used to identify specific binding sites. Known site-specific probes (e.g., R-warfarin for Sudlow site I, L-tryptophan for Sudlow site II) were injected along with this compound to observe competitive shifts in retention time.
  • Key Conditions: pH 7.4 phosphate buffer, 37°C.
Kinetic Assay for Acetylcholinesterase (AChE) Inhibition

This protocol was used to determine the IC50 value listed in the table [2].

  • Enzyme Source: Acetylcholinesterase from Electrophorus electricus (electric eel).
  • Method: Ellman's assay. The rate of hydrolysis of the substrate acetylthiocholine iodide is measured by tracking the yellow anion produced by its reaction with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) spectrophotometrically at 412 nm.
  • IC50 Determination: The initial hydrolysis rates (V0) are measured at various concentrations of this compound. The concentration that causes a 50% reduction in enzyme activity (IC50) is calculated from the dose-response curve.
  • Key Conditions: Phosphate buffer, pH 8.0, 25°C.

Research Context and Comparison Gaps

While the data above is precise, it is crucial to interpret it within the broader research context.

  • Therapeutic Targets vs. Protein Binding: this compound's primary therapeutic action is binding to the Sulfonylurea Receptor 1 (SUR1) on pancreatic beta-cells to stimulate insulin release [3]. The HSA data reflects its pharmacokinetic behavior (distribution, half-life) in the bloodstream, not its primary therapeutic mechanism.
  • Limited Direct Comparative Data: The search results lack a head-to-head study that quantitatively compares this compound's binding affinity for SUR1 against second-generation drugs like glimepiride or glipizide. The provided HSA binding data for this compound is extensive, but similar detailed datasets for other sulfonylureas were not available in this search.
  • Emerging Repurposing Potential: The strong inhibitory effect on AChE suggests a potential for drug repurposing in Alzheimer's disease, though its potency is less than that of the second-generation drug glyburide (IC50 = 0.74 μM) [2].

This compound-HSA Binding Pathway

The following diagram illustrates the multi-site binding interaction of this compound with Human Serum Albumin, integrating the key findings from the affinity chromatography studies.

cluster_hsa Human Serum Albumin (HSA) cluster_sites Drug Binding Sites HSA HSA SiteI Sudlow Site I (Subdomain IIA) Impact Alters Pharmacokinetics in Diabetic Patients SiteI->Impact SiteII Sudlow Site II (Subdomain IIIA) SiteII->Impact CPD This compound CPD->SiteI Binds CPD->SiteII Binds Glycation HSA Glycation (High Blood Glucose) Glycation->SiteI Increases Affinity Glycation->SiteII Increases Affinity

Key Takeaways for Researchers

  • Established HSA Binding Profile: this compound exhibits a well-characterized, moderate-affinity binding to both primary sites on HSA, with significant changes under diabetic conditions [1].
  • Critical Data Gap: A direct, quantitative comparison of its binding affinity for the SUR1 receptor against modern sulfonylureas is not available in the current literature, representing a potential area for further research.
  • Promising Off-Target Activity: Its inhibitory activity against AChE is a notable finding for drug repurposing efforts, though it is less potent than glyburide in this specific role [2].

References

Comparative Clinical Outcomes of Chlorpropamide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes clinical outcomes for chlorpropamide from older comparative studies and a more recent observational analysis.

Comparison & Study Details Efficacy Findings Safety & Tolerability Findings Other Notable Outcomes

| vs. Metformin [1] [2] Design: RCT, 216 non-obese maturity-onset diabetics Duration: 1 year | No significant difference in primary/secondary drug failure rates; blood glucose control was comparable after one year [1] [2]. | Weight: Metformin associated with a mean weight loss of 1.5 kg; this compound associated with a mean weight gain of 4.6 kg [1] [2]. | The choice depends on patient profile: sulfonylureas may be better for underweight patients [1] [2]. | | vs. Glibenclamide (Glyburide) [3] Design: Comparative study, 107 newly diagnosed maturity-onset diabetics Duration: 6 months to 2.5 years | Failure rate was 12% for this compound vs. 22.5% for glibenclamide [3]. | Both drugs showed no serious toxic effects. Modest rise in transaminases in 3 patients per group; symptoms of hypoglycemia in 2 patients on glibenclamide [3]. | this compound appeared more effective in this specific patient group [3]. | | vs. Insulin [4] Design: RCT, Crossover, 77 patients with NIDDM Duration: 24 weeks per treatment | No difference in compliance or glycemic control between the two therapies [4]. | No major safety issues reported in the study. | Patient Preference: Significantly higher treatment satisfaction; most patients preferred this compound to insulin [4]. | | vs. Multiple Hypoglycemic Agents [5] Design: Retrospective observational study, 17,773 type 2 diabetic veterans Duration: 1998-2010 (data collection) | Not the study's primary focus. | All-Cause Mortality: this compound showed a significantly increased risk (Odds Ratio = 3.026, 95% CI 1.096-8.351) compared to other medications like metformin [5]. | Other medications associated with increased mortality: glyburide, glipizide, rosiglitazone, and insulin [5]. |

Detailed Experimental Protocols

For the key studies cited, here are the methodological details that are crucial for research professionals to assess the validity and applicability of the findings.

1. Protocol for 1977 Metformin vs. This compound Study [1] [2]

  • Objective: To compare the clinical effectiveness of metformin and this compound in non-obese, maturity-onset diabetics uncontrolled by diet.
  • Study Design: A clinical trial involving 216 recently diagnosed patients.
  • Intervention: Patients were divided into similar groups to receive either metformin or this compound.
  • Crossover Sub-study: After one year, 61 successfully treated patients were crossed over to the other drug and observed for a further year.
  • Key Outcome Measures:
    • Incidence of primary and secondary drug failures.
    • Blood glucose concentrations.
    • Patient weight changes.

2. Protocol for 2013 Comparative Effectiveness Study [5]

  • Objective: To investigate the risk of all-cause mortality associated with various prescription hypoglycemic agents in a real-world setting.
  • Study Design & Data Source: A retrospective observational study using data from 17,773 type 2 diabetic patients across three Veterans Administration medical centers from 1998 to 2010.
  • Patient Severity Adjustment: Measured using patients' inpatient and outpatient comorbidities during the last year of visits. The model correctly classified mortality for 89.8% of patients.
  • Statistical Analysis: Severity-adjusted logistic regression was used to measure the odds ratio (OR) for mortality within the study period associated with exposure to different medications, controlling for demographic characteristics and concurrent non-diabetic medications.

Visualizing the Key Outcomes and Methodology

To help visualize the core findings and the methodological approach of the key mortality study, the following diagrams are provided.

This compound This compound Efficacy Efficacy This compound->Efficacy Safety Safety This compound->Safety Other Other This compound->Other Efficacy_1 Comparable glucose control vs. Metformin Efficacy->Efficacy_1 Efficacy_2 Lower failure rate vs. Glibenclamide (12% vs 22.5%) Efficacy->Efficacy_2 Safety_1 Significant weight gain vs. Metformin (+4.6 kg) Safety->Safety_1 Safety_2 Higher mortality risk (OR = 3.03 vs. other agents) Safety->Safety_2 Other_1 Higher patient preference vs. Insulin Other->Other_1

Start Retrospective Cohort Definition (17,773 Veterans with Type 2 Diabetes) A Data Collection: - Prescription records - Medical encounters - Demographics Start->A B Severity of Illness Adjustment: Inpatient & outpatient comorbidities (Validated model: 89.8% correct mortality classification) A->B Analysis Statistical Analysis: Severity-adjusted logistic regression B->Analysis C Exposure Assessment: Hypoglycemic medication use C->Analysis D Outcome Assessment: All-cause mortality D->Analysis Result Result: Odds Ratio (OR) for mortality for each medication Analysis->Result

Interpretation and Context for Professionals

When interpreting these findings, consider the following:

  • Hierarchy of Evidence: The most concerning finding regarding mortality comes from an observational study [5]. While such studies use statistical models to control for confounders, they cannot prove causation. The older efficacy and safety data, while from randomized trials (RCTs), are several decades old [4] [1] [2].
  • Clinical Relevance: The significant weight gain associated with this compound compared to metformin is a clinically important differentiator, especially for patients where weight management is a concern [1] [2].
  • Safety Evolution: The high mortality signal, even if requiring further confirmation, is a critical consideration in the modern therapeutic landscape where many safer alternatives (like newer SGLT2 inhibitors [6] and GLP-1 receptor agonists [7]) are available.

References

Chlorpropamide and Modern Alternative Therapies

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares chlorpropamide with two contemporary injectable diabetes medications based on available data.

Feature This compound Ozempic (semaglutide) Mounjaro (tirzepatide)
Drug Class Sulfonylurea (first-generation) [1] [2] GLP-1 receptor agonist [3] Dual GIP and GLP-1 receptor agonist [3]
Primary Mechanism Stimulates insulin secretion from pancreatic beta-cells [2] Mimics GLP-1, stimulating insulin secretion and lowering glucagon [3] Activates GLP-1 and GIP receptors, enhancing insulin secretion [3]
Administration Oral tablet [3] Subcutaneous injection [3] Subcutaneous injection [3]
Pricing Context Lower-cost generic available [3] [4] ~$530 per unit (manufacturer's list price) [3] ~$530 per unit (manufacturer's list price) [3]
User Rating No data available 6.7/10 (52% positive from 1,632 reviews) [3] 8.5/10 (78% positive from 1,539 reviews) [3]
Half-Life ~50 hours [3] ~168 hours [3] ~120 hours [3]

Market Context and Lack of Cost-Effectiveness Analysis

The absence of recent formal cost-effectiveness analyses for this compound is likely due to significant shifts in the diabetes treatment landscape.

  • Historical Cost-Effectiveness: this compound was historically considered a cost-effective option, particularly in regions with limited access to newer, more expensive drugs. Its long-standing availability as a generic medication keeps its cost low [4].
  • Market Shift to Newer Therapies: Treatment trends have moved away from older sulfonylureas like this compound. Newer classes of drugs, such as GLP-1 agonists and SGLT2 inhibitors, often have improved safety profiles and additional benefits (e.g., weight loss, cardiovascular protection), despite their higher costs [4] [5]. Consequently, recent research and economic evaluations focus on these newer agents.
  • Safety and Side Effect Concerns: this compound has a long half-life (~50 hours), which increases the risk of prolonged hypoglycemia, especially in elderly patients or those with kidney impairment [3] [2]. It can also cause hyponatremia (low sodium levels) by promoting water retention [2]. These safety concerns make it less attractive for widespread use today.

Emerging Research and Novel Applications

While its use in diabetes is declining, recent scientific investigations have revealed potential new applications for this compound, which could inspire future economic evaluations in different contexts.

  • Anti-Aging Research: A 2021 study found that this compound delayed aging in laboratory models, including C. elegans (worms), human lung fibroblast cells, and mice. The proposed mechanism involves modulating mitochondrial complex II and ATP-sensitive potassium (mitoK-ATP) channels, leading to a beneficial increase in mitochondrial reactive oxygen species (mtROS) that acts as a pro-longevity signal [1].

The diagram below illustrates this proposed anti-aging mechanism.

This compound This compound MitoK_ATP_Channel MitoK_ATP_Channel This compound->MitoK_ATP_Channel Acts on Mitochondrial_Complex_II Mitochondrial_Complex_II This compound->Mitochondrial_Complex_II Acts on mtROS_Increase mtROS_Increase MitoK_ATP_Channel->mtROS_Increase Stimulates Mitochondrial_Complex_II->mtROS_Increase Stimulates Longevity_Signal Longevity_Signal mtROS_Increase->Longevity_Signal Functions as Anti_Aging_Effects Anti_Aging_Effects Longevity_Signal->Anti_Aging_Effects Activates

References

Comparative Analysis: Chlorpropamide vs. Modern Antidiabetics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a comparative analysis of chlorpropamide and several classes of modern antidiabetic drugs, focusing on key parameters relevant to research and development.

Drug / Drug Class Mechanism of Action Key Long-Term Effects / Risks Key Experimental Findings & Clinical Advantages Notable Disadvantage

| This compound (1st gen Sulfonylurea) | Blocks ATP-sensitive K+ channels on pancreatic β-cells, stimulating insulin secretion [1]. | Hypoglycemia [1], Weight gain [1]. | Novel Finding: Shows anti-aging effects in models (C. elegans, human cells, mice) via mitoK-ATP & complex II interaction, increasing mtROS as pro-longevity signal [2]. | Higher incidence of hypoglycemia than other sulfonylureas due to long half-life (~50 hrs) [3] [4]. | | Newer Sulfonylureas (e.g., Glimepiride) | Same as this compound [1]. | Hypoglycemia, Weight gain [1]. | Second-generation agents show higher potency at lower doses [1]. | High risk of hypoglycemia and weight gain persists [1]. | | Thiazolidinediones (TZDs) (e.g., Pioglitazone) | Activate PPARγ nuclear receptor, improving insulin sensitivity in adipose tissue, muscle, and liver [5]. | Weight gain, Edema, Heart failure, Fracture risk [5]. | Advantage: Durable glycemic control; no hypoglycemia as monotherapy; Pioglitazone reduces hepatic fat and improves fibrosis in NASH [5]. | Safety concerns (e.g., fluid retention, heart failure) limit use [5] [1]. | | GLP-1 RAs (e.g., Semaglutide) | Mimic GLP-1, increasing glucose-dependent insulin secretion, decreasing glucagon secretion [3] [6]. | GI side effects (nausea, diarrhea) [6]. | Advantage: Significant A1C reduction (~1.5%); promotes weight loss; demonstrates cardiovascular benefits [6]. | Injectable administration; high cost [3] [6]. | | SGLT2 Inhibitors (e.g., Empagliflozin) | Inhibit glucose reabsorption in the proximal tubule of the kidney [6]. | Genitourinary infections [6]. | Advantage: A1C reduction (~1%); promotes weight loss; demonstrates cardioprotective and renoprotective effects [6]. | - | | Tirzepatide | Dual GIP and GLP-1 receptor agonist [3] [6]. | GI side effects [6]. | Advantage: Superior efficacy in A1C reduction (>2%) and weight loss (up to 11 kg in trials) [6]. | Injectable administration; high cost [3] [6]. |

Deep Dive: Experimental Evidence on this compound

For research purposes, specific experimental data on this compound's effects and metabolism are critical.

Anti-Aging Effects & Proposed Mechanism

A 2021 study uncovered potential anti-aging properties of this compound, providing a novel angle for research [2].

  • Experimental Models: The study used Caenorhabditis elegans (C. elegans), human lung fibroblast MRC-5 cells, and a mouse model of doxorubicin-induced senescence [2].
  • Key Findings: Treatment with this compound extended lifespan in C. elegans and reduced cellular senescence in MRC-5 cells and mice. It increased mitochondrial membrane potential and ATP levels [2].
  • Mechanistic Insight: The lifespan extension was dependent on mitochondrial complex II (succinate dehydrogenase) and an increase in mitochondrial reactive oxygen species (mtROS), which acted as a pro-longevity signal. The study proposed that this compound acts on complex II, either directly or indirectly via mitochondrial ATP-sensitive potassium (mitoK-ATP) channels [2].

The proposed mechanism and experimental workflow from this study can be visualized as follows:

G A This compound Treatment B Action on mitoK-ATP and/or Complex II A->B C Increased Mitochondrial Membrane Potential & ATP B->C D Increased mtROS (Pro-Longevity Signal) C->D E Delayed Aging Phenotype D->E F C. elegans Lifespan Assay F->E Extended Lifespan G MRC-5 Cell Senescence Assay (e.g., SA-β-gal) G->E Reduced Senescence H Mouse Model of Doxorubicin-Induced Aging H->E Reduced Senescence

Metabolism and Pharmacogenetics

Understanding this compound's metabolism is key to investigating its pharmacokinetics and drug-drug interactions.

  • Experimental System: In vitro incubation studies using human liver microsomes and recombinant CYP isoforms [4].
  • Key Findings: The major metabolic pathway, 2-hydroxylation, is primarily catalyzed by the CYP2C9 enzyme. CYP2C19 also contributes in vitro, but clinical studies confirm CYP2C9 genotype is the principal determinant of in vivo clearance. Individuals with the CYP2C9*1/*3 genotype had significantly lower nonrenal clearance [4].
  • Research Implication: The CYP2C9 genetic polymorphism is a major source of interindividual variability in this compound disposition, which can explain its unpredictable adverse effects [4].

Research and Development Perspectives

For scientists in drug development, the landscape of T2DM treatment offers several strategic considerations:

  • Re-evaluating Old Drugs: this compound's newly discovered anti-aging mechanism via mitochondria opens a new field of investigation, potentially repurposing it or its derivatives for age-related diseases [2].
  • The SPPARM Strategy: The development of Selective PPARγ Modulators (SPPARMs) aims to dissociate the beneficial insulin-sensitizing effects of TZDs from their adverse effects. This involves designing molecules that induce a unique receptor conformation for selective cofactor recruitment and gene expression [7].
  • Beyond Glycemic Control: The dominant trend in modern antidiabetic development is to prioritize agents with proven cardiovascular and renal benefits (GLP-1 RAs, SGLT2 inhibitors) or significant weight-loss efficacy (tirzepatide), moving beyond the pure goal of glucose-lowering [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Chloropropamide is a white crystalline powder with a slight odor. (NTP, 1992)
Solid

Color/Form

Crystals from dil ethanol
WHITE, CRYSTALLINE POWDER
White, crystalline powde

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

276.0335411 Da

Monoisotopic Mass

276.0335411 Da

Heavy Atom Count

17

LogP

2.27
2.27 (LogP)
log Kow= 2.27
1.8

Odor

SLIGHT ODOR
Odorless

Appearance

White crystalline powder.

Melting Point

261 to 264 °F (NTP, 1992)
129.2-129.8
127-129 °C
127 - 129 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WTM2C3IL2X

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (99.48%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of NIDDM in conjunction with diet and exercise.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Hypoglycemic Agents; Sulfonylurea Compounds

Therapeutic Uses

Hypoglycemic Agents
Sulfonylureas are used to control hyperglycemia in NIDDM pt who cannot achieve appropriate control with changes in diet alone. /Sulfonylurea/
...EFFECTIVE IN MATURITY-ONSET DIABETIC PT IN WHOM PANCREAS RETAINS CAPACITY TO SECRETE INSULIN. /SULFONYLUREAS/
MEDICATION (VET): IN DIABETES MELLITUS IN DOGS.
For more Therapeutic Uses (Complete) data for CHLORPROPAMIDE (8 total), please visit the HSDB record page.

Pharmacology

Chlorpropamide, a second-generation sulfonylurea antidiabetic agent, is used with diet to lower blood glucose levels in patients with diabetes mellitus type II. Chlorpropamide is twice as potent as the related second-generation agent glipizide.
Chlorpropamide is a long-acting, first-generation sulfonylurea with hypoglycemic activity. Compared to other sulfonylureas, chlorpropamide has an increased risk of prolonged hypoglycemia because of its long half-life.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BB - Sulfonylureas
A10BB02 - Chlorpropamide

Mechanism of Action

Sulfonylureas such as chlorpropamide bind to ATP-sensitive potassium channels on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. Depolarization stimulates calcium ion influx through voltage-sensitive calcium channels, raising intracellular concentrations of calcium ions, which induces the secretion, or exocytosis, of insulin.
...ACTION OF SULFONYLUREAS APPEARS TO BE STIMULATION OF RELEASE OF INSULIN FROM BETA CELLS. ...TO BE EFFECTIVE, PT MUST HAVE SOME FUNCTIONAL ISLET CELLS... /HYPOGLYCEMIC SULFONYLUREAS/
Sulfonylureas cause hypoglycemia by stimulating insulin release from pancreatic beta cells. Their effects in the treatment of diabetes ... are more complex. /Sulfonylureas/
Sulfonylureas are now...thought to act by a number of different mechanisms. 1. ...produce a depolarization of the pancreatic islet beta cell membrane potassium ion permeability. This results in a release of preformed insulin into the circulation and occurs mostly in non-insulin dependent diabetics. 2. ...reduce basal glucose output from the liver... 3. increase insulin receptor binding... 4. ...increasing intracellular levels of AMP... 5. increase insulin secretion by suppressing the release of glucagon and somatostatin from alpha and delta pancreatic cells. /Sulfonylureas/
Sulfonylureas lower blood glucose in NIDDM by directly stimulating the acute release of insulin from functioning beta cells of pancreatic islet tissue by an unknown process that involves a sulfonylurea receptor on the beta cell. Sulfonylureas inhibit the ATP potassium channels on the beta cell membrane and potassium efflux, which results in depolarization and calcium influx, calcium-calmodulin binding, kinase activation, and release of insulin containing granules by exocytosis, an effect similar to that of glucose. Insulin is a hormone that lowers blood glucose and controls the storage and metabolism of carbohydrates, proteins, and fats. Therefore, sulfonylureas are effective only in patients whose pancreata are capable of producing insulin. /Sulfonylurea antidiabetic agents/

KEGG Target based Classification of Drugs

Transporters
ABC transporters
ABCC subfamily
ABCC8(SUR1)/KCNJ11(KIR6.2) [HSA:6833 3767] [KO:K05032 K05004]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

94-20-2

Absorption Distribution and Excretion

Readily absorbed from the GI tract. Peak plasma concentrations occur within 2-4 hours and the onset of action occurs within one hour. The maximal effect of chlorpropamide is seen 3-6 hours following oral administration.
80-90% of a single oral dose is excreted in the urine as unchaged drug and metabolites within 96 hours.
...EFFECTIVELY ABSORBED FROM GI TRACT ...
Excreted (percentage)...60 /from table/
... 20% excreted unchanged; ... /from table/
Chlorpropamide is readily absorbed from the GI tract following oral administration. Following oral administration of a single dose, the drug is detectable in plasma within 1 hour and peak plasma chlorpropamide concentrations occur within 2-4 hours.
For more Absorption, Distribution and Excretion (Complete) data for CHLORPROPAMIDE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Up to 80% of dose is metabolized likely through the liver to to 2-hydroxylchlorpropamide (2-OH CPA), p-chlorobenzenesulfonylurea (CBSU), 3-hydroxylchlorpropamide (3-OH CPA), and p-chlorobenzenesulfonamide (CBSA); CBSA may be produced by decomposition in urine. It is unknown whether chlorpropamide metabolites exert hypoglycemic effects.
...METABOLISM OF CHLORPROPAMIDE IS INCOMPLETE, AND ABOUT 20% OF THE DRUG IS EXCRETED UNCHANGED
...SOME HYDROLYTIC BREAKDOWN OF ACTUAL UREA MOIETY HAS BEEN DETECTED, RESULTING IN FORMATION OF SULFONAMIDE DERIV... RECENT EVIDENCE SUGGESTS THIS...TO BE ARTIFACTUAL & NOT A GENUINE METABOLITE...
FOLLOWING PER ORAL ADMIN TO MAN OF TRITIATED CHLORPROPAMIDE...80% OF DOSE WAS EXCRETED...DURING 7-DAY PERIOD. METABOLITES...WERE P-CHLOROBENZENESULFONAMIDE...[(P-CHLOROPHENYL)SULFONYL]UREA... 1-[(P-CHLOROPHENYL)SULFONYL]-3-(2-HYDROXYPROPYL)UREA. ..&.1-[(P-CHLOROPHENYL)SULFONYL]-3-(3-HYDROXYPROPYL)UREA...
...DIABETIC PT WERE ADMIN.../CHLORPROPAMIDE/... AT...250-500 MG...PRODUCTS EXCRETED...INCL.../(P-CHLOROPHENYL)SULFONYLUREA/ (21%)... /P-CHLOROBENZENESULFONAMIDE/ (2%), 2-HYDROXYCHLORPROPAMIDE (55%), & 3-HYDROXYCHLORPROPAMIDE (2%).
For more Metabolism/Metabolites (Complete) data for CHLORPROPAMIDE (6 total), please visit the HSDB record page.
Chlorpropamide has known human metabolites that include 3-hydroxy-chlorpropamide, 2-hydroxy-chlorpropamide, and p-Chlorobenzene sulfonylurea.

Wikipedia

Chlorpropamide

Drug Warnings

...STUDIES...INDICATE INCR INCIDENCE OF...DIFFICULTIES IN PT TAKING ORAL HYPOGLYCEMIC DRUG. ...VENTRICULAR TACHYCARDIA &...FIBRILLATION WERE NOTED...USUALLY DURING EARLY STAGES OF MYOCARDIAL INFARCTION... /SULFONYLUREA/
SULFONYLUREAS SHOULD BE ADMINISTERED WITH CAUTION TO PT WITH EITHER RENAL OR HEPATIC INSUFFICIENCY /SULFONYLUREAS/
VET: AVOID USE IN PREGNANT ANIMALS.
VET: /SULFONYLUREA SUBSTANCES/...HAVE BEEN OF LITTLE VALUE IN CANINE DIABETES TREATMENT. ONLY MILDEST CASES HAVE RESPONDED AT ALL. /HYPOGLYCEMIC SULFONYLUREA/
For more Drug Warnings (Complete) data for CHLORPROPAMIDE (18 total), please visit the HSDB record page.

Biological Half Life

Approximately 36 hours with interindividual variation ranging from 25-60 hours. Duration of effect persists for at least 24 hours.
Chlorpropamid has a long half-life (24 to 48 hours).
Half-life...24-48 /hours/ /from table/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Marshall, Sigal, J Org Chem 23, 927 (1958); Brit Pat 853,555 (1960 to Pfizer)...

Analytic Laboratory Methods

TLC; GUVEN, KC, GECGIL, S & O PEKIN, ECZACILIK BULTENI 8, 158 (1966); CHEM ABSTR 65, 18427D (1966); STRICKLAND, RD, SEPARATION & DETECTION OF ORAL HYPOGLYCEMIC AGENTS BY TLC, J CHROMATOGR 24, 455 (1966).
AOAC Method 986.37. Chlorpropamide in Drug Tablets. Liquid Chromatographic Method.

Clinical Laboratory Methods

BLOOD, TLC. PFIZER LABORATORIES, DIVISION OF CHAS PFIZER & CO, INC, NEW YORK, NY, INTERNAL ASSAYS.
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF SERUM CHLORPROPAMIDE.

Interactions

DRUGS THAT MAY INCR RISK OF HYPOGLYCEMIA...INCL OTHER HYPOGLYCEMIC AGENTS, SULFONAMIDES, PROPRANOLOL, SALICYLATES, PHENYLBUTAZONE, PROBENECID, DICUMAROL, CHLORAMPHENICOL, MAO INHIBITORS, & ALCOHOL. /SULFONYLUREAS/
Allopurinol or its metabolites might compete with chlorpropamide for renal tubular secretion and can result in an increased chlorpropamide effect in an occasional patient.
A disulfiram like reaction, which is characterized primarily by flushing of the face, neck, and arms, may occur with any of the sulfonylureas when alcohol is ingested concurrently ... . /Sulfonylurea antidiabetic agents/
The risk of hypoglycemia may be increased or prolonged when moderate or large amounts of alcohol have been consumed concurrently with sulfonylurea antidiabetic agents use; small amounts of alcohol taken with meals do not usually result in hypoglycemia. /Sulfonylurea antidiabetic agents/
For more Interactions (Complete) data for CHLORPROPAMIDE (19 total), please visit the HSDB record page.

Stability Shelf Life

DECOMP IN ALKALI

Dates

Last modified: 08-15-2023

Quantification and assessment of detection capability in imaging mass spectrometry using a revised mimetic tissue model

Jeremy A Barry, Mark Reid Groseclose, Stephen Castellino
PMID: 31251106   DOI: 10.4155/bio-2019-0035

Abstract

A revised method of preparing the mimetic tissue model for quantitative imaging mass spectrometry (IMS) is evaluated. Concepts of assessing detection capability are adapted from other imaging or mass spectrometry (MS)-based technologies to improve upon the reliability of IMS quantification.
The mimetic tissue model is prepared by serially freezing spiked-tissue homogenates into a cylindrical mold to create a plug of tissue with a stepped concentration gradient of matrix-matched standards. Weighted least squares (WLS) linear regression is applied due to the heteroscedastisity (change in variance with intensity) of most MS data.
Imaging poses several caveats for quantification which are unique compared with other MS-based methods. Aspects of the design, construction, application, and evaluation of the matrix-matched standard curve for the mimetic tissue model are discussed. In addition, the criticality of the ion distribution in the design of a purposeful liquid chromatography coupled to mass spectrometry (LC-MS) validation is reviewed.


Compression-Induced Polymorphic Transformation in Tablets: Role of Shear Stress and Development of Mitigation Strategies

Naveen K Thakral, Seema Thakral, Gregory A Stephenson, Robert Sedlock, Raj Suryanarayanan
PMID: 30248335   DOI: 10.1016/j.xphs.2018.09.015

Abstract

Our goals were to evaluate the effects of (i) hydrostatic pressure alone and (ii) its combined effect with shear stress during compaction, on the polymorphic transformation (form C → A) of a model drug, chlorpropamide. The powder was either subjected to hydrostatic pressure in a pressure vessel or compressed in a tablet press, at pressures ranging from 25 to 150 MPa. The overall extent of phase transformation was determined by powder X-ray diffractometry, whereas 2D-X-ray diffractometry enabled quantification of the spatial distribution of phase composition in tablets. Irrespective of the pressure, the extent of transformation following compaction was higher than that because of hydrostatic pressure alone, the difference attributed to the contribution of shear stress experienced during compaction. At a compression pressure of 25 MPa, there was a pronounced gradient in the extent of phase transformation when monitored from radial tablet surface to core. This gradient decreased with increase in compression pressure. Four approaches were attempted to minimize the effect of compression-induced phase transformation: (a) site-specific lubrication, (b) use of a viscoelastic excipient, (c) ceramic-lined die, and (d) use of cavity tablet. The ceramic-lined die coupled with site-specific lubrication was most effective in minimizing the extent of compression-induced phase transformation.


Interaction of chlorpropamide with serum albumin: Effect on advanced glycated end (AGE) product fluorescence

Imocha Rajkumar Singh, Sivaprasad Mitra
PMID: 30189383   DOI: 10.1016/j.saa.2018.08.055

Abstract

Carrier proteins like bovine or human serum albumin (BSA and HSA, respectively) are prone to glycation as compared to the other available proteins. In this study, reducing sugars such as l-arabinose (ara), d-(-) galactose (gal) and d-(-) fructose (fru) were used to create model glycated serum albumins and binding ability of these with well-known antidiabetic drug chlorpropamide (CPM) was monitored. Fluorescence quenching experiment revealed that interaction of CPM with native as well as glycated albumins undergoes through a ground state complex formation. CPM binds strongly to glycated HSA with arabinose (gHSA
) as compared to other glycated systems and to the native proteins. CPM interacts through Van der Waals and hydrogen bonding interaction to glycated BSA by d-(-) fructose (gBSA
) and also with native HSA; whereas, it's interaction with BSA and others glycated systems like gBSA
, gBSA
and gHSA
occurs primarily through hydrophobic interaction. CPM showed an enhancement in the production of the advanced glycated end products (AGE) in all the glycated proteins. The difference in the binding capability of CPM to differently glycated albumins could be a major model to understand the drug carrying capacity of the glycated serum albumins.


Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study

Jee Sun Min, Jiseon Kim, Jung Ho Kim, Doyun Kim, Yu Fen Zheng, Ji Eun Park, Wooin Lee, Soo Kyung Bae
PMID: 28918323   DOI: 10.1016/j.jpba.2017.08.048

Abstract

A highly sensitive and rapid LC-MS/MS method was developed and validated to determine the levels of carfilzomib in mice plasma by using chlorpropamide as an internal standard. Carfilzomib and chlorpropamide were extracted from 5 μL of plasma after protein precipitation with acetonitrile. Chromatographic separation was performed on Phenomenex Luna C
column (50×2.0mm id, 3μm). The mobile phase consisted of 0.1% formic acid in acetonitrile -0.1% formic acid in water (1:1v/v) and the flow rate was 0.3mL/min. The total chromatographic run time was 2.5min. Detection was performed on a triple quadrupole mass spectrometer equipped with positive-ion electrospray ionization by selected reaction monitoring of the transitions at m/z 720.20>100.15 (for carfilzomib) and m/z 277.05>111.05 (for the internal standard). The lower limit of quantification was 0.075ng/mL and the linear range was 0.075-1250ng/mL (r≥0.9974). All validation data, including selectivity, precision, accuracy, matrix effect, recovery, dilution integrity, stability, and incurred sample reanalysis, were well within acceptance limits. This newly developed bioanalytical method was simple, highly sensitive, required only a small volume of plasma, and was suitable for application in pharmacokinetic studies in mice that used serial blood sampling.


Chromatographic studies of chlorpropamide interactions with normal and glycated human serum albumin based on affinity microcolumns

Pingyang Tao, Zhao Li, Ryan Matsuda, David S Hage
PMID: 30205233   DOI: 10.1016/j.jchromb.2018.09.001

Abstract

Sulfonylurea drugs have significant binding to proteins in blood, with most of this binding believed to occur with human serum albumin (HSA). High performance affinity chromatography and affinity microcolumns containing immobilized HSA were used to investigate binding by the sulfonylurea drug chlorpropamide to normal HSA and glycated HSA, which is a modified form of HSA that has an increased serum concentration in diabetes. Experiments employing frontal analysis indicated that the binding by chlorpropamide gave a good fit to a two-site model for both normal HSA and glycated HSA samples that were representative of controlled or advanced diabetes. These interactions involved a set of moderate-to-high affinity sites and a set of lower affinity sites, with binding constants in the range of 6.2-9.9 × 10
M
and 0.18-0.57 × 10
M
, respectively, at pH 7.4 and 37 °C. Competition studies utilizing a zonal elution format demonstrated that chlorpropamide could interact at both Sudlow sites I and II of HSA, with affinities in the range expected for the moderate-to-high affinity sites of this drug. The affinity of chlorpropamide at Sudlow site I had a small increase of up to 1.2-fold when comparing the normal HSA and glycated HSA samples. Chlorpropamide gave a larger 1.4- to over 1.5-fold increase at Sudlow site II when the affinity of this drug was compared between normal HSA and the same samples of glycated HSA. These results were compared to those obtained previously with other sulfonylurea drugs to help determine how glycation can change the overall and site-selective binding strength of these drugs with HSA at levels of protein modification that are seen in patients with diabetes.


Understanding Dynamics of Polymorphic Conversion during the Tableting Process Using

Heejun Park, Haichen Nie, Abhijeet Dhiman, Vikas Tomar, Qi Tony Zhou
PMID: 32633984   DOI: 10.1021/acs.molpharmaceut.0c00460

Abstract

The objective of this study is to achieve a fundamental understanding of polymorphic interconversion during the tableting process, including during compaction, dwell, decompression/unloading, and ejection using an
mechanical Raman spectroscopy. The fit-for-purpose
mechanical Raman spectroscopy developed herein can provide simultaneous measurement of Raman spectra and densification for the powder compacts. Chlorpropamide (CPA), an antidiabetic drug, was selected as a model pharmaceutical compound because of its mechanical shear-induced polymorphic conversions. The results confirm that CPA polymorph A (CPA-A) was transformed to CPA polymorph C (CPA-C) under different compaction stresses. We also observed that the converted polymorph CPA-C could be reverted to the CPA-A due to the elastic recovery of powder compacts as detected during dwelling and unloading. This study is the first depiction of the dynamics of CPA polymorphic interconversion during compression, dwell, unloading, and ejection. Mechanistically, this study illustrates a correlation between the change in the powder compact's relative density and polymorphic interconversion of the drug substance in different solid-state forms. The present research suggests that the process-induced polymorph conversion is a complicated dynamic process, which could be affected by the compaction pressure, the elasticity/plasticity of the material, the level of elastic recovery, and the dissipation of residual stress. In summary, this study demonstrates that the
mechanical Raman spectroscopy approach enables the simultaneous detection of mechanical and chemical information of the powder compact throughout the tableting process.


Predicting post one-year durability of glucose-lowering monotherapies in patients with newly-diagnosed type 2 diabetes mellitus - A MASTERMIND precision medicine approach (UKPDS 87)

Olorunsola F Agbaje, Ruth L Coleman, Andrew T Hattersley, Angus G Jones, Ewan R Pearson, Beverley M Shields, Rury R Holman, MASTERMIND consortium
PMID: 32702468   DOI: 10.1016/j.diabres.2020.108333

Abstract

Predicting likely durability of glucose-lowering therapies for people with type 2 diabetes (T2D) could help inform individualised therapeutic choices.
We used data from UKPDS patients with newly-diagnosed T2D randomised to first-line glucose-lowering monotherapy with chlorpropamide-glibenclamide-basal insulin or metformin. In 2339 participants who achieved one-year HbA
values <7.5% (<59 mmol/mol)-we assessed relationships between one-year characteristics and time to monotherapy-failure (HbA
≥ 7.5% or requiring second-line therapy). Model validation was performed using bootstrap sampling.
Follow-up was median (IQR) 11.0 (8.0-14.0) years. Monotherapy-failure occurred in 72%-82%-75% and 79% for those randomised to chlorpropamide-glibenclamide-basal insulin or metformin respectively-after median 4.5 (3.0-6.6)-3.7 (2.6-5.6)-4.2 (2.7-6.5) and 3.8 (2.6- 5.2) years. Time-to-monotherapy-failure was predicted primarily by HbA
and BMI values-with other risk factors varying by type of monotherapy-with predictions to within ±2.5 years for 55%-60%-56% and 57% of the chlorpropamide-glibenclamide-basal insulin and metformin monotherapy cohorts respectively.
Post one-year glycaemic durability can be predicted robustly in individuals with newly-diagnosed T2D who achieve HbA
< 7.5% one year after commencing traditional monotherapies. Such information could be used to help guide glycaemic management for individual patients.


Inhibitory effects of sulfonylureas and non-steroidal anti-inflammatory drugs on in vitro metabolism of canagliflozin in human liver microsomes

Sara Algeelani, Dalal Alkhelb, David J Greenblatt
PMID: 29319909   DOI: 10.1002/bdd.2120

Abstract

Canagliflozin, used to treat type 2 diabetes mellitus (T2DM), is commonly co-administered with sulfonylureas. The objective of the present study was to evaluate the possible inhibitory effect of sulfonylureas and non-steroidal anti-inflammatory drugs (NSAIDs) on canagliflozin metabolism in vitro. Three sulfonylurea derivatives were evaluated as inhibitors: chlorpropamide, glimepiride and gliclazide. Two other NSAIDs were used as positive control inhibitors: niflumic acid and diclofenac. The rate of formation of canagliflozin metabolites was determined by HPLC analysis of in vitro incubations of canagliflozin as a substrate with and without inhibitors, using human liver microsomes (HLMs). Among sulfonylureas, glimepiride showed the most potent inhibitory effect against canagliflozin M7 metabolite formation, with an IC
value of 88 μm, compared to chlorpropamide and gliclazide with IC
values of more than 500 μm. Diclofenac inhibited M5 metabolite formation more than M7, with IC
values of 32 μm for M5 and 80 μm for M7. Niflumic acid showed no inhibition activity against M5 formation, but had relatively selective inhibitory potency against M7 formation, which is catalysed by UGT1A9, with an IC
value of 1.9 μm and an inhibition constant value of 0.8 μm. A clinical pharmacokinetic interaction between canagliflozin and sulfonylureas is unlikely. However, a possible clinically important drug interaction between niflumic acid and canagliflozin has been identified.


Modulated Protein Binding Ability of Anti-Diabetic Drugs in Presence of Monodispersed Gold Nanoparticles and its Inhibitory Potential towards Advanced Glycated End (AGE) Product Formation

Imocha Rajkumar Singh, Sivaprasad Mitra
PMID: 31925653   DOI: 10.1007/s10895-019-02485-y

Abstract

Binding strength of the anti-diabetic drugs chlorpropamide (CPM) and tolbutamide (TBM) with model protein bovine serum albumin (BSA) shows strong modulation in presence of colloidal gold nanoparticles (AuNP). Intrinsic tryptophan fluorescence of both the native BSA and BSA-AuNP conjugate quenched in presence of the drugs. Stern-Volmer quenching constant (K
) of CPM binding to BSA-AuNP conjugate at different temperatures is almost twice (6.76~14.76 × 10
M
) than the corresponding values in native BSA (3.21~5.72 × 10
M
). However, the calculated K
values with TBM show certain degree of reduction in presence of AuNP (6.46× 10
M
), while comparing with native BSA (8.83 × 10
M
). The binding mode of CPM towards BSA-AuNP conjugate is mainly through hydrophobic forces; whereas, TBM binding is identified to be Van der Waal's and hydrogen bonding type of interaction. Fluorescence lifetime analysis confirms static type of quenching for the intrinsic tryptophan fluorescence of BSA as well as BSA-AuNP conjugate with addition of CPM and TBM at different concentrations. The α-helical content in the secondary structure of BSA is decreased to 48.32% and 45. 28% in presence of AuNP, when the concentration of CPM is 0.08 mM and 0.16 mM in comparison with that of native protein (50.13%). On the other hand, the intensity of sugar induced advanced glycated end (AGE) product fluorescence is decreased by 55% and 80% at 0.13 nM and 0.68 nM AuNP, respectively. Change in the binding strength of the drugs with transport protein and reduced AGE product formation in presence of AuNP could lead to a major development in the field of nanomedicine and associated drug delivery techniques. Graphical Abstract Modulated drug binding ability and AGE product formation of serum proteins in presence of AuNP.


Explore Compound Types